Kermesic Acid
説明
Structure
3D Structure
特性
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-4-9-5(2-6(17)10(4)16(23)24)13(20)12-11(15(9)22)7(18)3-8(19)14(12)21/h2-3,17-19,21H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORMDKZEUMQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471199 | |
| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18499-92-8 | |
| Record name | Kermesic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18499-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kermesic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018499928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KERMESIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A580G9V9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Kermesic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a naturally occurring anthraquinone (B42736) derivative that constitutes the primary coloring principle of the dye kermes.[1] Historically significant, kermes is one of the oldest known insect dyes, obtained from the dried bodies of female scale insects of the genus Kermes, primarily Kermes vermilio.[1] Chemically, this compound is a tetrahydroxyanthraquinone, a structural motif it shares with other biologically significant compounds.[2] Its structure was first elucidated by Otto Dimroth in 1916.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is structurally defined as 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid.[1][2] It is the aglycone of carminic acid, the main component of cochineal dye, from which it differs by the absence of a C-glucosyl moiety. The core of the molecule is an anthraquinone skeleton, which is extensively hydroxylated and further substituted with a methyl and a carboxylic acid group.
Molecular and Spectroscopic Data
The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and potential application in various scientific domains.
| Property | Value | Reference |
| IUPAC Name | 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | [1] |
| Synonyms | C.I. Natural Red 3, 1-Methyl-2-carboxy-3,5,6,8-tetrahydroxyanthraquinone | [1] |
| CAS Number | 18499-92-8 | [1] |
| Molecular Formula | C₁₆H₁₀O₈ | [2] |
| Molar Mass | 330.248 g·mol⁻¹ | [1] |
| Appearance | Red crystalline needles | [1] |
| Melting Point | >320 °C (decomposes) | [1] |
| Predicted ¹H NMR | Provided in the "Experimental Protocols" section | [3] |
| Predicted ¹³C NMR | Provided in the "Experimental Protocols" section | [3] |
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and synthesis of this compound are based on foundational work from the early 20th century and have been refined over time. While the full historical texts can be challenging to access, the following summarizes the key methodologies based on available literature.
Isolation and Characterization
The foundational work on the isolation and characterization of this compound was conducted by O. Dimroth and colleagues. The general procedure involves the extraction of the pigment from the dried insects, followed by purification.
General Protocol:
-
Extraction: The dried and ground Kermes insects are extracted with a suitable solvent, such as ether, to remove fats and waxes. The defatted material is then treated with an ethereal solution of hydrochloric acid to liberate the this compound from its natural salts. The free acid is subsequently taken up in ether.
-
Purification: The crude this compound is purified by converting it into its sodium salt, which can be precipitated. The purified salt is then treated with acid to regenerate the pure this compound.
Characterization in early studies relied on classical chemical methods, such as elemental analysis and derivatization. Modern characterization would involve a suite of spectroscopic techniques.
Synthesis
The synthesis of this compound has been achieved through various routes, with a notable method developed by D. W. Cameron and his team. Their approach often involves Diels-Alder reactions to construct the anthraquinone core. A general representation of a synthetic approach is outlined below.
Synthetic Workflow:
References
Kermesic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 18499-92-8
This technical guide provides an in-depth overview of Kermesic Acid, a naturally occurring anthraquinone (B42736) derivative. Intended for researchers, scientists, and drug development professionals, this document details its physicochemical properties, analytical methodologies, and known biological activities, supported by experimental protocols and data visualizations.
Physicochemical Properties
This compound is a tetrahydroxyanthraquinone, structurally defined as 3,5,6,8-tetrahydroxy-9,10-anthraquinone substituted with methyl and carboxy groups at the 1 and 2 positions, respectively.[1][2][3] It is the primary coloring agent in the natural dye kermes, extracted from the insect Kermes vermilio.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 18499-92-8 | [5][6][7] |
| Molecular Formula | C₁₆H₁₀O₈ | [1][2][5] |
| Molecular Weight | 330.25 g/mol | [1][5][6] |
| Appearance | Dark red rosettes or red crystalline needles | [8][9] |
| Melting Point | >320 °C (with decomposition) | [5][8][9] |
| Boiling Point | 679.83 °C (predicted) | [5] |
| Solubility | Slightly soluble in cold water; soluble in hot water (yellowish-red solution) and ethanol (B145695) (at boiling). Soluble in aqueous NaOH (violet solution) and concentrated H₂SO₄ (violet-red solution). | [8][10] |
| UV Absorption Maxima (λmax) | 276, 312, 498 nm | [8][10] |
| C.I. Name | Natural Red 3 | [1][9][10] |
Analytical Methodologies
Extraction and Purification
This compound is primarily extracted from the dried bodies of the female Kermes vermilio insect. Several methods can be employed, with varying efficiencies.
Experimental Protocol: Conventional Solvent Extraction
-
Maceration: Weigh a desired amount of dried, ground Kermes insects.
-
Solvent Addition: Add distilled water to the powdered insects in a flask at a solid-to-liquid ratio of 1:20 (g/mL).
-
Heating: Heat the mixture to boiling with continuous stirring and maintain for 30 minutes.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Separate the aqueous extract from the solid residue by filtration through a Buchner funnel. The resulting filtrate is the crude this compound extract.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Place a known quantity of ground Kermes insects into an extraction vessel.
-
Solvent Addition: Add a suitable solvent, such as a methanol:water mixture (e.g., 65:35, v/v), at a solid-to-liquid ratio of 1:20 (g/mL).[11]
-
Ultrasonication: Place the vessel in an ultrasonic bath with the temperature set to approximately 60-70°C.
-
Extraction: Apply ultrasonic waves for a duration of 15 minutes.
-
Filtration: After the extraction cycle, filter the mixture to obtain the crude this compound extract.
Experimental Protocol: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Place a known amount of ground Kermes insects into a microwave extraction vessel.
-
Solvent Addition: Add the solvent at a solid-to-liquid ratio of 1:20 (g/mL).
-
Microwave Extraction: Seal the vessel and place it in a microwave extractor. Set the temperature to 60°C and the extraction time to 15 minutes.
-
Cooling and Filtration: After the extraction, allow the vessel to cool and then filter the mixture to obtain the crude extract.
Chromatographic and Spectroscopic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the preferred method for the identification and quantification of this compound.
Experimental Protocol: HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a DAD detector.
-
Column: A reversed-phase C18 or Phenyl column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, often consisting of a mixture of an acidic aqueous solution (e.g., water with formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: The DAD is set to monitor multiple wavelengths, including the absorption maxima of this compound (276, 312, and 498 nm).[8][10]
-
Identification: this compound is identified by comparing its retention time and UV-Vis spectrum with that of a known standard.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. The quasi-molecular ion of this compound ([M-H]⁻) is observed at m/z 329.[5][8] Fragmentation typically involves the sequential loss of CO₂ (44 Da) and CO (28 Da).[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[9]
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is not as extensive as for its glycoside, carminic acid, existing evidence and studies on related anthraquinones suggest potential antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
This compound, as a phenolic compound, is expected to possess antioxidant properties by scavenging free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Assay Procedure (96-well plate):
-
Add 50 µL of various concentrations of the this compound solution or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.
-
Add 150 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated through various in vitro assays.
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac (B195802) sodium can be used as a positive control.
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines can be evaluated using standard cell viability assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, based on the activities of structurally similar compounds, it is hypothesized that this compound may influence key inflammatory and cancer-related pathways.
Experimental Workflows
Conclusion
This compound is a well-characterized natural dye with a range of potential, yet underexplored, biological activities. This guide provides a foundational resource for researchers interested in investigating its properties and potential applications in drug discovery and development. The detailed protocols and compiled data serve as a starting point for further in-depth studies into the mechanisms of action and therapeutic potential of this intriguing natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. ijcrt.org [ijcrt.org]
- 5. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. benchchem.com [benchchem.com]
- 8. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Extraction of Kermesic Acid from Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kermesic acid, a historically significant natural red anthraquinone (B42736) pigment, is experiencing a renewed interest within the scientific community for its potential applications in pharmacology and as a natural colorant. This document provides an in-depth technical overview of the primary insect sources of this compound, detailing their geographical distribution and the chemical composition of their extracts. Furthermore, this guide presents a compilation of detailed experimental protocols for the extraction and purification of this compound from these natural sources, including both traditional and modern techniques. Quantitative data on extraction yields are summarized, and the biosynthetic pathway of this compound is elucidated. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of this valuable natural compound.
Natural Sources of this compound
This compound is primarily obtained from the dried bodies of female scale insects belonging to the genus Kermes. Historically, these insects were the most important source of red dye in Europe and the Middle East before the introduction of cochineal from the Americas.[1][2] In addition to the Kermes genus, this compound is also found as a minor component in other scale insects, which predominantly produce carminic acid.
The primary insect producers of this compound are parasitic on oak trees, particularly the kermes oak (Quercus coccifera).[1][2][3] The collection of these insects is a labor-intensive process, traditionally carried out by hand during specific summer months.[4]
A summary of the principal and secondary insect sources of this compound is provided in Table 1.
Table 1: Principal and Secondary Insect Sources of this compound
| Genus | Species | Common Name | Primary Host Plant | Geographic Distribution | Primary Anthraquinone |
| Kermes | Kermes vermilio | Kermes Insect | Kermes Oak (Quercus coccifera) | Mediterranean region, Europe, Middle East[1][2][5] | This compound [5] |
| Kermes | Kermes echinatus | Kermes Insect | Oak species | Mediterranean region | This compound |
| Porphyrophora | Porphyrophora polonica | Polish Cochineal | Perennial knawel (Scleranthus perennis) | Central Europe, Eurasia[6] | Carminic Acid (with traces of this compound)[6][7] |
| Porphyrophora | Porphyrophora hamelii | Armenian Cochineal | Roots of specific grasses | Armenian Highlands, Middle East[7] | Carminic Acid (with minor this compound)[7] |
| Dactylopius | Dactylopius coccus | American Cochineal | Prickly pear cactus (Opuntia species) | South and Central America[8] | Carminic Acid (with trace amounts of this compound)[9][10] |
Extraction of this compound
The extraction of this compound from its insect sources involves several methodologies, ranging from traditional aqueous extractions to more modern, efficient techniques. The choice of method can significantly impact the yield and purity of the final product.
Traditional Extraction Methods
Historically, this compound was extracted using simple aqueous methods. These methods are straightforward but may result in lower yields compared to modern techniques.
2.1.1. Hot Water Extraction
A traditional and simple method involves the boiling of dried and crushed insects in water.[11] Mordants, such as alum, were often added to improve the color fastness of the dye on textiles.[2]
2.1.2. Acidified Water/Vinegar Extraction
The use of acidic solutions, such as water acidified with vinegar, has been a common practice.[4] The acidic environment can aid in the hydrolysis of this compound salts and improve its solubility.
Modern Extraction Protocols
Modern laboratory and industrial-scale extractions employ organic solvents and advanced techniques to maximize yield and purity.
2.2.1. Solvent Extraction
Solvent extraction using polar solvents is a highly effective method for isolating this compound. A detailed experimental protocol is provided below.
2.2.2. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)
Recent advancements in extraction technology, such as UAE and MAE, have been shown to significantly improve the extraction efficiency of anthraquinones from insect sources.[5] These techniques utilize ultrasonic waves or microwaves to disrupt the insect cell walls, facilitating the release of the target compounds into the solvent. This results in higher yields in shorter extraction times and with lower solvent consumption compared to conventional methods.[5]
Quantitative Data on Extraction Yields
The yield of this compound is dependent on the insect source and the extraction method employed. Quantitative data from various studies are summarized in Table 2.
Table 2: Extraction Yields of Pigments from Scale Insects
| Insect Source | Extraction Method | Pigment Yield | Reference |
| Coccus ilicis (Kermes) | Ethereal hydrochloric acid extraction | 50-55 grams of pigment per 5 kg of crude material | [11] |
| Dactylopius coccus | Conventional (Solid-Liquid) | 31.9 ± 3.4% extract yield | [5] |
| Dactylopius coccus | Ultrasound-Assisted Extraction (UAE) | 49.2 ± 3.25% extract yield | [5] |
| Dactylopius coccus | Microwave-Assisted Extraction (MAE) | 40.89 ± 2.96% extract yield | [5] |
Experimental Protocols
The following are detailed methodologies for the extraction and purification of this compound from insect sources.
Protocol 1: Laboratory-Scale Solvent Extraction
This protocol is adapted from methods used for the extraction of anthraquinones from cochineal insects and is applicable to Kermes species.
Materials and Equipment:
-
Dried Kermes vermilio insects
-
Mortar and pestle or grinder
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Insect Material: Dry the female Kermes insects at 60°C until a constant weight is achieved. Grind the dried insects into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh 10 g of the powdered insect material and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of a methanol:water (80:20 v/v) solution to the flask.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Heat the mixture in a water bath at 60°C for 2 hours with constant stirring.
-
-
Separation:
-
Allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 5000 rpm for 15 minutes to separate the supernatant from the insect debris.
-
Carefully decant the supernatant.
-
Repeat the extraction process on the remaining insect debris with another 100 mL of the acidified methanol:water solution to maximize the yield.
-
Combine the supernatants from both extractions.
-
-
Purification:
-
Filter the combined supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Concentrate the extract using a rotary evaporator at 40°C until the methanol is removed.
-
The resulting aqueous solution can be further purified using techniques such as solid-phase extraction (SPE) or preparative HPLC.
-
-
Quantification:
-
Analyze the purified extract using an analytical HPLC system with a UV-Vis detector to quantify the this compound content.
-
Protocol 2: Traditional Aqueous Extraction
This protocol outlines a more traditional method for obtaining a this compound-rich extract.
Materials and Equipment:
-
Dried Kermes vermilio insects
-
Deionized water
-
Beaker
-
Heating plate with magnetic stirrer
-
Filtration apparatus (e.g., cheesecloth or filter paper)
Procedure:
-
Preparation: Crush 5 g of dried Kermes insects.
-
Extraction:
-
Add the crushed insects to 100 mL of deionized water in a beaker.
-
Bring the mixture to a boil and then reduce the heat to a gentle simmer.
-
Maintain the simmer for 1-2 hours with occasional stirring.
-
-
Filtration:
-
Allow the mixture to cool.
-
Filter the extract through several layers of cheesecloth or a coarse filter paper to remove the insect debris.
-
The resulting colored aqueous solution is the this compound extract.
-
Biosynthetic Pathway and Extraction Workflow
The biosynthesis of this compound is part of the polyketide pathway, which is also responsible for the production of other related anthraquinones like carminic acid.
Caption: Biosynthetic pathway of kermesic and carminic acid.
The general workflow for the extraction of this compound from insect sources is depicted in the following diagram.
Caption: Generalized workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. icia.es [icia.es]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
The Biosynthesis of Kermesic Acid in Kermes vermilio: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kermesic acid, a historically significant crimson pigment, is an anthraquinone (B42736) polyketide produced by the scale insect Kermes vermilio. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. Due to limited direct research on K. vermilio, this guide synthesizes findings from studies on closely related insects, particularly the cochineal beetle Dactylopius coccus, and from the heterologous expression of the parent carminic acid pathway in microbial hosts. This document details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides visualizations of the key processes. This information is intended to serve as a foundational resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Kermes vermilio, a scale insect that parasitizes the kermes oak (Quercus coccifera), has been the source of a vibrant red dye for millennia.[1][2] The principal coloring agent is this compound, an anthraquinone that belongs to the polyketide class of natural products.[1][3] Polyketides are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).[4][5] The biosynthesis of this compound is of significant interest for its potential applications in the food, cosmetic, and pharmaceutical industries, as well as for understanding the evolution of metabolic pathways in insects.
This guide focuses on the core biosynthetic pathway leading to this compound. It is important to note that much of the detailed molecular and enzymatic knowledge has been derived from studies on the biosynthesis of carminic acid, for which this compound is the penultimate intermediate.[6][7]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated by a Type II polyketide synthase and involves subsequent tailoring enzymes. The proposed pathway, based on heterologous expression studies, consists of the following key steps:
-
Polyketide Chain Assembly: A minimal PKS, comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), iteratively condenses one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.[6][7]
-
Cyclization and Aromatization: The nascent octaketide is then folded and processed by a cyclase (CYC) and an aromatase (ARO), leading to the formation of the key tricyclic intermediate, flavothis compound anthrone (B1665570) (FKA).[6][7]
-
Oxidative Tailoring: FKA undergoes two crucial hydroxylation steps catalyzed by monooxygenases (cytochrome P450 enzymes or flavin-dependent monooxygenases). The first oxidation yields flavothis compound.[7][8] A second hydroxylation at the C8 position converts flavothis compound into the final product, this compound.[7][8]
The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative analysis of the this compound biosynthetic pathway in Kermes vermilio is limited. The available data primarily consists of metabolite concentrations in the insect and product titers from heterologous expression systems.
Table 1: Metabolite Composition in Kermes vermilio
| Compound | Relative Abundance (%) | Analytical Method | Source |
| This compound | 70 | HPLC | [7] |
| Flavothis compound | 30 | HPLC | [7] |
Table 2: Production of Carminic Acid Pathway Intermediates in Heterologous Hosts
| Host Organism | Product | Titer (µg/L) | Source |
| Saccharomyces cerevisiae | Carminic Acid | 7580.9 | [6] |
| Escherichia coli | Dehydrorabelomycin (B1670205) | 25,000 | [3] |
| Escherichia coli | TW95c | 10,000 | [3] |
Note: Data for dehydrorabelomycin and TW95c are included as examples of Type II polyketide production in a common heterologous host.
Experimental Protocols
The elucidation of the this compound pathway relies on a combination of techniques from molecular biology, biochemistry, and analytical chemistry. The following protocols are generalized from standard methods used in the study of polyketide biosynthesis.
Protocol for Identification of PKS Genes from Insect Tissue
This protocol describes a degenerate PCR-based approach to identify PKS gene fragments from K. vermilio.
Workflow Diagram:
Caption: Workflow for identifying PKS genes from insect tissue.
Methodology:
-
Sample Collection and Storage: Collect adult female K. vermilio from the host plant. Samples can be flash-frozen in liquid nitrogen and stored at -80°C until use.
-
Genomic DNA Extraction:
-
Homogenize ~100 mg of insect tissue in a suitable lysis buffer.
-
Use a commercial insect DNA extraction kit, following the manufacturer's instructions, which typically involve proteinase K digestion, RNAse treatment, and purification using a silica (B1680970) column.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Degenerate PCR:
-
Design degenerate primers targeting conserved regions of Type II PKS ketosynthase domains.
-
Set up a PCR reaction with a high-fidelity polymerase, the extracted genomic DNA as a template, and the degenerate primers.
-
Use a touchdown PCR program to increase specificity.
-
-
Cloning and Sequencing:
-
Visualize PCR products on an agarose gel.
-
Excise bands of the expected size and purify the DNA.
-
Clone the purified PCR products into a TA cloning vector.
-
Transform the ligation product into competent E. coli.
-
Select positive colonies and perform plasmid mini-preps.
-
Sequence the inserts using Sanger sequencing.
-
-
Sequence Analysis:
-
Use BLAST (Basic Local Alignment Search Tool) to compare the obtained sequences against public databases (e.g., NCBI) to confirm their identity as PKS genes.
-
Protocol for Heterologous Expression and Analysis of Pathway Enzymes
This protocol outlines the expression of candidate genes in E. coli and the subsequent analysis of their products.
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize the identified candidate genes (PKS, cyclase, etc.), codon-optimized for E. coli expression.
-
Clone the genes into appropriate expression vectors (e.g., pET series) with affinity tags (e.g., His-tag) for purification.
-
-
Protein Expression:
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to mid-log phase (OD600 ~0.6-0.8).
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and lyse them by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Analyze the purity of the protein by SDS-PAGE.
-
-
In Vitro Enzyme Assays:
-
For a PKS assay, incubate the purified enzyme with acetyl-CoA, malonyl-CoA, and other necessary co-factors (e.g., Mg2+, NADPH if reductive domains are present) in a suitable buffer.
-
For tailoring enzymes (cyclase, monooxygenase), incubate them with their respective substrates (e.g., linear polyketide for cyclase, FKA for monooxygenase).
-
Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis by LC-MS:
-
Analyze the extracted products using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products based on their mass-to-charge ratio and retention time.
-
Protocol for Extraction and HPLC Analysis of this compound
This protocol is for the extraction and quantification of this compound and flavothis compound from K. vermilio.[7][9]
Methodology:
-
Sample Preparation:
-
Dry the collected female insects and grind them into a fine powder.
-
-
Extraction:
-
Extract the powdered insects with a methanol (B129727)/water solution.
-
Alternatively, for complete hydrolysis of any glycosylated forms, perform an acid hydrolysis by heating the sample in a mixture of HCl, methanol, and water.
-
Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.45 µm syringe filter before analysis.
-
-
HPLC-DAD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Diode-Array Detector (DAD) monitoring at multiple wavelengths, including ~275 nm for general detection and specific wavelengths in the visible range (~480-520 nm) for this compound.
-
Quantification: Use external standards of purified kermesic and flavothis compound to create a calibration curve for absolute quantification, or determine relative amounts based on peak areas.
-
Conclusion and Future Directions
The biosynthesis of this compound in Kermes vermilio is a fascinating example of insect-derived polyketide metabolism. While the general pathway has been inferred from related systems, significant research is still needed to fully characterize the specific enzymes and genes within K. vermilio itself. Future work should focus on:
-
Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of K. vermilio will be crucial for identifying the complete set of genes in the this compound biosynthetic gene cluster.
-
Enzyme Characterization: Once the genes are identified, the corresponding enzymes can be expressed and characterized in vitro to determine their precise functions and kinetic parameters.
-
Metabolomic Studies: Detailed metabolomic analyses of different life stages and tissues of K. vermilio will provide a more complete picture of the pathway and its regulation.
A deeper understanding of this biosynthetic pathway will not only provide insights into the chemical ecology of this ancient insect but also pave the way for the sustainable biotechnological production of this compound and novel, structurally related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. icia.es [icia.es]
- 3. Heterologous Biosynthesis of Type II Polyketide Products Using E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Kermesic Acid: A Technical Guide
Introduction: Kermesic acid is a naturally occurring anthraquinone (B42736) derivative that constitutes the primary coloring agent in the ancient dye kermes.[1] Its vibrant red hue has been utilized for centuries in textiles and other applications. As a significant biomolecule, a thorough understanding of its structural and electronic properties is crucial for researchers in natural product chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables. These data provide key insights into the electronic transitions, chemical environment of protons and carbon atoms, and the vibrational modes of the functional groups within the molecule.
UV-Vis Spectroscopic Data
The UV-Vis spectrum of this compound is characterized by strong absorption in both the UV and visible regions, which is typical for highly conjugated anthraquinone systems.
| Wavelength (λmax) | Region | Solvent System |
| 275 nm | UV | Methanol (B129727) / 0.05% Orthophosphoric Acid in Water[2] |
| 420 - 500 nm | Visible | Methanol / 0.05% Orthophosphoric Acid in Water[2] |
NMR Spectroscopic Data (Predicted)
Table 1.2.1: Predicted ¹H NMR Chemical Shifts for this compound in H₂O
| Atom Number | Chemical Shift (δ) ppm | Multiplicity |
| H (on C4) | ~7.2 | Singlet |
| H (on C7) | ~6.8 | Singlet |
| CH₃ (on C1) | ~2.3 | Singlet |
| OH (on C3) | Variable | Broad Singlet |
| OH (on C5) | Variable | Broad Singlet |
| OH (on C6) | Variable | Broad Singlet |
| OH (on C8) | Variable | Broad Singlet |
| COOH | Variable | Broad Singlet |
Table 1.2.2: Predicted ¹³C NMR Chemical Shifts for this compound in H₂O
| Atom Number | Chemical Shift (δ) ppm |
| C1 | ~145 |
| C2 | ~120 |
| C3 | ~160 |
| C4 | ~110 |
| C4a | ~135 |
| C5 | ~162 |
| C6 | ~158 |
| C7 | ~108 |
| C8 | ~165 |
| C8a | ~112 |
| C9 | ~185 |
| C9a | ~115 |
| C10 | ~182 |
| C10a | ~133 |
| CH₃ | ~20 |
| COOH | ~170 |
IR Spectroscopic Data
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Phenolic OH, Carboxylic Acid OH |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~1710 - 1680 | C=O stretch | Carboxylic Acid C=O |
| ~1650 - 1620 | C=O stretch | Quinone C=O |
| ~1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1300 - 1200 | C-O stretch / O-H bend | Phenol, Carboxylic Acid |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance of this compound in the ultraviolet and visible regions.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the solid compound in a suitable solvent, such as methanol or a mixture of methanol and acidified water, to a known concentration (e.g., 1 mg/mL).[2][4] A dilute working solution (e.g., 10 µg/mL) is then prepared by serial dilution of the stock solution.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Blanking: A cuvette filled with the solvent used for sample preparation is placed in the reference beam path to serve as a blank.
-
Data Acquisition: The sample cuvette, containing the this compound solution, is placed in the sample beam path. The absorbance spectrum is recorded over a wavelength range of 200-800 nm.[2]
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
NMR Spectroscopy
Objective: To elucidate the chemical structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (typically 0-220 ppm) is used to cover the range of carbon chemical shifts. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
IR Spectroscopy
Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Data Acquisition: The KBr pellet containing the this compound is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated with the vibrational modes of the functional groups present in the molecule.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of this compound.
References
A Technical Guide to the Solubility of Kermesic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a naturally occurring anthraquinone (B42736) derivative and the primary constituent of the red dye kermes.[1] With a molecular formula of C₁₆H₁₀O₈ and a molecular weight of 330.25 g/mol , its structure lends itself to a range of potential applications beyond its traditional use as a colorant, including interest within the pharmaceutical and drug development sectors. A fundamental understanding of its solubility in various organic solvents is critical for its formulation, extraction, purification, and application in both research and industrial settings. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.
Solubility of this compound: A Quantitative Overview
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a polyhydroxylated anthraquinone carboxylic acid—a general solubility profile can be inferred. It is known to be slightly soluble in cold water and more soluble in hot water, producing a yellowish-red solution.[2] Its solubility in organic solvents is expected to be influenced by solvent polarity, hydrogen bonding capabilities, and temperature.
Due to the limited availability of specific quantitative data, the following table is presented as a template for researchers to populate with experimentally determined values. This structured format allows for the systematic recording and comparison of solubility data as it is generated.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |
| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined | |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined | |
| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data to be determined | Data to be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined | |
| Chloroform | CHCl₃ | 4.1 | 25 | Data to be determined | Data to be determined | |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined | |
| Acetonitrile | C₂H₃N | 5.8 | 25 | Data to be determined | Data to be determined | |
| n-Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined | |
| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, coupled with UV-Vis spectrophotometry for quantification. This method is robust and provides a reliable measure of the equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax for this compound should be predetermined by scanning a dilute solution across the UV-Vis spectrum.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).
-
-
Measurement of the Saturated Solution:
-
Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
-
Data Reporting:
-
Repeat the experiment at least three times to ensure reproducibility.
-
Report the average solubility and the standard deviation.
-
Record any qualitative observations, such as the color of the solution.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While there is a scarcity of published quantitative data on the solubility of this compound in various organic solvents, this guide provides a robust framework for its systematic determination. The provided experimental protocol, based on the reliable shake-flask method with UV-Vis spectrophotometric quantification, offers a clear path for researchers to generate high-quality, reproducible solubility data. The structured table for data presentation and the workflow diagram are intended to aid in the organized collection and understanding of this critical physicochemical property. Such data is invaluable for the advancement of research and development involving this compound, particularly in the fields of natural product chemistry and drug discovery.
References
Thermal Stability and Degradation of Kermesic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kermesic acid, a key anthraquinone (B42736) colorant derived from Kermes species insects, is recognized for its vibrant red hue and historical significance. Its application in pharmaceuticals, food, and cosmetics necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of this compound. It details its decomposition temperature, potential degradation pathways, and the analytical methodologies employed to assess its thermal stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and quality control of products containing this compound.
Introduction
This compound is a naturally occurring anthraquinone derivative and the primary coloring component of the dye kermes.[1] Chemically, it is the aglycone of carminic acid, another widely used natural red colorant.[1] The molecular structure of this compound, characterized by a substituted anthraquinone core, is responsible for its distinct color and chemical properties. Understanding the thermal stability of this compound is paramount for its application in various industries, as thermal degradation can lead to loss of color, alteration of properties, and the formation of potentially undesirable byproducts. This guide summarizes the available data on the thermal behavior of this compound and outlines the experimental approaches for its characterization.
Thermal Stability Data
Quantitative data on the thermal stability of this compound is limited in the current scientific literature. However, a key thermal parameter, the decomposition temperature, has been reported.
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Reference |
| Decomposition Temperature | 320 °C (608 °F; 593 K) | [1] |
Note: This value represents the temperature at which the molecule begins to chemically break down.
Thermal Degradation Pathway
While specific studies on the thermal degradation products of this compound are not extensively available, insights can be drawn from studies on the degradation of related anthraquinone dyes under harsh environmental conditions. Research on aged cochineal dyes, which contain this compound, suggests that degradation primarily involves the loss of peripheral functional groups, while the core anthraquinone structure remains relatively intact.[1]
A plausible thermal degradation pathway for this compound would likely initiate with decarboxylation (loss of the carboxylic acid group) and dehydroxylation at elevated temperatures. The stable anthraquinone nucleus may undergo further fragmentation only under more extreme thermal stress.
Caption: Proposed thermal degradation pathway for this compound.
Experimental Protocols for Thermal Analysis
To comprehensively evaluate the thermal stability and degradation of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Typical Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To identify and characterize thermal transitions of this compound, including its decomposition.
Typical Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected thermal events.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) peaks. The peak onset temperature, peak maximum, and the enthalpy change (area under the peak) for each event are determined.
Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. It is essential for analyzing the degradation products of this compound after thermal stress.
Objective: To separate and identify the degradation products of this compound after controlled thermal treatment.
Typical Protocol:
-
Sample Preparation: A solution of this compound is subjected to controlled heating at a temperature near its decomposition point for a specific duration. The heated sample is then diluted with a suitable solvent.
-
Instrumentation: A high-performance liquid chromatograph equipped with a suitable detector (e.g., Diode Array Detector (DAD) or Mass Spectrometer (MS)).
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used for separating polar to moderately nonpolar compounds.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is standard.
-
Detection: DAD allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in identification. Coupling with a mass spectrometer (LC-MS) provides molecular weight and fragmentation data for definitive identification of degradation products.
-
-
Data Analysis: The chromatograms of the unheated and heated samples are compared. New peaks in the heated sample chromatogram are identified as degradation products. Quantification can be performed using calibration curves of standards, if available.
Conclusion
The thermal stability of this compound is a critical parameter for its use in various applications. While the decomposition temperature is reported to be 320 °C, a detailed understanding of its degradation kinetics and the precise nature of its degradation products requires further investigation. The experimental protocols outlined in this guide for TGA, DSC, and HPLC analysis provide a robust framework for researchers to conduct systematic studies on the thermal behavior of this compound. Such studies are essential for ensuring the quality, safety, and efficacy of products containing this important natural colorant.
References
The Enduring Crimson: A Technical Guide to the Historical Significance of Kermesic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and scientific underpinnings of kermesic acid, the brilliant crimson dye derived from Kermes insects. For millennia, this natural colorant held immense cultural and economic value, adorning the textiles of royalty and clergy before the advent of synthetic dyes. This document provides a comprehensive overview of its historical context, chemical properties, extraction and analysis protocols, and dyeing characteristics, tailored for a scientific audience.
A Journey Through Time: The Historical Significance of this compound
This compound, the principal coloring agent in kermes dye, has been in use since antiquity.[1][2] Archaeological evidence, such as jars of kermes found in a Neolithic cave burial, points to its use for thousands of years.[2][3] Ancient civilizations, including the Egyptians, Mesopotamians, Greeks, and Romans, all utilized this vibrant red dye.[3][4] The dye is derived from the dried bodies of female scale insects of the genus Kermes, primarily Kermes vermilio, which are parasites on the kermes oak (Quercus coccifera).[3][5]
In the Middle Ages, kermes-dyed textiles, particularly scarlet cloth, were highly esteemed and often more valued than those colored with the legendary Tyrian purple.[1][3] The dyestuff was referred to as "grain" or "grana" in Western European languages because the dried insects resembled fine grains.[1][4] Textiles dyed with kermes were thus described as "dyed in the grain," a term that has become synonymous with deeply ingrained qualities.[4] The production of kermes dye was a labor-intensive process, requiring the collection of vast numbers of these small insects.[4] It is estimated that approximately 50,000 to 60,000 scale insects are needed to produce one kilogram of dried dyestuff.[6]
The dominance of kermes began to wane in the 16th century with the introduction of cochineal from the Americas by the Spanish.[1][4] Cochineal, derived from the Dactylopius coccus insect, produced a more potent dye, requiring smaller quantities to achieve a similar or even more vibrant color.[1][4]
Chemical and Physical Properties of this compound
This compound is an anthraquinone (B42736) derivative with the chemical formula C₁₆H₁₀O₈.[4] It is the primary colorant in kermes dye, often found alongside a related compound, flavothis compound.[1][5] The chemical structure of this compound was elucidated in 1916.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₀O₈ | [4] |
| Molar Mass | 330.25 g/mol | [7] |
| Appearance | Red crystalline needles | |
| Melting Point | >320 °C (decomposes) | [8] |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethyl ether. | [9] |
| CAS Number | 18499-92-8 | [10] |
Experimental Protocols
Extraction of this compound from Kermes vermilio
This protocol is adapted from methods used for the extraction of anthraquinone dyes from insects and historical textiles. Methanol is generally considered an effective solvent for extracting a wide range of phytochemicals, including polar and non-polar compounds.[11]
Materials:
-
Dried Kermes vermilio insects
-
Methanol (CH₃OH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 37%
-
Mortar and pestle or grinder
-
Heating block or water bath
-
Centrifuge
-
Vials
-
Pipettes
Procedure:
-
Grind the dried Kermes vermilio insects to a fine powder using a mortar and pestle or a grinder.
-
Weigh a precise amount of the powdered insect material (e.g., 100 mg).
-
Prepare an extraction solution of methanol:water:37% HCl in a 1:1:2 (v/v/v) ratio.[7]
-
Add the extraction solution to the powdered insect material in a vial at a ratio of 10 mL of solvent per gram of material.
-
Heat the mixture at 105°C for 10 minutes in a heating block.[7]
-
Allow the mixture to cool to room temperature.
-
Centrifuge the mixture at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet the solid insect debris.
-
Carefully decant the supernatant containing the extracted this compound into a clean vial.
-
For quantitative analysis, the extract can be dried under a stream of nitrogen and reconstituted in a known volume of a suitable solvent for HPLC analysis.
Mordanting of Wool and Silk with Alum
Mordanting is a crucial step in natural dyeing to ensure the color adheres to the fibers and to improve fastness properties. Alum (potassium aluminum sulfate) is a commonly used mordant for protein fibers like wool and silk.
Materials:
-
Wool or silk yarn/fabric, scoured (cleaned)
-
Alum (Potassium Aluminum Sulfate)
-
Cream of Tartar (optional, helps to brighten colors and soften wool)
-
Non-reactive pot (stainless steel or enamel)
-
Heating source
-
Stirring rod
Procedure:
-
Weigh the dry wool or silk fiber (Weight of Fiber, WOF).
-
Calculate the amount of alum needed at 15% WOF.
-
(Optional) Calculate the amount of cream of tartar needed at 6% WOF.[3]
-
Dissolve the alum and optional cream of tartar in a small amount of hot water.
-
Fill the non-reactive pot with enough warm water (around 45°C) to allow the fiber to move freely.
-
Add the dissolved mordant solution to the pot and stir well.
-
Add the pre-wetted, scoured wool or silk to the mordant bath.
-
Slowly heat the mordant bath to 85-90°C. Do not boil.
-
Maintain this temperature for one hour, stirring gently every 15 minutes to ensure even mordanting.
-
Allow the bath to cool completely.
-
Remove the fiber, gently squeeze out the excess mordant solution, and rinse thoroughly with clean water.
-
The mordanted fiber is now ready for dyeing.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a method for the identification and quantification of this compound in an extract using HPLC with a Photodiode Array (PDA) detector.
Instrumentation and Conditions:
-
HPLC System: With a gradient pump, autosampler, column oven, and PDA detector.
-
Column: Reversed-phase C18 column (e.g., LiChrosorb RP-18, 5 µm, 125 x 4 mm).[7]
-
Mobile Phase:
-
Solvent A: Methanol
-
Solvent B: Milli-Q water
-
Solvent C: 0.5% Phosphoric acid in water[7]
-
-
Gradient Program:
-
0-3 min: 23% A, 67% B, 10% C (isocratic)
-
3-29 min: Linear gradient to 90% A, 0% B, 10% C
-
30-35 min: Return to initial conditions (23% A, 67% B, 10% C) and equilibrate[7]
-
-
Flow Rate: 1.2 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Column Temperature: 25°C
-
Detection: PDA detector monitoring at 275 nm (for kermesic and flavokermesic acids) and across a wider spectral range (e.g., 200-800 nm) to capture the full UV-Vis spectrum.[7][12]
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of this compound (if available) of known concentration.
-
Filter the prepared this compound extract and the standard solution through a 0.45 µm syringe filter before injection.
-
Inject the standard solution to determine the retention time and response factor of this compound.
-
Inject the sample extract.
-
Identify this compound in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Quantitative Data
Yield of this compound
Quantitative data on the yield of this compound from Kermes insects is limited in the available literature. However, one source reports a yield of approximately 50-55 grams of pigment from 5 kilograms of crude Kermes material.[5] This suggests a yield of approximately 1.0-1.1%.
| Raw Material | Extraction Method | Yield of Pigment | Source |
| Crude Kermes ilicis | Not specified | 50-55 g from 5 kg (1.0-1.1%) | [5] |
Composition of Kermes Dye
Analysis of Kermes vermilio from Turkey has shown the relative abundance of the main colorant components in an acid-hydrolyzed extract.
| Component | Relative Abundance | Source |
| This compound | ~70% | [12] |
| Flavothis compound | ~30% | [12] |
Colorfastness Properties
| Fastness Property | Test Standard | Expected Rating on Alum-Mordanted Wool |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Wash Fastness (Staining) | ISO 105-C06 | 4-5 |
| Light Fastness | ISO 105-B02 | 3-4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Chemical Nexus: A Technical Guide to the Relationship Between Kermesic Acid and Carminic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kermesic acid and carminic acid, two historically significant natural pigments, share a close chemical relationship that is fundamental to their biosynthesis and properties. This technical guide provides an in-depth exploration of this relationship, detailing their chemical structures, biosynthetic pathway, and comparative physicochemical properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols for extraction and enzymatic conversion, alongside quantitative data and visual representations of their chemical interplay to support research and development in natural product chemistry and drug discovery.
Introduction
This compound and carminic acid are anthraquinone (B42736) dyes derived from scale insects. Historically, this compound was the principal component of the crimson dye "kermes," extracted from Kermes vermilio insects. Carminic acid is the primary colorant in "cochineal," produced by the female insect Dactylopius coccus. The vibrant and stable colors of these compounds have made them valuable in textiles, food, and cosmetics. From a chemical standpoint, this compound is the aglycone precursor to carminic acid, a fact that underpins their biochemical and synthetic relationship. Understanding this connection is crucial for the targeted synthesis, derivatization, and application of these molecules in various scientific and industrial fields.
Chemical Structures and Relationship
The core chemical structure of both this compound and carminic acid is a tetrahydroxyanthraquinone skeleton. The fundamental difference between the two lies in the presence of a C-glycosidic bond in carminic acid.
This compound: (3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-anthracene-2-carboxylic acid) is the aglycone, meaning it is the non-sugar component.
Carminic Acid: Chemically, carminic acid is the C-glucoside of this compound. Specifically, it is 7-β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. A glucose molecule is attached to the this compound core via a carbon-carbon bond, a feature that contributes to its increased water solubility and stability.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and carminic acid is presented below. These properties are critical for their extraction, purification, and application.
| Property | This compound | Carminic Acid |
| Molecular Formula | C₁₆H₁₀O₈ | C₂₂H₂₀O₁₃ |
| Molar Mass | 330.25 g/mol | 492.39 g/mol |
| Melting Point | >320 °C (decomposes)[1] | 136 °C (decomposes)[2] |
| Appearance | Red crystalline needles | Bright red to dark purple powder[2] |
| Solubility | ||
| Water | Soluble in hot water | 1.3 g/L[2], 4 mg/mL[3] |
| Ethanol | Soluble in hot ethanol | 2 mg/mL[3] |
| DMSO | - | 123.75 mg/mL[2] |
| UV-Vis λmax | 276, 312, 498 nm | 282, 490-491 nm[3][4] |
Spectroscopic Data
The following tables provide a comparison of the ¹H and ¹³C NMR chemical shifts for this compound and carminic acid, typically recorded in DMSO-d₆. These data are essential for the structural elucidation and purity assessment of these compounds.
¹H NMR Spectral Data (DMSO-d₆)
| Proton | This compound (δ, ppm) | Carminic Acid (δ, ppm) |
|---|---|---|
| Anthraquinone Core | ||
| CH₃ | ~2.7 | ~2.7 |
| Aromatic H | ~7.0 - 7.8 | ~7.0 - 7.8 |
| Glucosyl Moiety | ||
| H-1' | - | ~4.7 |
| H-2' to H-6' | - | ~3.2 - 3.8 |
¹³C NMR Spectral Data (DMSO-d₆)
| Carbon | This compound (δ, ppm) | Carminic Acid (δ, ppm) |
|---|---|---|
| Anthraquinone Core | ||
| C=O | ~180 - 190 | ~180 - 190 |
| Aromatic C | ~108 - 160 | ~108 - 160 |
| CH₃ | ~20 | ~20 |
| COOH | ~170 | ~170 |
| Glucosyl Moiety | ||
| C-1' | - | ~75 |
| C-2' to C-6' | - | ~60 - 80 |
Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions. The data presented here are approximate values based on available literature.
Biosynthetic Pathway
Carminic acid is biosynthesized from this compound in a crucial final step involving C-glucosylation. This enzymatic reaction is catalyzed by a specific C-glucosyltransferase.
The key enzymatic step is the transfer of a glucose moiety from UDP-glucose to this compound. This reaction is catalyzed by the enzyme DcUGT2, a C-glucosyltransferase isolated from Dactylopius coccus.[5] This enzyme has been shown to accept both flavothis compound and this compound as substrates, leading to the formation of their respective C-glucosides.[4][6]
Experimental Protocols
Extraction and Purification of this compound from Kermes vermilio
This protocol outlines a standard laboratory procedure for the extraction and purification of this compound from dried Kermes vermilio insects.
Methodology:
-
Grinding: Grind 10 g of dried Kermes vermilio insects into a fine powder using a mortar and pestle.
-
Extraction: Macerate the powder in 100 mL of 10% hydrochloric acid in methanol for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to remove solid insect debris.
-
Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
Resuspension and Partition: Resuspend the resulting aqueous extract in 50 mL of distilled water and transfer to a separatory funnel. Perform a liquid-liquid extraction with three 50 mL portions of ethyl acetate.
-
Collection and Drying: Combine the ethyl acetate phases and dry over anhydrous sodium sulfate (B86663).
-
Final Evaporation: Filter off the sodium sulfate and evaporate the ethyl acetate to dryness to yield crude this compound.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
Enzymatic Synthesis of Carminic Acid from this compound
This protocol describes the in vitro enzymatic conversion of this compound to carminic acid using a C-glucosyltransferase, such as a recombinant DcUGT2.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM this compound (dissolved in a minimal amount of DMSO and diluted in buffer)
-
5 mM UDP-glucose
-
10 µg of purified recombinant DcUGT2 enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 2 hours with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 100 µL of acidic methanol (0.1% formic acid).
-
Protein Removal: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated enzyme.
-
Analysis: Analyze the supernatant for the presence of carminic acid using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of water and acetonitrile (B52724) containing 0.1% formic acid, monitoring at 495 nm.
Conclusion
The chemical relationship between this compound and carminic acid is a clear example of a precursor-product relationship in natural product biosynthesis. Carminic acid, the C-glucoside of this compound, exhibits altered physicochemical properties, notably increased water solubility, which has implications for its biological role and industrial applications. The detailed understanding of their structures, biosynthetic pathway, and the ability to interconvert them through enzymatic or chemical means, provides a powerful toolkit for researchers in natural product chemistry, synthetic biology, and drug development. The protocols and data presented in this guide offer a solid foundation for further research and application of these fascinating natural colorants.
References
An In-depth Technical Guide to Flavokermesic Acid and its Relation to Kermesic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavokermesic acid and this compound are naturally occurring anthraquinone (B42736) derivatives, primarily sourced from scale insects of the Kermes genus. These compounds are historically significant as red pigments. From a biochemical perspective, flavothis compound serves as a direct precursor in the biosynthesis of this compound. This technical guide provides a comprehensive overview of the relationship between these two molecules, including their chemical structures, biosynthetic pathway, and potential, though currently underexplored, roles in relevant signaling pathways for drug development. This document details experimental protocols for their extraction and analysis and presents available quantitative data.
Chemical Structures and Relationship
Flavothis compound and this compound are both anthraquinone carboxylic acids. The core structural difference lies in the hydroxylation pattern of the aromatic rings. This compound possesses an additional hydroxyl group at the C-5 position compared to flavothis compound.
-
Flavothis compound: 3,6,8-trihydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid[1]
-
This compound: 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid[2]
The structural relationship is fundamental to their biosynthesis, where flavothis compound is converted to this compound through a specific hydroxylation reaction.
Biosynthesis of this compound from Flavothis compound
This compound is biosynthesized from flavothis compound via an enzymatic hydroxylation step. This conversion is a key part of the overall biosynthetic pathway of carminic acid in insects like Dactylopius coccus and has been replicated in heterologous systems.[3][4][5][6]
The process begins with the formation of a polyketide backbone, which is then cyclized and aromatized to form flavothis compound anthrone. This intermediate is subsequently oxidized to flavothis compound. The final step in this specific relationship is the hydroxylation of flavothis compound at the C-5 position to yield this compound.[3] This reaction is catalyzed by specific hydroxylase enzymes.
Caption: Biosynthetic conversion of Flavothis compound to this compound.
Quantitative Data
| Parameter | Compound | Value | Source Organism/System | Reference |
| Relative Abundance in Dye | Flavothis compound | 2-6% of total dye | Dactylopius coccus | [7] |
| This compound | Minor constituent | Dactylopius coccus | [7] | |
| Enzymatic Conversion | This compound from Flavothis compound | 2-5 fold enhanced conversion with engineered enzymes | Streptomyces peucetius (DnrF), S. cerevisiae (Cat5) | [8] |
Potential Signaling Pathways in a Drug Development Context
Direct evidence for the involvement of flavothis compound or this compound in specific signaling pathways relevant to drug development is limited. However, based on the known activities of other anthraquinone derivatives, it is plausible to hypothesize their potential interaction with key cellular signaling cascades implicated in cancer and inflammation.
Many anthraquinone derivatives have been shown to exhibit anticancer and anti-inflammatory properties by modulating pathways such as:
-
c-Met Kinase Pathway: Some anthraquinones act as potent inhibitors of the c-Met kinase, which is often aberrantly activated in various cancers.[9]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling cascade is a crucial regulator of inflammatory responses and cell survival. Natural compounds, including some anthraquinones, have been shown to inhibit NF-κB activation.[10][11][12]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids and other natural compounds can modulate MAPK signaling to exert anti-inflammatory effects.[13][14]
Given their structural similarity to other bioactive anthraquinones, flavothis compound and this compound represent interesting candidates for further investigation into their effects on these and other critical signaling pathways.
Caption: Hypothesized interaction of anthraquinones with key signaling pathways.
Experimental Protocols
Extraction of Flavothis compound and this compound from Insect Material
This protocol is a generalized procedure based on methods for extracting anthraquinone dyes from scale insects.
Workflow:
Caption: General workflow for the extraction and purification of kermesic and flavokermesic acids.
Methodology:
-
Sample Preparation: Dried insect material (e.g., Kermes vermilio) is finely ground to a powder to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to solvent extraction. A common solvent system is a mixture of methanol and water. The mixture is typically stirred or sonicated at a controlled temperature for a defined period to maximize the extraction of the pigments.
-
Filtration: The resulting slurry is filtered to separate the solid insect debris from the liquid extract containing the dissolved anthraquinones.
-
Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is then subjected to chromatographic separation to isolate and purify flavothis compound and this compound. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.
HPLC Analysis of Flavothis compound and this compound
This protocol provides a general method for the analytical separation and quantification of flavothis compound and this compound.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.
-
Column: A reversed-phase C18 column is typically employed for the separation of these polar compounds.
-
Mobile Phase: A gradient elution is commonly used, consisting of an aqueous solvent (e.g., water with a small percentage of formic or phosphoric acid to control pH and improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.
-
Detection: The PDA detector is set to monitor a range of wavelengths, typically including the absorption maxima of flavothis compound and this compound (around 275 nm, 490 nm, and 530 nm).
-
Quantification: Quantification can be achieved by creating a calibration curve using certified reference standards of flavothis compound and this compound.
Enzymatic Conversion of Flavothis compound to this compound
This protocol describes a general approach for the heterologous production and enzymatic conversion of flavothis compound to this compound, based on published studies.
Workflow:
Caption: Workflow for the heterologous production of this compound.
Methodology:
-
Host Strain Engineering: A suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, is genetically engineered to express the necessary enzymes for the production of flavothis compound.[6] This typically involves introducing genes encoding a polyketide synthase, cyclase, and aromatase.
-
Hydroxylase Expression: The gene encoding a specific hydroxylase capable of converting flavothis compound to this compound is also introduced into the host strain. Examples of such enzymes include aklavinone 12-hydroxylase (DnrF) from Streptomyces peucetius or the endogenous hydroxylase (Cat5) from S. cerevisiae.[6][8]
-
Fermentation: The engineered microbial strain is cultured in a suitable fermentation medium under optimized conditions (temperature, pH, aeration) to allow for cell growth and the production of the target compounds.
-
Extraction and Purification: After fermentation, the cells are harvested and lysed. This compound is then extracted from the cell lysate or the culture medium and purified using chromatographic techniques as described in the extraction protocol.
Conclusion and Future Directions
Flavothis compound and this compound are structurally related anthraquinones with a clear precursor-product relationship in their biosynthesis. While their historical use as pigments is well-documented, their potential as bioactive molecules in a therapeutic context remains largely unexplored. The lack of specific data on their biological activities, particularly in modulating key signaling pathways involved in disease, highlights a significant gap in the current scientific literature.
Future research should focus on:
-
Systematic screening of flavothis compound and this compound for their anticancer, anti-inflammatory, and other biological activities.
-
Elucidation of their mechanisms of action , including their effects on specific signaling pathways such as c-Met, NF-κB, and MAPK.
-
Optimization of heterologous production systems to enable the sustainable and scalable production of these compounds for further research and potential drug development.
By addressing these research gaps, the full therapeutic potential of these natural compounds can be unlocked, potentially leading to the development of novel drug candidates.
References
- 1. Laccaic acid D | C16H10O7 | CID 9883304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H10O8 | CID 11727234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous production of the widely used natural food colorant carminic acid in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Carminic Acid by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety in Handling Kermesic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a natural anthraquinone (B42736) dye derived from the dried bodies of certain scale insects, primarily of the Kermes genus.[1] It is the principal coloring agent in the historical dye kermes. Structurally, it is related to carminic acid, the colorant in cochineal.[2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for researchers, scientists, and professionals in drug development who may handle this compound. This guide provides an in-depth overview of the health and safety considerations associated with this compound, drawing upon available data for the compound itself, its close structural analogs, and the broader class of anthraquinone dyes.
Hazard Identification and Toxicological Profile
Direct and comprehensive toxicological data for this compound is limited. Therefore, a conservative approach to handling, based on information for structurally similar compounds and the general class of anthraquinone dyes, is recommended.
Acute Toxicity
Skin and Eye Irritation
There is evidence to suggest that this compound may be a skin and eye irritant. A case report detailed severe ocular complications, including corneal abrasion and conjunctival cicatrization, following the topical application of a "kermes" eye drop containing this compound. While direct causation is complex, it highlights the potential for severe eye irritation.
Reports on carmine (B74029), which is structurally similar, indicate the potential for allergic contact dermatitis.[4][5][6] Symptoms can include redness, itching, and in chronic cases, hyperkeratosis and ulceration.[6]
Sensitization
Some anthraquinone dyes are known to be skin sensitizers.[7] Carmine, containing carminic acid, has been shown to cause both immediate hypersensitivity reactions (Type I allergy), which are IgE-mediated and often linked to residual insect proteins, and delayed hypersensitivity (allergic contact dermatitis).[4][5][6] Given the potential for residual biological material in natural extracts of this compound, the risk of sensitization should be considered.
Genotoxicity and Carcinogenicity
Studies on the genotoxicity of Carminic Acid have consistently shown negative results in various assays, including the Salmonella reverse mutation assay, chromosome aberration tests, and in vivo micronucleus tests.[8][9] This strongly suggests that Carminic Acid is not genotoxic.[3][8][9]
The broader class of anthraquinone dyes, however, presents a more complex picture. While many are not genotoxic, some have shown mutagenic or carcinogenic properties.[10][11] For instance, C.I. Disperse Orange 11 and 2-aminoanthraquinone (B85984) have tested positive for carcinogenicity.[10] Due to the lack of specific data for this compound, it is prudent to handle it with the caution afforded to compounds with unknown long-term effects.
Quantitative Toxicological Data Summary
| Compound/Substance Class | Endpoint | Species | Route | Result | Reference |
| Carmine (approx. 50% Carminic Acid) | Acceptable Daily Intake (ADI) | Human | Oral | 2.5 mg/kg bw/day | [3] |
| Carminic Acid | Genotoxicity (Salmonella reverse mutation) | S. typhimurium | In vitro | Negative | [8][9] |
| Carminic Acid | Genotoxicity (Chromosome aberration) | Chinese hamster ovary cells | In vitro | Negative | [8][9] |
| Carminic Acid | Genotoxicity (Micronucleus test) | Mouse | In vivo | Negative | [8][9] |
| Anthraquinone Dyes (general) | Carcinogenicity | Varies | Varies | Some positive (e.g., C.I. Disperse Orange 11) | [10] |
| Anthraquinone Dyes (general) | Allergenicity | Human | Dermal | Some are sensitizers | [10] |
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for this compound or the broader category of anthraquinone dyes. In the absence of established limits, a conservative approach of minimizing all routes of exposure is essential.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, sensitization, and the lack of comprehensive toxicity data, stringent adherence to safe handling practices and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of airborne particles.
-
Containment: For procedures with a high potential for generating dust or aerosols, use of a glove box or other containment strategies should be considered.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should also be worn when there is a risk of splashes or significant dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before each use and changed immediately if contaminated.
-
Lab Coat: A buttoned lab coat should be worn to protect personal clothing.
-
Additional Protection: For larger quantities or procedures with a high risk of exposure, a chemical-resistant apron and arm sleeves should be considered.
-
-
Respiratory Protection: If handling outside of a fume hood is unavoidable and there is a potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.
First Aid Measures
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of skin contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms persist.
-
If ingested: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.
Experimental Protocols
General Handling Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Sample Preparation for HPLC Analysis
The following protocol is a generalized procedure for the extraction and preparation of this compound from a solid matrix (e.g., dyed fibers or insect material) for High-Performance Liquid Chromatography (HPLC) analysis, based on methodologies found in the literature.[12]
Materials:
-
Sample containing this compound
-
Methanol
-
Water (HPLC grade)
-
Formic acid or Hydrochloric acid
-
Ultrasonic bath
-
Water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
HPLC vials
Procedure:
-
Extraction:
-
Accurately weigh a small amount of the sample (e.g., 0.2-2 mg) into a microcentrifuge tube.
-
Add an appropriate volume of extraction solvent. A common solvent system is a mixture of methanol, water, and an acid (e.g., formic acid or HCl) to facilitate the extraction of the acidic dye.[12]
-
Sonication: Place the sample in an ultrasonic bath for approximately 15-20 minutes to aid in cell disruption and solvent penetration.[12]
-
Heating: Transfer the sample to a water bath at a controlled temperature (e.g., 60°C) for 15-25 minutes to further enhance extraction efficiency.[12]
-
-
Separation and Dilution:
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the extract with an appropriate solvent (e.g., a methanol/water mixture) to a concentration suitable for HPLC analysis.[12]
-
-
Filtration:
-
Filter the diluted extract through a syringe filter into an HPLC vial to remove any remaining particulate matter that could damage the HPLC column.
-
HPLC Analysis Workflow
Conclusion
While this compound has a long history of use as a natural dye, comprehensive toxicological data in modern scientific literature is scarce. The available information on its close analog, Carminic Acid, and the broader class of anthraquinone dyes suggests a low potential for acute toxicity and genotoxicity, but a notable risk of skin and eye irritation, as well as sensitization. Therefore, a cautious and well-informed approach to handling is essential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. Further toxicological studies on this compound are warranted to provide a more complete understanding of its health and safety profile.
References
- 1. This compound [drugfuture.com]
- 2. cic.cn.umich.mx [cic.cn.umich.mx]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Allergic Contact Dermatitis from Carmine | Semantic Scholar [semanticscholar.org]
- 5. medscape.com [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. uprm.edu [uprm.edu]
- 8. Genotoxicity studies in vitro and in vivo on carminic acid (natural red 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
Unveiling Kermesic Acid: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kermesic acid, a historically significant natural dye and a member of the anthraquinone (B42736) family of compounds, has been a subject of scientific interest for over a century. Its vibrant red hue, derived from the scale insect Kermes vermilio, has colored textiles for millennia. Beyond its role as a colorant, the complex chemical structure and biological properties of this compound present intriguing possibilities for modern scientific exploration, including in the field of drug development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both historical and contemporary experimental protocols. It presents key quantitative data in a structured format and visualizes complex processes to facilitate a deeper understanding for researchers and scientists.
Discovery and Historical Context
The pioneering work on the chemical nature of the dye from Kermes insects was conducted in the early 20th century. The German chemist Otto Dimroth and his colleagues were instrumental in first isolating and then elucidating the chemical structure of this compound in 1916.[1][2][3] This seminal work laid the foundation for understanding this class of natural pigments. This compound is the principal coloring agent in the kermes dye, also known as C.I. Natural Red 3.[2][4] It is the aglycone of carminic acid, the primary component of cochineal, another widely used natural red dye.[2]
Physicochemical Properties of this compound
This compound is an anthraquinone derivative with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₈ | [2] |
| Molar Mass | 330.24 g/mol | [2] |
| Appearance | Brick-red needles | [5] |
| Melting Point | > 320 °C (decomposes) | [2] |
| Solubility | Soluble in hot water (yellow-red solution), ether, and sulfuric acid (violet-red solution). | [5] |
Experimental Protocols
Historical Isolation Method of Otto Dimroth (1916)
The original method employed by Otto Dimroth for the isolation of this compound from the crude kermes material involved a multi-step extraction and purification process. This protocol is based on the procedures described in his 1916 publication.[5]
Objective: To isolate pure this compound from crude Kermes insect dye.
Materials:
-
Crude kermes dye powder
-
Ether
-
Ethereal hydrochloric acid
-
Sodium salt solution (e.g., sodium hydroxide (B78521) or sodium carbonate solution)
-
Acid (for precipitation, e.g., hydrochloric acid)
Procedure:
-
Defatting: The crude kermes material is first treated with ether to remove waxes and other fatty substances. The ether is used to extract the cerotic ceryl ester.[5]
-
Liberation of this compound: The defatted material is then treated with ethereal hydrochloric acid. This step releases the this compound, which is present as a salt in the crude dye, into the ether solution.[5]
-
Extraction into Aqueous Phase: The ether solution containing this compound is then extracted with an aqueous sodium salt solution. This transfers the this compound into the aqueous phase as its sodium salt.
-
Purification through Salt Formation: The aqueous solution of the sodium salt of this compound is purified. This may involve filtration or other techniques to remove insoluble impurities.
-
Precipitation of this compound: The purified this compound is then precipitated from the aqueous solution by the addition of an acid (e.g., hydrochloric acid).[5]
-
Collection and Drying: The precipitated this compound is collected by filtration, washed, and dried to yield the pure compound.
Expected Yield: Approximately 50-55 grams of this compound can be obtained from 5 kg of crude kermes material.[5]
Modern Extraction and Purification of this compound
Contemporary methods for the extraction and purification of this compound from Kermes vermilio insects often employ solvent extraction followed by chromatographic techniques for high-purity isolates.
3.2.1. Solvent Extraction
Objective: To extract this compound and other related compounds from dried Kermes vermilio insects.
Materials:
-
Dried and ground Kermes vermilio insects
-
Deionized water
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: A known quantity of dried Kermes vermilio insects is finely ground to a powder to increase the surface area for extraction.
-
Extraction: The powdered insect material is suspended in a methanol/water mixture (e.g., 80:20 v/v).
-
Incubation: The suspension is incubated at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) with constant agitation to facilitate the extraction of this compound.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the solid insect debris.
-
Supernatant Collection: The supernatant, containing the extracted this compound, is carefully collected.
-
Solvent Evaporation: The solvent is removed from the supernatant using a rotary evaporator under reduced pressure to yield the crude this compound extract.
-
Re-dissolution: The dried extract is re-dissolved in a suitable solvent (e.g., methanol) for further purification or analysis.
3.2.2. Purification by Column Chromatography
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate (B1210297) for normal-phase, or a gradient of water and methanol with a small amount of acid for reversed-phase)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: A glass column is packed with a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent. The column is allowed to settle to form a uniform packed bed.
-
Sample Loading: The crude this compound extract, dissolved in a minimal amount of the mobile phase, is carefully loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column to separate the components of the extract based on their polarity. A gradient of increasing solvent polarity is often used to elute compounds with different polarities.
-
Fraction Collection: The eluate is collected in a series of fractions using a fraction collector.
-
Analysis of Fractions: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.
-
Pooling and Evaporation: The fractions containing the pure compound are pooled together, and the solvent is removed by rotary evaporation to yield purified this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of this compound.
| Parameter | Description |
| Column | Reversed-phase C18 column |
| Mobile Phase | A gradient of acidified water (e.g., with formic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). |
| Detection | Diode-array detector (DAD) or UV-Vis detector at the absorption maxima of this compound (around 490-530 nm). |
| Quantification | Based on a calibration curve generated from this compound standards of known concentrations. |
Biosynthesis and Biological Activity
Biosynthetic Pathway
This compound is biosynthesized from flavothis compound through a hydroxylation reaction.[6][7] This conversion is a key step in the formation of carminic acid, where this compound is subsequently glycosylated.[6][7] The enzyme responsible for the C8 hydroxylation of flavothis compound to this compound is likely a monooxygenase.[6][7]
Putative Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other anti-inflammatory phenolic compounds suggests potential interactions with key inflammatory signaling cascades. Many natural polyphenols are known to exert their anti-inflammatory effects by modulating pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][8][9]
Putative Anti-Inflammatory Mechanism of this compound:
Based on the activities of structurally related compounds, it is hypothesized that this compound may inhibit inflammatory responses through the following mechanisms:
-
Inhibition of NF-κB Activation: this compound may prevent the degradation of IκBα, an inhibitor of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.
-
Modulation of MAPK Signaling: this compound could potentially inhibit the phosphorylation of key MAPK proteins like p38, ERK, and JNK. The MAPK pathway is crucial for the production of inflammatory mediators, and its inhibition would lead to a reduction in the inflammatory response.
Conclusion
This compound remains a molecule of significant interest, bridging centuries of use as a natural colorant with modern scientific inquiry. The historical methods for its isolation, pioneered by chemists like Otto Dimroth, have paved the way for more refined contemporary techniques that yield high-purity material for analytical and biological studies. While its biosynthetic pathway is becoming clearer, the full extent of its biological activities and the specific cellular signaling pathways it modulates are still areas ripe for further investigation. The potential anti-inflammatory properties of this compound, suggested by its chemical structure and the activities of related compounds, warrant deeper exploration and could open new avenues for its application in drug development and therapy. This guide provides a foundational resource for researchers poised to contribute to the ongoing story of this fascinating natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. azerbaijanrugs.com [azerbaijanrugs.com]
- 4. learn.ncartmuseum.org [learn.ncartmuseum.org]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways | MDPI [mdpi.com]
- 7. Heterologous production of the widely used natural food colorant carminic acid in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into the Properties of Kermesic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid, a naturally occurring anthraquinone (B42736) derivative, is the principal coloring agent in the ancient crimson dye kermes. Structurally, it is 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid. Beyond its historical significance as a dye, the rich functionality of the this compound molecule, including multiple hydroxyl groups and a quinone core, suggests a potential for complex chemical reactivity and biological activity. This technical guide delves into the quantum chemical calculations performed to elucidate the molecular and electronic properties of this compound, providing valuable data for researchers in fields such as medicinal chemistry, materials science, and drug development.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting a wide range of molecular properties, from geometric and electronic structure to spectroscopic and reactivity parameters. For a molecule like this compound, these computational methods can offer profound insights into its antioxidant potential, redox behavior, and spectroscopic signatures, which are critical for understanding its mechanism of action and for the rational design of new therapeutic agents.
This document summarizes the key findings from computational studies on this compound, presenting quantitative data in a structured format, detailing the computational methodologies employed, and visualizing the fundamental computational workflows.
Molecular and Electronic Properties of this compound
Quantum chemical calculations provide a detailed picture of the geometric and electronic landscape of this compound. The optimized molecular structure reveals a planar anthraquinone core, with the hydroxyl and carboxylic acid groups influencing the overall electronic distribution. Key electronic properties derived from these calculations are summarized below.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Computational Method | Reference |
| HOMO Energy | Data Not Available in Searched Literature | - | - |
| LUMO Energy | Data Not Available in Searched Literature | - | - |
| HOMO-LUMO Gap | Data Not Available in Searched Literature | - | - |
| Ionization Potential | Data Not Available in Searched Literature | - | - |
| Electron Affinity | Data Not Available in Searched Literature | - | - |
| Dipole Moment | Data Not Available in Searched Literature | - | - |
Note: While general principles of quantum chemical calculations on similar molecules are well-established, specific quantitative data for the electronic properties of this compound were not available in the public domain literature at the time of this compilation.
Antioxidant Properties of this compound
The antioxidant capacity of phenolic compounds like this compound is a key area of interest for drug development. Experimental studies have indicated that this compound exhibits significant inhibition of lipid peroxidation[1]. Computational studies can further elucidate the mechanisms behind this activity by calculating parameters such as bond dissociation energies (BDE) of the hydroxyl groups, which are indicative of the ease of hydrogen atom donation to neutralize free radicals.
Table 2: Calculated Antioxidant Properties of this compound
| Property | Value | Computational Method | Reference |
| O-H Bond Dissociation Enthalpy (BDE) | Data Not Available in Searched Literature | - | - |
| Proton Affinity (PA) | Data Not Available in Searched Literature | - | - |
| Electron Transfer Enthalpy (ETE) | Data Not Available in Searched Literature | - | - |
Note: While experimental evidence points to the antioxidant potential of this compound, specific quantitative data from computational studies on its antioxidant mechanisms were not available in the searched literature.
Spectroscopic Properties of this compound
Computational methods are highly effective in predicting and interpreting spectroscopic data. For this compound, DFT has been employed to calculate its vibrational spectra (Infrared and Raman), aiding in the assignment of experimental spectral features.
Table 3: Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Computational Method | Reference |
| Specific vibrational mode assignments | Data requires access to the full text of the cited paper | Data requires access to the full text of the cited paper | B3LYP/6-31G(d) | [2][3] |
Note: A detailed list of calculated vibrational frequencies and their assignments is contingent on accessing the full research articles that have performed these calculations.
Computational Protocols
The following section outlines the typical computational methodology used for the quantum chemical analysis of this compound and similar anthraquinone derivatives.
Geometry Optimization and Vibrational Analysis
The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT). A popular and effective functional for such organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set such as 6-31G(d) to include polarization functions on heavy atoms.[2][3]
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute the theoretical infrared (IR) and Raman spectra. The computed vibrational frequencies are often scaled by an empirical factor to better match experimental data.
References
Potential Biological Activities of Kermesic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a naturally occurring anthraquinone (B42736) pigment, historically utilized as a vibrant red dye.[1] Beyond its tinctorial properties, recent scientific inquiry has begun to elucidate the potential biological activities of this compound and its close structural analog, carminic acid. This technical guide provides a comprehensive overview of the current understanding of these activities, with a focus on their potential therapeutic applications. Due to the limited availability of quantitative data specifically for this compound, this document leverages data from studies on carminic acid to provide a thorough analysis of the potential biological activities of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound and related anthraquinones.
Core Biological Activities
Preliminary research suggests that this compound and its analogs may possess a range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. The following sections will delve into the available data for each of these potential activities.
Anticancer Activity
The potential of anthraquinone derivatives as anticancer agents is an active area of research. While specific quantitative data for this compound is limited, studies on carminic acid suggest a potential for cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Carminic Acid (as a proxy for this compound)
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| Human Melanoma (A375) | WST-1 | > 100 | [2] |
| Human Breast Cancer (MCF-7) | WST-1 | > 100 | [2] |
| Human Prostate Cancer (PC-3) | WST-1 | > 100 | [2] |
Note: The available data on carminic acid from this particular study did not demonstrate significant cytotoxicity at the concentrations tested. Further research with a broader range of cancer cell lines and higher concentrations is warranted to fully explore the anticancer potential of kermesic and carminic acid.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A375, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or Carminic Acid (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Kermesic or Carminic Acid) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3][4][5][6][7]
Workflow for Anticancer Activity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Kermesic Acid by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the analysis of kermesic acid using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This compound is a key component of the red dye kermes, an anthraquinone (B42736) derivative of significant historical and chemical interest.[1] The methodologies outlined here are applicable for the quantification of this compound in various matrices, including extracts from insects and historical textiles. This document includes comprehensive experimental protocols, from sample preparation to chromatographic analysis, and presents expected performance data.
Introduction
This compound is a principal component of the natural red dye kermes, derived from scale insects of the genus Kermes.[1] It belongs to the family of anthraquinone colorants, which also includes carminic acid from cochineal. Accurate and reliable quantification of this compound is crucial for the quality control of natural dyes, the study of historical artifacts, and for research into the biological activities of anthraquinone compounds. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and sensitivity for the separation and quantification of this compound from complex mixtures.[1] This note details a robust HPLC-UV method for its analysis.
Experimental Protocols
Sample Preparation
The extraction of this compound is critical for accurate analysis. The following protocols are recommended for different sample matrices.
Protocol 2.1.1: Extraction from Insect Material (Kermes vermilio)
-
Grinding: Dry the kermes insects at room temperature and grind them into a fine powder using a ceramic mortar.
-
Solvent Extraction:
-
Accurately weigh approximately 0.5 g of the powdered insect sample into an amber glass vial.
-
Add 10 mL of a methanol/water (9:1, v/v) solution.
-
Homogenize the mixture using an orbital shaker for 20 minutes.
-
Place the sample in a shaking water bath at 27°C for further extraction.
-
-
Centrifugation: Centrifuge the extract to pellet the solid insect material.
-
Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the prepared sample at 4°C in the dark until analysis.
Protocol 2.1.2: Extraction from Historical Textiles
-
Sample Excision: Carefully excise a small sample of the dyed fiber (less than 0.1 mg if using a highly sensitive detector like MS/MS).
-
Acid Hydrolysis Extraction:
-
Place the fiber sample in a microvial.
-
Add a solution mixture of 37% HCl:Methanol:H₂O (2:1:1, v/v/v). This strong acid hydrolysis is effective for extracting dyes from lake pigments and fibers.[2]
-
Alternatively, for a milder extraction, use a mixture of methanol, water, and formic acid.
-
-
Incubation: Heat the vial to facilitate the extraction process.
-
Filtration: After cooling, filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following HPLC setup and parameters are recommended for the analysis of this compound.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV-Vis detector. |
| Column | Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.05% Orthophosphoric acid in ultrapure water |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm (optimal for this compound)[3]; additional monitoring at 420 nm (for yellow pigments) and 500 nm (for red pigments) is recommended for complex samples. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 75 | 25 |
| 1.0 - 7.0 | 75 → 50 | 25 → 50 |
| 7.0 - 23.0 | 50 → 30 | 50 → 70 |
| 23.0 - 30.0 | 30 → 50 | 70 → 50 |
| 30.0 - 35.0 | 50 → 75 | 50 → 25 |
| 35.0 - 40.0 | 75 | 25 |
Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of this compound standard in a methanol/water (1:1, v/v) mixture. Store at 4°C in the dark.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to a level that encompasses the expected sample concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation and Performance
The described method provides excellent separation of this compound from other related anthraquinones, such as flavothis compound and carminic acid. The retention time for flavothis compound is typically around 25.9 minutes, while carminic acid elutes earlier at approximately 16.6 minutes under similar conditions.[2] this compound is expected to elute between these two compounds.
Table 3: Quantitative Performance Data (Illustrative)
| Parameter | Expected Value | Description |
| Retention Time (RT) | ~22 - 24 min | The elution time of this compound under the specified conditions. |
| Linearity (R²) | ≥ 0.999 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.4 - 1.5 µg/mL | The lowest concentration of this compound that can be accurately and precisely quantified. |
Note: The LOD and LOQ values are estimates based on typical performance for phenolic acids and should be experimentally determined for each specific instrument and method.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol for this compound.
Caption: Figure 1. Experimental Workflow for this compound Analysis
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The combination of a specific gradient elution program with UV-Vis detection allows for the effective separation and quantification of this compound in complex samples derived from natural sources. This methodology is well-suited for quality control in the natural dye industry, for the analysis of historical artifacts, and for further research into the properties and applications of this important anthraquinone.
References
Application Note: Identification and Characterization of Kermesic Acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kermesic acid is a natural anthraquinone (B42736) derivative and the main coloring component of the kermes dye, historically extracted from the scale insect Kermes vermilio.[1][2] Its vibrant red hue has been valued for centuries in textiles and other applications.[1] In modern analytical science and drug development, the accurate identification of such natural compounds is crucial for quality control, historical artifact analysis, and the exploration of new bioactive molecules. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers a highly sensitive and selective method for the unambiguous identification of this compound, even in complex matrices.[3][4] This application note provides a detailed protocol for the identification of this compound using HPLC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric analysis.
Experimental Workflow
The overall workflow for the identification of this compound involves sample extraction followed by instrumental analysis using LC-MS/MS. The process is designed to efficiently isolate the analyte and provide high-confidence identification based on its mass-to-charge ratio and characteristic fragmentation pattern.
Caption: Overall experimental workflow for this compound identification.
Experimental Protocols
Sample Preparation: Extraction from Insect Source
This protocol is adapted for the extraction of this compound from dried insects, such as Kermes vermilio.[1]
-
Grinding: Grind the dried insects into a fine powder using a ceramic mortar and pestle.
-
Extraction Solvent: Prepare an extraction solvent of methanol/water (9:1, v/v).
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered insect sample.
-
Transfer the powder to a suitable container (e.g., an amber glass jar).
-
Add 10 mL of the methanol/water extraction solvent.
-
Homogenize the mixture for 20 minutes using an orbital shaker.
-
Place the sample in a shaking water bath at 27°C for 24 hours to ensure complete extraction.[1]
-
-
Centrifugation: Centrifuge the extract at 3600 rpm for 3 minutes to pellet the solid insect debris.[1]
-
Collection: Carefully collect the supernatant, which contains the extracted dyestuffs. This supernatant can be directly used for HPLC analysis or subjected to an optional acid hydrolysis step if needed for specific applications.
-
(Optional) Acid Hydrolysis: For compositional analysis, mix the extract, methanol, and 37% HCl in a 1:1:2 (v/v/v) ratio.[1]
-
Filtration: Prior to injection, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to achieve chromatographic separation of this compound from other related compounds like flavokermesic and carminic acids.
| Parameter | Value |
| Column | Reversed-phase C18 or Phenyl column (e.g., 150 mm x 4.6 mm, 3 µm)[3][5] |
| Mobile Phase A | Water with 0.05% orthophosphoric acid or 0.1% formic acid[1][6] |
| Mobile Phase B | Methanol or Acetonitrile[1][6] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 40°C[5] |
| Gradient Elution | 0-1 min: 25% B1-7 min: 25% to 50% B7-23 min: 50% to 70% B23-30 min: 70% to 50% B30-35 min: 50% to 25% B35-40 min: Hold at 25% B[1] |
| UV-Vis Detection | 275 nm, 450 nm, and 500 nm[1][3] |
Mass Spectrometry (MS) Method
The following parameters are typical for identifying this compound using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., QqQ, QIT/ToF).[3]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Full Scan MS Range | m/z 100-1000 |
| Precursor Ion (MS/MS) | m/z 329 ([M-H]⁻)[3] |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimized for fragmentation (typically 10-40 eV) |
| Key Temperatures | DL Temperature: 250°C, Heat Block: 400°C[5][7] |
| Gas Flow Rates | Nebulizing Gas: 3 L/min, Drying Gas: 15 L/min[5][7] |
| Detection Mode | Product Ion Scan or Multiple Reaction Monitoring (MRM)[4] |
Data Analysis and Results
Identification of this compound
Identification is confirmed by a combination of retention time and mass spectral data. Under negative ESI conditions, this compound readily deprotonates to form the quasi-molecular ion [M-H]⁻ at an m/z of 329.[3]
MS/MS Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 329 reveals a characteristic fragmentation pattern dominated by sequential losses of carbon dioxide (CO₂, 44 Da) and carbon monoxide (CO, 28 Da).[3] This pattern is a key diagnostic feature for confirming the structure of this compound.
Caption: MS/MS fragmentation pathway of this compound in negative ion mode.
Quantitative Data Summary
The table below summarizes the key mass spectral peaks observed in the MS/MS analysis of this compound.
| Observed m/z | Proposed Ion Formula | Description of Loss |
| 329.0 | [C₁₆H₉O₈]⁻ | Precursor Ion ([M-H]⁻) |
| 285.0 | [C₁₅H₉O₆]⁻ | Loss of CO₂ ([M-H-CO₂]⁻) |
| 257.0 | [C₁₄H₉O₅]⁻ | Loss of CO₂ and CO ([M-H-CO₂-CO]⁻) |
| 213.0 | [C₁₃H₉O₃]⁻ | Loss of 2xCO₂ and CO ([M-H-2CO₂-CO]⁻) |
| 185.0 | [C₁₂H₉O₂]⁻ | Loss of 2xCO₂ and 2xCO ([M-H-2CO₂-2CO]⁻) |
| 169.0 | [C₁₂H₉O]⁻ | Loss of 3xCO₂ and CO ([M-H-3CO₂-CO]⁻) |
| Data derived from reference[3]. |
The combination of HPLC for separation and tandem MS for detection provides a robust and definitive method for the identification of this compound. The specific retention time, accurate mass of the deprotonated molecular ion ([M-H]⁻ at m/z 329), and the unique fragmentation pattern characterized by losses of CO₂ and CO serve as multiple points of confirmation.[3] This analytical approach is highly valuable for applications ranging from the analysis of historical dyes to quality control in the food and cosmetic industries and for researchers exploring the properties of natural products.
References
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. researchgate.net [researchgate.net]
- 3. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocol: Staining of Histological Sections with Kermesic Acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kermesic acid is an anthraquinone (B42736) derivative and the principal coloring agent in the historical dye kermes, also known as Natural Red 3.[1][2] Obtained from the bodies of the insect Kermes ilices, it is chemically similar to carminic acid, the colorant in cochineal and carmine (B74029) stains.[1] While carmine has established applications in histology for demonstrating nuclei, glycogen, and mucins, this compound is not commonly employed in modern histotechnology.[1][3]
This document provides a detailed, proposed protocol for the application of this compound as a histological stain for research purposes. The methodology is extrapolated from established principles of histological staining, particularly those for other acidic dyes and carmine-based methods. The procedures and parameters outlined herein are intended as a robust starting point for researchers to develop and optimize this novel staining application.
Principle of Staining
This compound is an acidic dye and is therefore expected to bind to cationic (acidophilic or eosinophilic) components within a tissue section. This binding is primarily driven by ionic interactions between the negatively charged dye molecules and positively charged proteins, such as those found in the cytoplasm, muscle, and collagen, under acidic conditions.[4] The staining process can be significantly enhanced by the use of a mordant, typically a metal salt like aluminum potassium sulfate (B86663) (alum). The alum forms a coordination complex with this compound, creating a larger, positively charged "lake," which then binds strongly to anionic tissue components like the phosphate (B84403) groups of nucleic acids, resulting in a more vibrant and stable stain. The final color and specificity are highly dependent on the pH of the staining solution.[4]
Materials and Reagents
-
Dye: this compound (C.I. 75460)
-
Mordant: Aluminum potassium sulfate (Potash Alum)
-
Solvents: Distilled water, Ethanol (B145695) (100%, 95%, 70%)
-
Acids: Glacial Acetic Acid, Hydrochloric Acid (for acid alcohol)
-
Clearing Agent: Xylene or a xylene substitute
-
Counterstain: Harris Hematoxylin or other suitable nuclear stain
-
Blueing Reagent: Scott's Tap Water Substitute or a weak alkaline solution (e.g., 0.1% sodium bicarbonate)
-
Mounting Medium: Permanent resinous mounting medium
-
Tissue: Formalin-fixed, paraffin-embedded tissue sections on glass slides
Preparation of Staining Solutions
Alum-Kermesic Acid Stock Solution (1%)
-
In a 250 mL flask, dissolve 5 g of aluminum potassium sulfate in 100 mL of distilled water, warming gently to dissolve completely.
-
In a separate beaker, create a paste by mixing 1 g of this compound powder with a small volume of distilled water.
-
Gradually add the this compound paste to the warm alum solution, stirring continuously.
-
Gently boil the mixture for 10-15 minutes. This step is crucial for the formation of the dye-mordant complex.
-
Remove from heat and allow the solution to cool to room temperature.
-
Filter the solution through Whatman No. 1 filter paper into a storage bottle.
-
The solution should be stored in a tightly sealed bottle at room temperature.
This compound Working Solution
-
Combine 10 mL of the Alum-Kermesic Acid Stock Solution with 90 mL of 70% ethanol.
-
Add 0.5 mL of glacial acetic acid to the solution and mix well. The final pH should be in the acidic range (approximately 2.5 - 4.0) for optimal staining of general tissue structures.[4]
-
This working solution should be prepared fresh for best results.
Acid Alcohol (1% HCl)
-
Add 1 mL of concentrated Hydrochloric Acid to 99 mL of 70% ethanol. Mix thoroughly.
Experimental Protocol
This protocol assumes standard 5 µm thick sections of formalin-fixed, paraffin-embedded tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes of 3 minutes each.
-
Immerse in 70% Ethanol: 1 change of 3 minutes.
-
Rinse gently in running tap water, then place in distilled water.
-
-
Nuclear Staining (Counterstain):
-
Immerse in Harris Hematoxylin for 5-8 minutes.
-
Rinse in running tap water for 1 minute.
-
Differentiate briefly (5-10 seconds) in 1% Acid Alcohol.
-
Wash in running tap water for 1 minute.
-
"Blue" the sections by immersing in Scott's Tap Water Substitute or other alkaline solution for 1-2 minutes until nuclei turn a crisp blue.
-
Wash in running tap water for 5 minutes.
-
-
This compound Staining:
-
Immerse slides in the this compound Working Solution for 15-30 minutes. (Time may require optimization).
-
-
Differentiation:
-
Briefly rinse slides in 70% ethanol.
-
This step is optional and should be used if overstaining occurs. A quick dip in 0.5% Acid Alcohol followed by an immediate rinse in 70% ethanol can remove excess background staining.
-
-
Dehydration, Clearing, and Mounting:
-
Immerse in 95% Ethanol: 2 changes of 2 minutes each.
-
Immerse in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse in Xylene (or substitute): 2 changes of 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Data Presentation: Suggested Staining Parameters
The following table provides a summary of key variables for the proposed protocol. Researchers should use these as a baseline for optimization.
| Parameter | Suggested Value / Range | Purpose & Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin | Ensures proper preservation of tissue morphology and antigenicity.[4] |
| This compound Concentration | 0.1% (in working solution) | Balances staining intensity with background clarity. |
| Mordant Concentration | 5% Alum (in stock solution) | Forms a dye-mordant complex essential for binding to tissue. |
| Staining Solution pH | ~2.5 - 4.0 | An acidic pH is critical for the binding of acid dyes to tissue proteins.[4] |
| Staining Time | 15 - 30 minutes | Requires optimization based on tissue type, thickness, and desired intensity. |
| Differentiation Time | 0 - 10 seconds in Acid Alcohol | Used to control staining intensity and increase contrast. Monitor microscopically. |
Visualizations
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the major steps of the this compound staining protocol.
Expected Results
-
Nuclei: Blue to purple (from Hematoxylin counterstain).
-
Cytoplasm: Varying shades of red to pink.
-
Collagen: Pink or light red.
-
Muscle Fibers: Deep red to pink.
-
Erythrocytes: Bright red.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate fixation; Staining time too short; Staining solution pH too high; Excessive differentiation.[4] | Ensure tissue is well-fixed; Increase incubation time in this compound; Verify the pH of the working solution is acidic; Reduce or eliminate the differentiation step. |
| Overstaining/High Background | Staining time too long; Staining solution too concentrated; Inadequate rinsing.[4] | Reduce staining time; Dilute the working solution (e.g., 1:20 from stock); Introduce a brief differentiation step with acid alcohol; Ensure thorough rinsing. |
| Stain Precipitate on Section | Staining solution was not filtered or is old. | Filter the staining solution immediately before use; Prepare fresh working solution. |
| Uneven Staining | Incomplete deparaffinization; Sections allowed to dry during the procedure. | Use fresh xylene for deparaffinization; Ensure slides remain wet throughout all steps by processing them in sequence without delay. |
References
Application Notes and Protocols: Kermesic Acid as a Natural Colorant in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of kermesic acid, a natural anthraquinone (B42736) colorant, in food science research. This document outlines the physicochemical properties, extraction procedures, application protocols in food matrices, and methods for stability and bioactivity assessment.
Introduction to this compound
This compound is a vibrant red pigment and the primary coloring component of the kermes dye.[1] It is an anthraquinone derivative, structurally similar to carminic acid, the colorant in cochineal extract, but lacks the glycosyl group.[1][2] Historically used in textiles, its potential as a natural food colorant is an area of growing interest due to consumer demand for natural additives.[3][4] this compound is obtained from the dried bodies of female scale insects of the genus Kermes, primarily Kermes vermilio.[5][6]
Chemical Structure:
-
IUPAC Name: 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid[1]
-
Molecular Formula: C₁₆H₁₀O₈[1]
-
Molar Mass: 330.248 g/mol [1]
Physicochemical Properties and Stability
The stability of this compound is crucial for its application in food products, which may undergo various processing and storage conditions. While specific quantitative data for this compound is limited, its stability can be inferred from the behavior of similar anthraquinone dyes like carminic acid and general principles of natural colorant stability in food systems.
pH Stability
The color of this compound is expected to be pH-dependent, a common characteristic of phenolic compounds.[7][8] In acidic conditions, it is likely to exhibit a red to orange-red hue. As the pH increases towards neutral and alkaline, a color shift towards purple is anticipated, similar to carminic acid.[7] This is due to the deprotonation of the hydroxyl groups on the anthraquinone core. For dairy applications, where the pH is typically neutral, this potential color shift is a key consideration.[4][9]
Thermal Stability
This compound is reported to have a high decomposition temperature of around 320 °C, suggesting good thermal stability.[1] However, in aqueous food systems, degradation can occur at lower temperatures typical of food processing, such as pasteurization. The thermal degradation of natural pigments often follows first-order kinetics.[10][11] It is anticipated that this compound will show better heat stability in acidic conditions compared to neutral or alkaline environments.
Light Stability
Natural colorants are often susceptible to photodegradation, and this compound is likely no exception.[12] Exposure to light, particularly UV light, can lead to fading of the color. The use of opaque packaging for food products colored with this compound is recommended to minimize light-induced degradation.
Table 1: Estimated Stability of this compound in Food Systems
| Parameter | Condition | Expected Stability | Color |
| pH | Acidic (pH 3-5) | High | Orange-Red to Red |
| Neutral (pH 6-7) | Moderate | Red to Purplish-Red | |
| Alkaline (pH > 8) | Low | Purple to Bluish-Purple | |
| Temperature | Pasteurization (72°C, 15s) | Good | Minimal change |
| UHT (135°C, 1-2s) | Moderate | Potential for some degradation | |
| Prolonged heating | Moderate to Low | Gradual fading | |
| Light | UV/Direct Sunlight | Low | Significant fading |
| Diffused/Indoor Light | Moderate | Gradual fading |
Note: The stability data presented are estimations based on the chemical properties of anthraquinones and related natural colorants. Empirical testing is required for specific food matrices.
Bioactive Properties: Antioxidant Activity
Anthraquinone derivatives often possess antioxidant properties due to their phenolic structure, which can scavenge free radicals. While specific studies quantifying the antioxidant activity of this compound are not widely available, it is expected to exhibit radical scavenging activity. This can be evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[13][14][15]
Table 2: Estimated Antioxidant Activity of this compound
| Assay | Parameter | Estimated Value |
| DPPH | IC₅₀ | 50 - 150 µg/mL |
| ABTS | Trolox Equivalents (TEAC) | 1.5 - 3.0 mM TE/g |
Note: These values are estimations based on the activities of other phenolic compounds and require experimental verification.
Experimental Protocols
Extraction of this compound from Kermes vermilio
This protocol is adapted from methods used for the extraction of carminic acid from cochineal insects, using food-grade solvents.[16]
Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Materials:
-
Dried Kermes vermilio insects
-
70% (v/v) Food-grade ethanol in deionized water
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Grinder or mortar and pestle
-
Heating magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Grinding: Grind the dried Kermes vermilio insects into a fine powder.
-
Extraction: Suspend the insect powder in 70% ethanol at a 1:10 solid-to-liquid ratio. Heat the mixture to 60°C with continuous stirring for 2 hours.
-
Filtration: Separate the solid residue from the extract by vacuum filtration.
-
Concentration: Concentrate the extract using a rotary evaporator to remove the ethanol, leaving an aqueous solution.
-
Purification: Adjust the pH of the aqueous extract to 2.5 with 1 M HCl to precipitate the this compound. Centrifuge the mixture to pellet the precipitate.
-
Washing: Wash the pellet with acidified deionized water (pH 2.5).
-
Drying: Freeze-dry the purified pellet to obtain a fine powder of this compound.
Application of this compound in a Yogurt Model System
This protocol describes the incorporation of this compound into a plain yogurt and the subsequent evaluation of its color stability.
Workflow for Yogurt Application
Caption: Workflow for applying this compound to yogurt.
Materials:
-
Plain, unflavored yogurt
-
This compound powder
-
Deionized water
-
Opaque containers
-
Colorimeter
-
Incubator/refrigerator
Procedure:
-
Preparation of Colorant Solution: Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.
-
Incorporation: Add the this compound solution to the plain yogurt to achieve final concentrations ranging from 0.01% to 0.1% (w/w). Mix thoroughly to ensure uniform color distribution.
-
Packaging: Package the colored yogurt samples in opaque containers to protect from light.
-
Storage: Store the samples at 4°C. For light stability studies, also store a parallel set of samples in transparent containers under controlled light conditions.
-
Analysis:
-
Measure the color of the yogurt samples at regular intervals (e.g., day 0, 1, 3, 7, 14) using a colorimeter to obtain CIELAB (L, a, b*) values.
-
Conduct sensory evaluation to assess the visual appeal and any potential off-flavors.
-
Quantification of this compound by HPLC-UV/Vis
This protocol provides a method for the quantification of this compound in a food matrix.[17][18][19][20][21]
Workflow for HPLC Quantification
Caption: Workflow for HPLC quantification of this compound.
Materials:
-
Food sample containing this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
-
HPLC system with a UV/Vis detector and a C18 column
Procedure:
-
Sample Preparation: Extract this compound from the food matrix using an appropriate method (e.g., solid-phase extraction for liquid samples, solvent extraction for solid samples).
-
Filtration: Filter the extracted sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.
-
Detection: UV/Vis detector set at the maximum absorbance wavelength for this compound (approximately 490-520 nm).
-
Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount in the sample.
-
Safety and Regulatory Information
As a natural colorant, the safety of this compound for food use needs to be considered. Currently, this compound itself does not have a specific E-number in the European Union or a specific regulation as a color additive by the U.S. Food and Drug Administration (FDA). However, cochineal extract (from which the related carminic acid is derived) is an approved color additive (E120 in the EU, and regulated under 21 CFR 73.100 in the US). It is important to note that some individuals may have allergic reactions to insect-derived colorants.[22] Any application of this compound in food products would require a thorough safety assessment and regulatory approval.[23][24][25][26][27]
Signaling Pathways and Bioactivity
The antioxidant activity of phenolic compounds like this compound is primarily due to their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. This can interrupt the chain reaction of oxidation.
Hypothetical Antioxidant Mechanism
Caption: Hypothetical free radical scavenging by this compound.
This document provides a foundational guide for the research and application of this compound as a natural food colorant. Further empirical studies are necessary to fully characterize its properties and ensure its safety and efficacy in specific food applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dairyfoods.com [dairyfoods.com]
- 4. imbarex.com [imbarex.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. uiw.edu [uiw.edu]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. na.sensientfoodcolors.com [na.sensientfoodcolors.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 17. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | Semantic Scholar [semanticscholar.org]
- 18. krackeler.com [krackeler.com]
- 19. researchgate.net [researchgate.net]
- 20. shimadzu.com [shimadzu.com]
- 21. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 22. Understanding Food Dye Allergies [healthline.com]
- 23. Potential role of the common food additive manufactured citric acid in eliciting significant inflammatory reactions contributing to serious disease states: A series of four case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Food Safety and Health Concerns of Synthetic Food Colors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CSPI's Food Additive Safety Ratings | Center for Science in the Public Interest [cspi.org]
- 27. Artificial food additives: hazardous to long-term health? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kermesic Acid in Textile Dyeing
Introduction
Kermesic acid is a natural red dye belonging to the anthraquinone (B42736) family of colorants.[1] Its primary source is the dried bodies of female scale insects of the Kermes vermilio species, which thrive on the Kermes oak (Quercus coccifera).[2][3] Historically, kermes was one of the most prestigious and widely used red dyes for textiles, particularly wool and silk, from antiquity through the Middle Ages.[3] As an acid dye, this compound forms strong bonds with protein fibers, especially when used in conjunction with a metallic salt mordant, which enhances color uptake, fastness, and can modify the final shade.[2] These notes provide detailed protocols and data for the application of this compound in a research and laboratory setting for textile dyeing studies.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 9,10-Dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | [2] |
| Molecular Formula | C₁₆H₁₀O₈ | [2] |
| Molecular Weight | 330.25 g/mol | [2] |
| Appearance | Red crystalline needles | [2] |
| Dye Classification | Acid Dye, Mordant Dye | [2] |
| C.I. Name | Natural Red 3 | [4] |
Table 2: Colorfastness Properties of this compound on Wool Fabric
The following table summarizes the fastness properties of wool dyed with kermes oak extract. Ratings for wash and rubbing fastness are on a scale of 1-5 (5 being excellent), and light fastness is on a scale of 1-8 (8 being outstanding).[2]
| Mordant | Wash Fastness (Color Change) | Light Fastness | Dry Rubbing Fastness | Wet Rubbing Fastness |
| Unmordanted | 3-4 (Fair to Good) | 3-4 (Fair to Good) | 5 (Excellent) | 4 (Good) |
| Alum | 4-5 (Good to Excellent) | 3-4 (Fair to Good) | 5 (Excellent) | 4-5 (Good to Excellent) |
| Copper Sulfate | 4-5 (Good to Excellent) | 3-4 (Fair to Good) | 5 (Excellent) | 4-5 (Good to Excellent) |
| Ferrous Sulfate | 4-5 (Good to Excellent) | 3-4 (Fair to Good) | 5 (Excellent) | 4-5 (Good to Excellent) |
| Stannous Chloride | 4-5 (Good to Excellent) | 3-4 (Fair to Good) | 5 (Excellent) | 4-5 (Good to Excellent) |
| Data sourced from a comparative analysis of dyeing properties.[2] |
Experimental Protocols
Extraction of this compound
Note: This protocol is adapted from methods used for analytical purposes and may be optimized for bulk dyeing.
-
Preparation: The dried Kermes vermilio insects are finely ground into a powder.
-
Acid Hydrolysis: An acidic extraction solution is prepared with Hydrochloric Acid (HCl), Methanol (MeOH), and Water (H₂O) in a 2:1:1 v/v/v ratio.[5]
-
Extraction: The powdered insects are suspended in the extraction solution and heated in a water bath at 60-70°C for 1-2 hours with occasional stirring. This process breaks down the insect bodies and helps liberate the dye molecules.
-
Isolation: The mixture is cooled and then centrifuged to separate the solid residue from the dye-containing supernatant.
-
Filtration: The supernatant is filtered to remove any remaining fine particles. The resulting clear, red solution is the this compound extract.
-
Storage: The extract should be stored in a dark, cool place until use.
Pre-mordanting Protocol for Protein Fibers (Wool/Silk)
Mordanting is a critical step to ensure the dye fixes permanently to the fiber.
-
Fiber Preparation: Weigh the dry wool or silk fibers to be dyed. This is the Weight of Fiber (WOF). All subsequent measurements will be based on this weight. Scour (wash) the fibers thoroughly with a pH-neutral soap to remove any impurities, oils, or sizing, and then rinse well.[6]
-
Mordant Calculation: For a standard alum mordant, measure Potassium Aluminum Sulfate (Alum) at 15-24% WOF and Cream of Tartar (Potassium Bitartrate) at 6% WOF.[3][7] Cream of Tartar assists in brightening the color and protecting the fiber.
-
Mordant Bath Preparation: Dissolve the alum and cream of tartar completely in a small amount of hot water. Add this solution to a non-reactive dye pot (stainless steel or enamel) filled with enough cool water to allow the fibers to move freely.
-
Mordanting Process: Add the wet, scoured fibers to the mordant bath. Slowly raise the temperature to 80-90°C (do not boil, especially for wool). Hold at this temperature for 60 minutes, stirring gently every 15 minutes to ensure even uptake.[2]
-
Cooling and Rinsing: Allow the fibers to cool completely in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse thoroughly with lukewarm water. The fibers are now ready for dyeing.
Dyeing Protocol with this compound Extract
-
Dye Bath Preparation: Fill a non-reactive dye pot with water to achieve a liquor ratio of 40:1 (40 mL of water for every 1 gram of fiber).[2]
-
pH Adjustment: Add the prepared this compound extract to the dyebath. Adjust the pH to a slightly acidic range (pH 4-5) using a weak acid like acetic acid (vinegar).[2] An acidic environment is necessary for the proper bonding of acid dyes to protein fibers.[8]
-
Dyeing Process: Introduce the wet, pre-mordanted fibers into the cool dyebath.
-
Heating: Gradually raise the temperature of the dyebath to 80-90°C for silk and up to 100°C for wool.[2][9] Maintain this temperature for 60-90 minutes, stirring gently at regular intervals to promote even dyeing and prevent felting of wool.[2]
-
Cooling: After the dyeing time has elapsed, allow the dyebath to cool down slowly. A slow cooling process can improve dye fixation.
-
Rinsing and Drying: Once cool, remove the dyed fibers from the bath. Rinse with water of a similar temperature until the water runs clear. Gently squeeze out excess water and air dry away from direct sunlight.[2]
Mandatory Visualization
Caption: General experimental workflow for dyeing protein fibers with this compound.
Caption: Logical relationship of dye, mordant, and fiber creating a stable color complex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. naturaldyestore.com [naturaldyestore.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
- 6. karinpersan.com [karinpersan.com]
- 7. Mordants — Natural Dyes [naturaldyes.ca]
- 8. dyesandpigments.com [dyesandpigments.com]
- 9. textilelearner.net [textilelearner.net]
Kermesic Acid: A Natural pH Indicator for Chemical Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a natural anthraquinone (B42736) dye historically derived from the insect species Kermes ilicis.[1] As a polyprotic weak acid, this compound exhibits halochromism, the property of changing color with variations in pH. This characteristic makes it a viable and eco-friendly alternative to synthetic pH indicators in various chemical applications, including acid-base titrations. These notes provide detailed protocols for the preparation and application of this compound as a pH indicator in laboratory settings.
Principle of Operation
The color of this compound in an aqueous solution is dependent on the protonation state of its hydroxyl and carboxylic acid functional groups. In acidic solutions, the molecule is fully protonated and exhibits a distinct color. As the pH increases, protons are sequentially removed, leading to a change in the electronic conjugation of the molecule and, consequently, a visible color change. The pH at which the color change is most prominent corresponds to the pKa value of the functional group responsible for the chromophoric properties.
Quantitative Data
While specific experimental data for the pKa values of this compound corresponding to its color change is limited, data from its close structural analogue, carminic acid, can serve as a reliable proxy. This compound is the aglycone of carminic acid, and both share the same core chromophore responsible for the color change.[2][3] The observed color changes and corresponding pH ranges for carminic acid are summarized below and are expected to be highly similar for this compound.
| Property | Value (approximated from Carminic Acid data) | Color in Acidic Medium (below pH 4.5) | Color in Near-Neutral Medium (pH ~7) | Color in Basic Medium (above pH 8) |
| pKa1 | ~3.1 | Yellowish-Red | Red | Violet/Magenta |
| pKa2 | ~6.2 | Yellowish-Red | Red | Violet/Magenta |
| pKa3 | ~8.9 | Yellowish-Red | Red | Violet/Magenta |
| Visual Transition pH Range | pH 5.5 - 7.5 (Red to Violet) | - | - | - |
Note: The multiple pKa values for carminic acid suggest several protonation equilibria.[4] The most distinct visual color change for titration purposes is typically observed around one of these pKa values.
Signaling Pathway of this compound as a pH Indicator
The mechanism of color change is based on the acid-base equilibrium of the this compound molecule (HIn). In an acidic solution, the equilibrium lies to the left, favoring the protonated, yellowish-red form. In a basic solution, the equilibrium shifts to the right, favoring the deprotonated, violet conjugate base.
Caption: Acid-base equilibrium of this compound indicator.
Experimental Protocols
Preparation of this compound Indicator Solution
Materials:
-
This compound powder (or dried Kermes ilicis insects)
-
Hot deionized water
-
Ethanol (B145695) (95%)
-
Beaker
-
Stirring rod
-
Filter paper and funnel
-
Storage bottle
Procedure:
-
If starting from dried insects, grind them into a fine powder.
-
Dissolve a small amount (approx. 0.1 g) of this compound powder or the ground insect powder in 50 mL of hot deionized water. The solution will appear yellowish-red.[5]
-
Stir the solution for 10-15 minutes to ensure maximum dissolution.
-
Allow the solution to cool to room temperature.
-
Add 50 mL of 95% ethanol to the aqueous solution to create a 50:50 water-ethanol solution. This improves the stability and shelf-life of the indicator.
-
Filter the solution to remove any insoluble impurities.
-
Store the indicator solution in a clearly labeled, sealed bottle away from direct sunlight.
Protocol for Acid-Base Titration using this compound Indicator
This protocol describes the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH).
Materials:
-
This compound indicator solution
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution of unknown concentration
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Burette clamp and stand
-
White tile or paper
Procedure:
-
Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25 mL of the HCl solution into a clean Erlenmeyer flask.
-
Add 3-5 drops of the this compound indicator solution to the HCl in the flask. The solution should turn a yellowish-red color.
-
Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
-
Slowly add the NaOH solution from the burette to the HCl solution while constantly swirling the flask.
-
As the NaOH is added, a temporary violet color may appear at the point of addition. Continue adding the titrant dropwise as the endpoint is approached.
-
The endpoint is reached when the entire solution undergoes a sharp and permanent color change from red to violet.
-
Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to ensure consistent and accurate results.
-
Calculate the concentration of the HCl solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.
Experimental Workflow
The following diagram illustrates the workflow for the acid-base titration protocol.
Caption: Workflow for Acid-Base Titration using this compound.
Conclusion
This compound is a valuable natural pH indicator suitable for educational and research applications. Its distinct color change from red in acidic to violet in basic solutions provides a clear endpoint for titrations. By following the protocols outlined in these notes, researchers can effectively utilize this natural dye as a safe and sustainable alternative to synthetic indicators in the laboratory.
References
Application Notes and Protocols: Synthesis and Novel Applications of Kermesic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid, a naturally occurring anthraquinone (B42736), has long been valued as a vibrant red dye.[1] Its core structure, a substituted 9,10-anthracenedione, is a privileged scaffold in medicinal chemistry, shared by numerous compounds with potent biological activities, including established anticancer drugs like doxorubicin. This document provides detailed protocols for the synthesis of novel this compound derivatives and explores their potential applications in oncology and infectious diseases, drawing upon the established bioactivities of structurally related anthraquinones. While research into the specific derivatives of this compound is an emerging field, the data from analogous compounds suggest a promising future for these molecules in drug discovery and development.
Synthesis of this compound Derivatives
The primary route for the synthesis of the this compound core and its derivatives is the Diels-Alder reaction.[2][3] This [4+2] cycloaddition provides a powerful and convergent method to construct the tetracyclic anthraquinone framework. A general workflow for the synthesis of a representative this compound derivative, Methyl 6-deoxykermesate, is presented below.
Experimental Workflow: Synthesis of a this compound Derivative
References
- 1. This compound [drugfuture.com]
- 2. Synthesis of the insect dyestuff this compound and related anthraquinones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of this compound and isothis compound derivatives and of related dihydroxyanthraquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Extraction of Kermesic Acid from Kermes Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a natural anthraquinone (B42736) pigment, historically significant as a vibrant red dye.[1] It is derived from the dried bodies of female scale insects of the genus Kermes, primarily Kermes vermilio, which are parasites on the Kermes oak (Quercus coccifera).[2] The primary coloring agent is this compound (C₁₆H₁₀O₈), with flavothis compound also present in smaller quantities.[3][4] Beyond its historical use as a textile dye, this compound is of interest to researchers for its potential biological activities and as a natural colorant in various industries.
These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Kermes insects. The methodologies are compiled from scientific literature to ensure reproducibility and accuracy for research and development purposes.
Data Presentation: Composition and Yield
The primary components of the dye extracted from Kermes vermilio are this compound and flavothis compound. The relative abundance can vary, but analysis of insects from Northwest Turkey provides a representative composition. Additionally, a reported yield from a bulk extraction process offers an indication of expected pigment quantity.
Table 1: Relative Abundance of Key Compounds in Acid-Hydrolyzed Kermes vermilio Extract
| Compound | Relative Abundance (%) |
| This compound | 70% |
| Flavothis compound | 30% |
| (Data sourced from analysis of Kermes vermilio from Northwest Turkey)[3] |
Table 2: Reported Pigment Yield from Crude Kermes Material
| Starting Material | Final Pigment Yield | Approximate Yield (%) |
| 5 kg Crude Kermes | 50-55 g | 1.0 - 1.1% |
Experimental Protocols
Two primary methodologies for extracting this compound are presented: a direct solvent extraction suitable for initial recovery and an acid hydrolysis method often used for analytical preparation and to release bound forms of the acid.
Protocol 1: Solvent Extraction of this compound
This protocol is adapted from methodologies used for extracting anthraquinone pigments from scale insects and is suitable for obtaining a crude extract containing this compound.
Materials and Reagents:
-
Dried female Kermes vermilio insects
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
Ceramic mortar and pestle
-
Orbital shaker or shaking water bath
-
Centrifuge and centrifuge tubes
-
Amber glass vials
Procedure:
-
Sample Preparation: Dry the Kermes insects thoroughly. Grind the dried insects into a fine powder using a ceramic mortar and pestle.
-
Solvent Preparation: Prepare the extraction solvent by mixing methanol and deionized water in a 9:1 (v/v) ratio.
-
Extraction:
-
Weigh 0.5 g of the powdered insect material and place it into an amber glass jar.
-
Add 10 mL of the 9:1 methanol/water solvent.
-
Homogenize the mixture on an orbital shaker for 20 minutes.
-
Transfer the jar to a shaking water bath and maintain at 27°C for 24 hours to ensure complete extraction.[3]
-
-
Separation:
-
After the extraction period, centrifuge the mixture at 3600 rpm for 3 minutes to pellet the solid insect debris.
-
Carefully decant the supernatant, which contains the this compound extract, into a clean amber vial for storage or further processing.
-
Protocol 2: Acid Hydrolysis for this compound Analysis
This protocol is designed to hydrolyze any glycosidic bonds and release this compound from its natural matrix, making it suitable for quantitative analysis by HPLC.
Materials and Reagents:
-
This compound extract (from Protocol 1)
-
Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 37%
-
Heating block or water bath
-
Vials suitable for heating
Procedure:
-
Reagent Preparation: Prepare the hydrolysis solution by mixing the crude extract (from Protocol 1), methanol, and 37% HCl in a 1:1:2 (v/v/v) ratio.[3]
-
Hydrolysis:
-
Cooling and Preparation for Analysis:
-
Allow the vial to cool to room temperature.
-
The resulting solution is the acid hydrolysate. This can be directly prepared for HPLC analysis, typically by filtration through a 0.45 µm syringe filter.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This method provides a robust analytical procedure for the separation and quantification of this compound and flavothis compound in the prepared extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenomenex Luna, 5 µm, C18 ODS-RP, 250 x 4.6 mm.[3]
-
Mobile Phase A: 0.05% Orthophosphoric acid in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Column Temperature: 30°C.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 275 nm.[3]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 1 | 75 | 25 |
| 1 - 7 | 75 → 50 | 25 → 50 |
| 7 - 23 | 50 → 30 | 50 → 70 |
| 23 - 30 | 30 → 50 | 70 → 50 |
| 30 - 35 | 50 → 75 | 50 → 25 |
| 35 - 40 | 75 | 25 |
(Adapted from Seyhan et al., 2019)[3]
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and flavothis compound standards in a methanol/water (1:1) mixture. Store in the dark at 4°C. Create a calibration curve using a series of dilutions.
-
Sample Preparation: Filter the extract (from Protocol 1 or 2) through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and run the gradient program. Identify and quantify kermesic and flavokermesic acids by comparing their retention times and UV-Vis spectra to the prepared standards.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the extraction and analysis of this compound.
Caption: Workflow for Solvent Extraction of this compound.
Caption: Workflow for Acid Hydrolysis and HPLC Preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. researchgate.net [researchgate.net]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Kermesic Acid in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Kermesic acid is a red anthraquinone (B42736) dye derived from the scale insect Kermes vermilio.[1] Historically, it has been a significant colorant for textiles and other materials.[2] As a component of the "red insect dyes," which also include carminic and laccaic acids, its accurate quantification in complex matrices such as foods, cosmetics, and textiles is crucial for quality control, authenticity verification, and safety assessment.[2][3] This application note provides detailed protocols for the sample preparation and quantitative analysis of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
2. Analytical Methodologies
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-DAD: A robust and widely available technique suitable for quantifying this compound at moderate to high concentrations. It offers good linearity and precision. Detection is based on the characteristic UV-Vis absorbance of the this compound chromophore.
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for trace-level quantification in highly complex matrices. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it minimizes matrix interference and provides confident identification.
Experimental Protocols
3.1. Sample Preparation
Effective sample preparation is critical to reduce matrix effects and isolate this compound for accurate analysis. The protocol should be adapted based on the sample matrix.
3.1.1. General Reagents & Equipment
-
Methanol (B129727) (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (37%)
-
Ultrapure water
-
Vortex mixer, Centrifuge, Ultrasonic bath
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Polyamide)
-
Syringe filters (0.22 µm, PTFE or Nylon)
3.1.2. Protocol for Solid Samples (e.g., Food Powders, Textiles)
-
Homogenization: Weigh approximately 1-5 g of the homogenized solid sample into a centrifuge tube.
-
Extraction for General Solids:
-
Add 10 mL of Methanol/Water (70:30, v/v) with 0.1% formic acid.
-
Vortex for 2 minutes, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Specific Extraction for Textiles (Acid Hydrolysis):
-
Textile samples often contain dyes fixed with metal mordants. An acid hydrolysis step is required to release the this compound.
-
To approximately 5-10 mg of textile fiber, add 1 mL of a solution of HCl (37%) / Methanol / H₂O (2:1:1, v/v/v).
-
Heat at 100°C for 10 minutes in a sealed vial.
-
Cool the mixture and centrifuge. The supernatant contains the extracted dye.
-
-
Clean-up (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the extracted supernatant.
-
Wash with water to remove polar interferences.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
-
Filtration: Filter the final reconstituted solution through a 0.22 µm syringe filter before injection.
3.1.3. Protocol for Liquid & Semi-Solid Samples (e.g., Beverages, Creams)
-
Dilution & Degassing: Dilute viscous samples with the extraction solvent. Degas carbonated beverages by sonication.
-
Protein Precipitation (for protein-rich matrices):
-
To 1 mL of the liquid sample, add 3 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Liquid-Liquid Extraction (for fatty matrices):
-
Mix 5 mL of the sample with 5 mL of hexane (B92381) to remove fats.
-
Vortex and allow the layers to separate. Discard the upper hexane layer.
-
Proceed with the aqueous/methanolic layer for SPE clean-up as described above.
-
-
Filtration: Filter the final extract through a 0.22 µm syringe filter.
Experimental Workflow Diagram
Caption: General workflow for this compound analysis.
3.2. HPLC-DAD Protocol
-
Instrument: HPLC system with a Diode-Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 280 nm, 330 nm, and 490 nm. Use the wavelength of maximum absorbance for quantification.
3.3. LC-MS/MS Protocol
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer.
-
Column & LC Conditions: Same as HPLC-DAD protocol, but a lower flow rate (e.g., 0.4 mL/min) may be optimal depending on the ESI source.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Key Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
-
MRM Transitions: The quasi-molecular ion for this compound is [M-H]⁻ at m/z 329.[2] Monitor the following transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Function This compound 329 285 ([M-H-CO₂]⁻) Quantifier | this compound | 329 | 257 ([M-H-CO₂-CO]⁻) | Qualifier |
Note: Collision energy should be optimized for the specific instrument to maximize the signal for the specified product ions.
3.4. Method Validation
The analytical method should be validated according to standard guidelines, assessing the following parameters:
-
Linearity & Range: Analyze a series of calibration standards (e.g., 0.1 - 50 µg/mL) to establish the linear range. A correlation coefficient (r²) > 0.99 is desirable.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, Signal-to-Noise ≈ 3) and quantified with acceptable precision and accuracy (LOQ, Signal-to-Noise ≈ 10).
-
Accuracy & Precision: Perform recovery studies by spiking blank matrix samples at low, medium, and high concentrations. Accuracy is expressed as percent recovery, while precision is measured as the relative standard deviation (%RSD) of replicate measurements.
-
Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the this compound peak at its retention time and/or MRM transition.
4. Data Presentation
Quantitative results should be summarized in a clear, tabular format. The following table is for illustrative purposes, demonstrating how data for this compound quantification across different matrices could be presented.
Table 1: Illustrative Quantitative Data for this compound
| Sample ID | Sample Matrix | Method | Mean Concentration | %RSD (n=3) | Recovery (%) |
|---|---|---|---|---|---|
| BEV-01 | Strawberry Beverage | HPLC-DAD | 15.2 mg/kg | 3.1% | 98.5% |
| COS-01 | Red Lipstick | LC-MS/MS | 85.6 µg/g | 4.5% | 95.2% |
| TEX-01 | Wool Fiber | HPLC-DAD | 2.1 mg/g | 2.8% | 101.3% |
| YOG-01 | Fruit Yogurt | LC-MS/MS | 2.3 mg/kg | 5.2% | 96.7% |
5. Visualization of Method Selection
The choice between HPLC-DAD and LC-MS/MS is a critical decision based on analytical requirements.
Method Selection Logic
References
Application Notes and Protocols for the Use of Kermesic Acid as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a naturally occurring anthraquinone (B42736) derivative that is the main component of the red dye kermes. It is structurally similar to carminic acid, the primary colorant in cochineal extract. In analytical chemistry, particularly in the analysis of food colorants, historical textiles, and pharmaceutical preparations, this compound serves as an important reference standard for the accurate identification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are powerful techniques for the analysis of this compound. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₀O₈ |
| Molar Mass | 330.25 g/mol |
| Appearance | Red crystalline needles |
| CAS Number | 18499-92-8 |
Chromatographic Methodologies
This section outlines validated HPLC-DAD and LC-MS/MS methods suitable for the quantification of this compound. The provided protocols are based on established methods for the analysis of similar anthraquinone compounds and should be validated in the user's laboratory for their specific application.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of this compound in various sample matrices.
3.1.1. Experimental Protocol: HPLC-DAD
a) Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
b) Sample Preparation (Example: Food Matrix):
-
Extraction: Homogenize 5 g of the sample with 20 mL of methanol/water (70:30, v/v) containing 0.1% formic acid.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
c) Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a Diode-Array Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 490 nm |
3.1.2. Method Validation Parameters (Illustrative)
The following table presents typical validation parameters that should be established for this method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
3.2.1. Experimental Protocol: LC-MS/MS
a) Standard and Sample Preparation:
Follow the same procedures as described in the HPLC-DAD protocol (Section 3.1.1).
b) Chromatographic Conditions (UPLC/UHPLC):
| Parameter | Condition |
| Instrument | UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c) Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 329.0 |
| Product Ions (m/z) | 285.0, 241.0 (quantifier and qualifier) |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | 3.5 kV |
3.2.2. Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 0.005 - 5 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.005 µg/mL |
| Accuracy (Recovery) | 92 - 108% |
| Precision (RSD) | < 5% |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this application note.
Caption: HPLC-DAD Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Quality Control and Best Practices
-
Standard Stability: Stock solutions of this compound in methanol should be stored at -20°C and protected from light. The stability of working solutions should be assessed, and fresh solutions should be prepared regularly.
-
System Suitability: Before each analytical run, inject a mid-range standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include peak area reproducibility, retention time stability, tailing factor, and theoretical plates.
-
Matrix Effects: When analyzing complex samples, especially with LC-MS/MS, it is crucial to evaluate matrix effects. This can be done by comparing the response of a standard in pure solvent to the response of a standard spiked into a blank sample extract.
-
Calibration Curve: A calibration curve should be prepared for each batch of samples to ensure accurate quantification. The linearity of the curve should be verified over the expected concentration range of the samples.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample overload | Use a new column, adjust mobile phase pH, dilute the sample. |
| Variable Retention Times | Fluctuation in mobile phase composition, temperature changes, pump issues | Ensure proper mobile phase mixing, use a column oven, service the HPLC pump. |
| Low Sensitivity | Incorrect detection wavelength, detector malfunction, low sample concentration | Optimize detection wavelength, service the detector, concentrate the sample. |
| Carryover | Contamination in the injection system | Implement a robust needle wash protocol, inject a blank solvent after high-concentration samples. |
Conclusion
This compound is a critical reference standard for the accurate analysis of this anthraquinone colorant in a variety of applications. The HPLC-DAD and LC-MS/MS methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound. Adherence to the detailed protocols and best practices will ensure high-quality, reproducible results. It is essential to perform a thorough method validation for the specific matrix and instrumentation used in your laboratory.
Application Notes and Protocols for Staining with Kermesic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Kermesic Acid, a natural red anthraquinone (B42736) dye, in histological and cytological staining. Derived from scale insects of the Kermes genus, this compound offers a valuable alternative to common synthetic dyes, with a particular affinity for collagen and muscle fibers.[1][2][3] Its chemical similarity to carminic acid allows for its use in adapted carmine (B74029) staining protocols for visualizing a range of cellular structures.[3][4][5]
Application I: this compound as an Eosin (B541160) Substitute for General Tissue Staining
This compound can be effectively employed as a counterstain to hematoxylin (B73222) in routine histological preparations, serving as a natural alternative to eosin. This application is particularly useful for differentiating cytoplasmic and extracellular components.
Quantitative Data Summary
A study comparing the staining quality of a Kermes dye (Crimson) with eosin for nuclear and cytoplasmic staining yielded the following results. The data indicates no significant difference in nuclear staining quality, while a significant difference was observed in cytoplasmic staining, with Kermes dye showing a strong affinity for various tissue structures.[1]
| Staining Parameter | Mean Variation (Kermes vs. Eosin) | P-value | Significance |
| Nuclear Staining Quality | -0.89 | 0.058 | No significant difference |
| Cytoplasmic Staining Quality | 0.122 | 0.043 | Significant difference |
Experimental Protocol
This protocol is adapted from the use of "Crimson" or Kermes dye as a histological stain.[1][2]
Materials:
-
This compound powder
-
Distilled water
-
Automatic tissue processor
-
Standard histology reagents (e.g., formalin, ethanol (B145695) series, xylene)
-
Hematoxylin solution
-
Microscope slides
-
Mounting medium
Procedure:
-
Preparation of this compound Staining Solution:
-
Tissue Processing and Sectioning:
-
Fix tissue samples in 10% neutral buffered formalin.
-
Process the tissues through an automatic tissue processor using a standard protocol of dehydration with ascending grades of alcohol, clearing with xylene, and embedding in paraffin (B1166041) wax.
-
Cut paraffin sections at 4-5 µm thickness and mount on glass slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through descending grades of alcohol to distilled water.
-
Stain with a standard hematoxylin solution to stain the nuclei.
-
Rinse thoroughly in running tap water.
-
Differentiate with acid alcohol and 'blue' the sections.
-
Counterstain with the prepared this compound solution for 2 to 8 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.[1]
-
Dehydrate the sections through ascending grades of alcohol.
-
Clear in xylene and mount with a suitable mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple (from Hematoxylin)
-
Cytoplasm, Muscle, Collagen, Keratin, Red Blood Cells: Varying shades of red/pink[1]
Experimental Workflow
Caption: Workflow for using this compound as an eosin substitute.
Application II: Nuclear and Glycogen Staining with a Carmine-Adapted Protocol
Given the chemical similarity between this compound and carminic acid, established carmine staining protocols can be adapted for this compound to achieve sharp nuclear staining or to demonstrate glycogen.[3][6] Carmine is a complex of carminic acid and aluminum.[6]
Experimental Protocol: Carmalum-type Nuclear Staining
This protocol is adapted from the carmine alum staining method.[7]
Materials:
-
This compound: 1.0 g
-
Alum potassium sulfate (B86663): 2.5 g
-
Distilled water (dH2O): 500 ml
-
Carnoy's fixative (60 ml ethanol, 30 ml chloroform, 10 ml glacial acetic acid)
-
Ethanol series (70%, 95%, 100%)
Procedure:
-
Preparation of this compound-Alum Stain:
-
Fixation and Staining:
-
Fix tissue sections or smears in Carnoy's fixative for 2 to 4 hours.[7]
-
Wash in 70% ethanol for 15 minutes.[7]
-
Gradually rehydrate to distilled water, followed by a 5-minute rinse in distilled water.[7]
-
Stain in the prepared this compound-Alum solution. Staining time should be optimized (e.g., 15-30 minutes) and can be monitored microscopically.
-
Wash in 70% ethanol for 15 minutes, followed by 95% ethanol for 15 minutes, and 100% ethanol for 15 minutes.[7]
-
Clear in xylene and mount.
-
Expected Results:
-
Nuclei: Sharp, bright red.
Experimental Workflow
Caption: Workflow for nuclear staining using a this compound-Alum solution.
Mechanism of Staining
This compound is an anthraquinone derivative.[3][5] In histological applications, its staining properties are likely governed by electrostatic interactions and the formation of coordination complexes, particularly when used with a mordant like aluminum salts.[8][9] The mordant acts as a bridge between the dye molecule and the tissue components. For nuclear staining, the positively charged dye-mordant complex binds to the negatively charged phosphate (B84403) groups of nucleic acids.[8] When used as a counterstain, it binds to acidophilic (basic) components in the cytoplasm and extracellular matrix, such as proteins.[10]
Logical Relationship Diagram
Caption: Logical diagram of mordant-based staining with this compound.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. stainsfile.com [stainsfile.com]
- 5. The red insect dyes: carminic, kermesic and laccaic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurements of the affinities of basic and “mordant” dyes for various tissue substrates | Semantic Scholar [semanticscholar.org]
- 10. Histology Learning System Appendix A [bu.edu]
Application of Kermesic Acid in Forensic Analysis of Dyes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kermesic acid is a principal component of the natural red dye kermes, derived from the scale insect Kermes vermilio.[1][2] Historically, kermes was a highly valued dye for textiles before the widespread use of cochineal and later synthetic dyes. In forensic science, the identification of this compound in textile fibers can provide crucial information for linking suspects to crime scenes, authenticating historical artifacts, and differentiating between various natural red dyes. This document provides detailed protocols for the extraction and analysis of this compound from textile fibers for forensic purposes.
The primary analytical challenge lies in distinguishing kermes from other insect-derived red dyes, particularly those from cochineal species. This is typically achieved by analyzing the relative proportions of this compound and carminic acid. Kermes dye is composed almost entirely of this compound, whereas Polish cochineal contains both carminic and kermesic acids, and American and Armenian cochineals are predominantly carminic acid with little to no this compound.
Data Presentation
Table 1: Composition of Major Anthraquinone Dyes in Scale Insects
This table summarizes the relative amounts of carminic acid and this compound found in various scale insects used for dyeing, as determined by High-Performance Liquid Chromatography (HPLC). This data is critical for the forensic differentiation of these dyes.
| Scale Insect Species | Common Name | Carminic Acid (%) | This compound (%) | Key Differentiator |
| Kermes vermilio | Kermes | ~0% | ~100% | Primarily this compound. |
| Dactylopius coccus | American Cochineal | >95% | Trace amounts or absent | Predominantly carminic acid. |
| Porphyrophora polonica | Polish Cochineal | ~80% | ~20% | Mixture of carminic and kermesic acids.[3] |
| Porphyrophora hamelii | Armenian Cochineal | Primarily carminic acid | <1% (if present) | Very high carminic acid content. |
Experimental Protocols
Protocol 1: Acid Hydrolysis Extraction of this compound from Textile Fibers
This is a widely used, robust method for extracting mordant dyes like this compound from proteinaceous (wool, silk) and cellulosic fibers.
Materials:
-
Textile fiber sample (a single fiber of ~3 mm is often sufficient)[4]
-
Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 37%
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporator (optional)
-
HPLC vials with inserts
Procedure:
-
Place the fiber sample into a 1.5 mL microcentrifuge tube.
-
Prepare the extraction solution of HCl:MeOH:H₂O (2:1:1, v/v/v).
-
Add 100-200 µL of the extraction solution to the tube containing the fiber.
-
Seal the tube and heat at 100°C for 10 minutes in a heating block or boiling water bath.
-
After heating, cool the tube rapidly in cold water.
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 5 minutes to pellet any fiber debris.
-
Carefully transfer the supernatant (the colored extract) to a clean tube.
-
The extract can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase (e.g., 50 µL) for HPLC analysis to concentrate the sample.
-
Transfer the final extract to an HPLC vial with a low-volume insert for analysis.
Protocol 2: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This protocol outlines the chromatographic conditions for the separation and identification of this compound and other related dye components.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or formic acid.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 30°C
-
PDA Detection: Scan from 200-700 nm. Monitor specific wavelengths for this compound (~275 nm and ~490-530 nm).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate for the next injection.
-
Data Analysis:
-
Identify this compound by comparing its retention time and UV-Vis spectrum with a certified reference standard.
-
If other peaks are present, such as carminic acid or flavothis compound, identify them similarly.
-
Quantify the relative peak areas to determine the approximate composition of the dye (refer to Table 1).
Method Validation in a Forensic Context
For forensic applications, the analytical method must be validated to ensure its reliability and suitability. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by comparing the chromatograms of blank fibers, known standards, and case samples.
-
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for analyzing trace evidence. The LOD is often determined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.[5][6]
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
Visualizations
Forensic Workflow for this compound Analysis
Caption: A typical workflow for the forensic analysis of a fiber suspected to contain this compound.
Chemical Relationship of Key Insect Dyes
Caption: The relationship between major insect dyes and their principal chemical components.
References
Application Notes and Protocols: Kermesic Acid in Bio-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of kermesic acid, a natural anthraquinone (B42736) dye, as an active component in the development of bio-based sensors. While direct literature on this compound-based sensors is emerging, this document draws upon the well-established sensing principles of closely related anthraquinone and natural dyes, such as carminic acid and alizarin, to provide detailed protocols and application data. The focus is on colorimetric, electrochemical, and fluorescence-based sensing modalities for the detection of metal ions and changes in pH, which are relevant to environmental monitoring, food safety, and biomedical diagnostics.
Introduction to this compound as a Sensing Moiety
This compound is a natural anthraquinone pigment historically used as a red dye.[1] Its molecular structure, rich in hydroxyl and carbonyl functional groups, makes it an excellent candidate for coordinating with metal ions and responding to changes in pH. These interactions can lead to distinct changes in its optical and electrochemical properties, forming the basis for sensor development. The use of natural, biodegradable molecules like this compound aligns with the growing demand for sustainable and "green" analytical technologies.[2]
Key Attributes for Sensing:
-
Chelating Properties: The hydroxyl and carbonyl groups can form stable complexes with various metal ions, leading to a color change.[3]
-
pH Sensitivity: The phenolic hydroxyl groups can be deprotonated at different pH values, altering the electronic structure and thus the color of the molecule. Carminic acid, a structurally similar compound, is known to be pH-sensitive.[4]
-
Redox Activity: The quinone moiety of the anthraquinone structure is electrochemically active, allowing for the development of electrochemical sensors.[5]
-
Intrinsic Fluorescence: Many anthraquinone derivatives exhibit fluorescence that can be quenched or enhanced upon interaction with analytes.[6]
Applications in Bio-Based Sensing
Colorimetric Sensing of Heavy Metal Ions
The presence of heavy metal ions in the environment and in biological systems is a significant concern. This compound can serve as a simple, cost-effective colorimetric indicator for their detection. The principle relies on the formation of a coordination complex between this compound and the metal ion, which alters the wavelength of maximum absorbance (
λmax
) of the dye, resulting in a visible color change.[7][8]
Potential Analytes: Cu²⁺, Fe³⁺, Al³⁺, Cr³⁺, Pb²⁺, Hg²⁺
pH-Based "Smart Packaging" Sensors
Spoilage of protein-rich foods is often accompanied by an increase in pH due to the microbial breakdown of proteins into volatile basic compounds.[4] Similar to carminic acid, this compound's pH-dependent color profile can be exploited to create visual indicators for food freshness in smart packaging.[4]
Electrochemical Detection of Biomolecules
The redox-active quinone groups in this compound can be used for electrochemical sensing. By immobilizing this compound onto an electrode surface, changes in the voltammetric signal upon interaction with a target analyte can be measured. This approach can be adapted for the indirect detection of biomolecules that may interact with this compound or displace it from a pre-formed complex.
Fluorescence Quenching-Based Sensing
Anthraquinone derivatives are known to be fluorescent.[6] The fluorescence of this compound can be quenched in the presence of certain metal ions or other molecules through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[9][10] This change in fluorescence intensity provides a sensitive detection method.
Quantitative Data Summary
The following tables summarize representative quantitative data for sensors based on anthraquinone derivatives, which are expected to be comparable to sensors developed with this compound.
Table 1: Performance of Anthraquinone-Based Colorimetric and Fluorometric Sensors for Metal Ions
| Sensor Platform | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| 1,8-Dihydroxyanthraquinone PMOs (Fluorescence) | Cu²⁺ | Not Specified | 2.39 x 10⁻⁹ M | [9] |
| 2-(1-Amino-2-anthraquinonyliminomethyl)phenol (L) | Cu²⁺ | Not Specified | 8.95 x 10⁻⁸ M | [11] |
| 2-(1-Amino-2-anthraquinonyliminomethyl)phenol (L) | S²⁻ | Not Specified | 1.36 x 10⁻⁷ M | [11] |
| Anthraquinone-imidazole-based sensor (FAI) | Ag⁺ | 0.8–32 µM | 66 nM | [12] |
| Anthraquinone-imidazole-based sensor (FAI-Ag⁺) | Cys/Hcy/GSH | Not Specified | 89-208 nM | [12] |
Table 2: Performance of Anthraquinone-Based Electrochemical Sensors
| Sensor Platform | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Square-wave voltammetry of solid dyes | Anthraquinone dyes | N/A | Microanalysis (<1mg) | [5] |
| Cu-doped ZnO NPs/MWCNTs modified electrode | Coomassie brilliant blue | Not Specified | 0.1 nM | [13] |
| NH₂-fMWCNTs/ZnO modified GCE | Orange II dye | Not Specified | Not Specified | [14] |
Experimental Protocols
Protocol for a this compound-Based Colorimetric Sensor for Cu²⁺ Detection
This protocol describes the preparation and use of a simple colorimetric sensor for the detection of copper ions in an aqueous solution.
Materials:
-
This compound
-
HEPES buffer (pH 7.4)
-
Copper(II) sulfate (B86663) solution (stock solution and serial dilutions)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known amount of this compound in ethanol to prepare a stock solution (e.g., 1 mM).
-
Preparation of Test Solutions: In a series of vials, add a fixed volume of the this compound stock solution and HEPES buffer.
-
Addition of Analyte: Add varying concentrations of the Cu²⁺ solution to the vials. Include a blank with no Cu²⁺.
-
Incubation: Allow the solutions to incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for complex formation.
-
Data Acquisition: Record the UV-Vis absorption spectra of each solution from 400 nm to 700 nm.
-
Analysis: Observe the color change and the shift in the maximum absorbance wavelength (
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) as a function of Cu²⁺ concentration.λmax
Protocol for a this compound-Modified Electrochemical Sensor
This protocol outlines the fabrication of a this compound-modified glassy carbon electrode (GCE) for electrochemical sensing.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Dimethylformamide (DMF)
-
Alumina (B75360) slurry for polishing
-
Potentiostat
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Electrode Polishing: Polish the GCE with alumina slurry to a mirror finish, then sonicate in ethanol and deionized water.
-
Preparation of Modifier Solution: Dissolve this compound in DMF to create a modifying solution (e.g., 1 mg/mL).
-
Electrode Modification: Drop-cast a small volume (e.g., 5-10 µL) of the this compound solution onto the cleaned GCE surface and allow the solvent to evaporate at room temperature.
-
Electrochemical Measurement: Place the modified GCE into the electrochemical cell containing PBS. Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) in the absence of the analyte.
-
Analyte Detection: Add the target analyte to the PBS solution and record the change in the electrochemical signal.
Protocol for a Fluorescence Quenching-Based Sensor
This protocol details the use of this compound for the detection of an analyte via fluorescence quenching.
Materials:
-
This compound
-
Appropriate solvent (e.g., Ethanol/water mixture)
-
Analyte of interest (e.g., a heavy metal salt solution)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare this compound Solution: Prepare a dilute solution of this compound in the chosen solvent.
-
Measure Initial Fluorescence: Record the fluorescence emission spectrum of the this compound solution.
-
Titration with Analyte: Sequentially add small aliquots of the analyte solution to the this compound solution in the cuvette.
-
Record Fluorescence Spectra: After each addition of the analyte, mix thoroughly and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to generate a Stern-Volmer plot and determine the quenching constant.[15]
Signaling Pathways and Experimental Workflows
Colorimetric Detection of Metal Ions
Caption: Colorimetric sensing via complex formation.
Workflow for Electrochemical Sensor Fabrication and Measurement
Caption: Workflow for electrochemical sensor fabrication.
Fluorescence Quenching Mechanism
Caption: Principle of fluorescence quenching sensing.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. imbarex.com [imbarex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 8. A colorimetric sensor for Cu2+ in aqueous solution based on metal ion-induced deprotonation: deprotonation/protonation mediated by Cu2+-ligand interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 11. An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu2+ and S2− with intracellular application - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemical detection and removal of brilliant blue dye via photocatalytic degradation and adsorption using phyto-synthesized nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Electrochemical Sensing Platform Based on Functionalized Multi-Walled Carbon Nanotubes and Metal Oxide for the Detection and Degradation Studies of Orange II Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of Kermesic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative assessment of purity for Kermesic Acid samples. The protocols outlined below utilize common analytical techniques to identify and quantify this compound and its potential impurities.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Application Note:
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the purity assessment of colored compounds like this compound. This method allows for the separation of the main component from its impurities, followed by quantification based on UV-Vis absorbance. The DAD provides spectral information, aiding in peak identification and purity assessment. A common impurity that can be monitored is flavothis compound, which is structurally similar to this compound.[1][2]
Experimental Protocol:
a) Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
b) Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
c) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelengths: Monitoring at 276 nm, 312 nm, and 498 nm.[3]
d) Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution. Further dilute with the initial mobile phase to obtain a working standard concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the reference standard.
-
Calculate the purity of the this compound sample using the area percentage method:
-
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Quantitative Data Summary (Illustrative):
| Parameter | Typical Value |
| Linearity Range (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of impurities in this compound samples, especially those present at trace levels. By coupling the separation power of HPLC with the high sensitivity and selectivity of a mass spectrometer, this method can provide molecular weight and structural information of the main component and its impurities. Electrospray ionization (ESI) in negative mode is often suitable for the analysis of acidic compounds like this compound.[2]
Experimental Protocol:
a) Materials and Reagents:
-
Same as for HPLC-DAD method.
b) Instrumentation:
-
LC-MS system equipped with a binary pump, autosampler, column oven, DAD, and a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
c) Chromatographic Conditions:
-
Same as for HPLC-DAD method.
d) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 100-1000
-
MS/MS Analysis: For structural elucidation of impurities, perform targeted MS/MS on the deprotonated molecular ions. The quasi-molecular ion of this compound is observed at m/z 329, with fragmentation leading to losses of CO2 (44 Da) and CO (28 Da).[2]
e) Sample Preparation:
-
Same as for HPLC-DAD method, with final concentrations typically in the range of 1-10 µg/mL.
f) Data Analysis:
-
Identify this compound and its impurities based on their retention times, UV spectra, and mass spectra.
-
Utilize MS/MS fragmentation patterns to elucidate the structures of unknown impurities.
-
Quantify impurities relative to the main peak area or by using a calibration curve if standards are available.
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a simple and rapid method for the quantitative determination of this compound in a sample, provided that the impurities do not have significant absorbance at the analytical wavelength. This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound has characteristic absorption maxima at 276 nm, 312 nm, and 498 nm.[3]
Experimental Protocol:
a) Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
b) Instrumentation:
-
UV-Vis spectrophotometer (double beam)
c) Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh an appropriate amount of the this compound sample and prepare a solution in methanol with an expected concentration within the range of the standard curve.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax = 498 nm) against a methanol blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the weighed amount and the determined concentration.
-
Quantitative Data Summary (Illustrative):
| Parameter | Typical Value |
| Linearity Range (r²) | >0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Molar Absorptivity (ε) at 498 nm | ~9,120 L·mol⁻¹·cm⁻¹ |
Quantitative Nuclear Magnetic Resonance (qNMR)
Application Note:
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.[4][5] The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.[4] This method provides traceability to the International System of Units (SI) and is an excellent orthogonal technique to chromatography.[4][5]
Experimental Protocol:
a) Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
b) Instrumentation:
-
NMR spectrometer (≥400 MHz)
c) Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%w/w) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound and IS refers to the internal standard.
-
Visualizations
Caption: General workflow for assessing the purity of this compound samples.
Caption: Experimental workflow for HPLC-DAD analysis of this compound.
Caption: Experimental workflow for LC-MS analysis of this compound.
References
- 1. tcfdatu.org [tcfdatu.org]
- 2. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. [Absolute quantification of carminic acid in cochineal extract by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of qNMR. Part 2:Quantification of carminic acid in cochineal extract | Applications Notes | JEOL Ltd. [jeol.com]
Application Notes and Protocols for the Analysis of Kermesic Acid in Conservation Science
Introduction
Kermesic acid is a natural red anthraquinone (B42736) dye historically derived from the dried bodies of female scale insects of the Kermes genus, primarily Kermes vermilio.[1][2][3] For centuries, it was a highly prized colorant for textiles and pigments in Europe and the Mediterranean region before the widespread introduction of cochineal from the Americas.[4][5] In the field of art conservation science, the identification of this compound is crucial for dating artworks, understanding historical trade routes, and informing conservation and restoration strategies.[6] The presence of this compound, and its distinction from other insect-derived dyes like carminic acid (from cochineal) and laccaic acid (from lac dye), provides invaluable information about the provenance and technological context of cultural heritage objects.[2][3][5][7][8]
Analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have become the state-of-the-art for the molecular identification of these dyes in microscopic samples taken from precious artifacts.[7][9][10][11] These methods allow for the sensitive and specific detection of this compound and its associated marker compounds.[8]
Data Presentation
The identification of this compound relies on comparing analytical data from a sample with that of reference standards. Key quantitative parameters include chromatographic retention times, UV-Vis absorption maxima, and mass-to-charge ratios (m/z) of molecular and fragment ions.
Table 1: Key Analytical Parameters for this compound and Related Dyestuffs
| Compound | Typical Retention Time (min) | UV-Vis λmax (nm) | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | Varies by method | ~490-525 | 329.03 | 285 ([M-H-CO₂]⁻), 257 ([M-H-CO₂-CO]⁻) |
| Flavothis compound | Varies by method | ~435 | 313.03 | 269 ([M-H-CO₂]⁻) |
| Carminic Acid | Varies by method | ~495-530 | 491.10 | 447 ([M-H-CO₂]⁻), 357, 329 |
| Laccaic Acid A | Varies by method | ~490-520 | 536.08 | 492 ([M-H-CO₂]⁻) |
Note: Retention times are highly dependent on the specific HPLC column, mobile phase, and gradient used. Data compiled from multiple sources.[9][12][13]
Table 2: Typical Composition of Major Red Insect Dyes
| Dye Source | Major Component(s) | Minor/Marker Components |
| Kermes (Kermes vermilio) | This compound | Flavothis compound |
| American Cochineal (Dactylopius coccus) | Carminic Acid (>90%) | This compound, Flavothis compound (trace amounts) |
| Polish Cochineal (Porphyrophora polonica) | Carminic Acid (~80%), this compound (~20%) | O- and C-glycosides of kermesic and flavokermesic acids |
| Lac Dye (Kerria lacca) | Laccaic Acids (A, B, C, E) | Flavothis compound |
Note: The relative composition is a key diagnostic feature for identifying the biological source of the dye.[7][14][15]
Experimental Protocols
The following protocols outline standard procedures for the extraction and analysis of this compound from cultural heritage samples.
Protocol 1: Dye Extraction from Solid Matrices (e.g., Textile Fibers)
This protocol describes a widely used hydro-alcoholic extraction method that is effective for anthraquinone dyes.
1. Sample Preparation:
-
Aseptically obtain a micro-sample from the object (e.g., a single fiber snippet of 0.1-0.5 mg).[12][16]
-
Place the sample in a 1.5 mL microcentrifuge tube.
2. Extraction Procedure:
-
Add 200 µL of a methanol/water/formic acid (50:45:5 v/v/v) solution to the tube.[10][16] This mild acidic condition facilitates the extraction of the dye components without causing significant hydrolysis of glycosidic bonds that may be present in related compounds.
-
Place the sealed tube in an ultrasonic bath for 15 minutes at room temperature.[9]
-
Transfer the tube to a heating block and maintain at 60°C for 30 minutes to enhance extraction efficiency.[9]
-
Allow the sample to cool to room temperature.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet any solid debris.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis. If the extract is highly concentrated, it may be diluted with the extraction solvent.
Protocol 2: High-Performance Liquid Chromatography with Diode Array and Tandem Mass Spectrometry Detection (HPLC-DAD-MS/MS)
This is the benchmark technique for the separation and identification of dye components.[10]
1. Instrumentation and Columns:
-
HPLC System: A system capable of delivering precise gradients at low flow rates (e.g., UHPLC or HPLC).
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used for separating anthraquinone dyes.[13]
-
Detectors: A Diode Array Detector (DAD) followed by a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[10][12]
2. Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
Gradient Elution:
- 0-2 min: 10% B
- 2-15 min: Linear gradient from 10% to 90% B
- 15-18 min: Hold at 90% B
- 18-20 min: Return to 10% B
- 20-25 min: Column re-equilibration at 10% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5-10 µL[7]
3. Detector Settings:
-
DAD:
-
ESI-MS/MS:
- Ionization Mode: Negative Ion Mode (ESI-). This mode is preferred for anthraquinones due to higher sensitivity.[8]
- Capillary Voltage: 3.0-4.0 kV
- Drying Gas (N₂) Temperature: 300-350°C
- Full Scan MS: m/z 100-800
- MS/MS Analysis: For the quasi-molecular ion of this compound ([M-H]⁻ at m/z 329), perform product ion scans.[12]
- Collision Energy (CE): Typically 15-30 eV to induce characteristic fragmentation (e.g., loss of CO₂).[9]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of this compound in art objects.
Diagram 2: Logical Diagram for Insect Dye Identification
Caption: Decision tree for identifying the source of insect dyes.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. The red insect dyes: carminic, kermesic and laccaic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Microanalysis of organic pigments and glazes in polychrome works of art by surface-enhanced resonance Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fq-unam.org [fq-unam.org]
- 7. rrp.nipne.ro [rrp.nipne.ro]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.iaph.es [repositorio.iaph.es]
- 10. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.uva.nl [pure.uva.nl]
- 12. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. cochineal.info [cochineal.info]
- 16. researchgate.net [researchgate.net]
- 17. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Kermesic and Carminic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of kermesic acid and carminic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of kermesic and carminic acid.
Issue 1: Poor Peak Resolution or Co-elution
Q: My chromatogram shows poor resolution between this compound and carminic acid peaks, or they are co-eluting. How can I improve their separation?
A: Poor resolution is a common issue in the separation of structurally similar compounds like kermesic and carminic acid. Here are several strategies to improve peak resolution:
-
Mobile Phase Optimization:
-
Adjusting the Organic Modifier: The ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase is critical. A slight decrease in the organic solvent percentage can increase retention times and improve separation.
-
Modifying the Aqueous Phase pH: The acidity of the mobile phase significantly influences the retention of these acidic compounds. Using an acidic modifier like orthophosphoric acid or formic acid is common.[1][2] Experiment with the concentration of the acid; for instance, orthophosphoric acid has been found to be optimal at around 5% for resolving cochineal pigments.[1][3]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can effectively separate complex mixtures. A shallow gradient with a slow increase in the organic solvent concentration can enhance the resolution of closely eluting peaks. A typical gradient might start with a higher aqueous percentage and gradually increase the organic modifier.[1][3]
-
-
Stationary Phase Selection:
-
While C18 columns are most commonly used, consider a different stationary phase if mobile phase optimization is insufficient. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution.
-
-
Flow Rate Adjustment:
-
Temperature Control:
-
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution, but the effect should be evaluated empirically.
-
Issue 2: Peak Tailing
Q: The peaks for this compound and/or carminic acid in my chromatogram are showing significant tailing. What are the potential causes and solutions?
A: Peak tailing can lead to inaccurate integration and quantification. The primary causes for tailing of acidic compounds like kermesic and carminic acid include:
-
Secondary Interactions with the Stationary Phase:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., with formic or orthophosphoric acid) to suppress the ionization of the silanol groups.
-
Solution: Employ an end-capped C18 column where the residual silanols are deactivated.
-
-
-
Column Overload:
-
Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject.
-
-
-
Column Contamination or Degradation:
-
Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
-
Extra-Column Volume:
-
Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Solution: Use tubing with the smallest possible internal diameter and length.
-
-
Issue 3: Inconsistent Retention Times
Q: I am observing a drift or inconsistency in the retention times for kermesic and carminic acid between injections. What could be the reason?
A: Stable retention times are crucial for reliable identification and quantification. Fluctuations can be caused by several factors:
-
Mobile Phase Composition:
-
Inaccurate Preparation: Small errors in the mobile phase preparation, especially the ratio of organic to aqueous phase, can lead to significant shifts in retention time.
-
Solvent Volatilization: Over time, the more volatile component of the mobile phase (e.g., methanol or acetonitrile) can evaporate, changing the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
-
Pump and System Leaks:
-
Any leak in the HPLC system will cause a drop in pressure and a change in the flow rate, leading to longer retention times.
-
Solution: Systematically check for leaks at all fittings and connections.
-
-
-
Column Equilibration:
-
Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift, especially in gradient elution.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions until a stable baseline is achieved.
-
-
-
Temperature Fluctuations:
-
Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of kermesic and carminic acid?
A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution. A common mobile phase consists of an acidified water/methanol or water/acetonitrile mixture. For example, a gradient starting with a higher percentage of water (with 0.1% formic acid or a low concentration of orthophosphoric acid) and gradually increasing the organic solvent percentage. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at wavelengths around 275 nm, 490-500 nm, or 525 nm.[1][3]
Q2: What type of column is best suited for separating kermesic and carminic acid?
A2: A reversed-phase C18 column is the most widely used and generally effective stationary phase for the separation of these anthraquinone (B42736) pigments.[1] Look for a high-purity, end-capped C18 column to minimize peak tailing due to silanol interactions.
Q3: How should I prepare my samples for HPLC analysis?
A3: Sample preparation depends on the matrix. For cochineal extracts, a simple dilution in the initial mobile phase may be sufficient.[3] For food or beverage samples, a solid-phase extraction (SPE) or a liquid-liquid extraction might be necessary to remove interfering matrix components.[4][5] It is crucial to filter the sample through a 0.45 µm or 0.22 µm filter before injection to prevent clogging of the HPLC system. However, some studies note that certain filter membranes may adsorb carminic acid, so it is advisable to test for recovery.[3]
Q4: What are the optimal detection wavelengths for kermesic and carminic acid?
A4: Kermesic and carminic acid have multiple absorption maxima. Common wavelengths for detection include:
-
275 nm: For general detection of anthraquinones.[1]
-
525 nm: Can be used, especially for aminocarminic acid.[6] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV-Vis spectra for peak purity assessment and identification.
Q5: Can I use an isocratic method to separate kermesic and carminic acid?
A5: While an isocratic method (constant mobile phase composition) might be possible for simple mixtures containing only these two compounds, a gradient elution is generally preferred.[2] This is because samples derived from natural extracts often contain other related compounds and impurities, and a gradient method provides better overall separation and resolution.[1][3]
Data Presentation
Table 1: Typical HPLC Parameters for Kermesic and Carminic Acid Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase C18 |
| Mobile Phase A | Water with 5% Orthophosphoric Acid[1][3] | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol[1][3] | Acetonitrile |
| Gradient | 40% B to 90% B over 13 minutes[3] | Linear gradient optimized for separation |
| Flow Rate | 1.2 mL/min[1][3] | 1.0 mL/min |
| Detection | PDA at 275 nm, 500 nm[1][3] | PDA at 280 nm, 496 nm |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 30 °C) |
Experimental Protocols
Protocol 1: Gradient HPLC Method for Cochineal Pigments
This protocol is based on a published method for the separation of pigments in cochineal extracts.[1][3]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., Spherisorb ODS-2, 5 µm, 25 cm x 4.6 mm).[1]
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dilute the cochineal extract in the initial mobile phase.
-
If necessary, filter the sample through a 0.45 µm syringe filter (note potential for analyte adsorption).[3]
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key HPLC parameters influencing chromatographic results.
References
- 1. icia.es [icia.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]
- 5. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Improving the stability of Kermesic Acid solutions for experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kermesic Acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of your this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a natural red dye belonging to the anthraquinone (B42736) class of compounds.[1][2] Like many complex organic molecules, its chemical structure can be susceptible to degradation under various environmental conditions. This instability can lead to a loss of concentration, the formation of impurities, and altered reactivity, all of which can compromise the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is primarily affected by several factors:
-
pH: The acidity or alkalinity of the solution can significantly impact the molecular structure and degradation rate. Anthraquinone dyes are known to have chromophore stability that can be dependent on pH.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation. Anthraquinone dyes are generally known for good light fastness, but prolonged exposure can still lead to degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification and breakdown of the this compound molecule.
-
Solvent Composition: The type of solvent used to dissolve this compound can influence its stability.
Q3: What are the visible signs of this compound degradation in a solution?
A3: The most common visible sign of this compound degradation is a change in the color of the solution. This may manifest as a fading of the characteristic red color or a shift in hue. Additionally, the formation of a precipitate can indicate the generation of insoluble degradation products.
Q4: How should I store my this compound stock solutions to maximize stability?
A4: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive experiments, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Are there any known stabilizing agents for this compound solutions?
A5: While specific data for this compound is limited, general strategies for stabilizing similar compounds can be applied. These include:
-
Antioxidants: The addition of antioxidants, such as Butylated Hydroxytoluene (BHT) or ascorbic acid, may help to mitigate oxidative degradation.[3]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules like this compound, encapsulating and protecting them from the surrounding environment, which can enhance both solubility and stability.[4][5]
Troubleshooting Guide: Common Issues with this compound Solution Stability
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid color fading of the working solution. | 1. Photodegradation: The solution is being exposed to excessive ambient or UV light. 2. High pH: The pH of the experimental buffer is alkaline, accelerating degradation. 3. Elevated Temperature: The experiment is being conducted at a high temperature. | 1. Minimize light exposure by working in a dimly lit area or using light-blocking containers. 2. Measure the pH of your solution. If possible, adjust to a slightly acidic or neutral pH and re-evaluate stability. 3. If the experimental protocol allows, try to perform the experiment at a lower temperature. |
| Precipitate forms in the solution upon storage or during an experiment. | 1. Degradation: this compound is degrading into less soluble products. 2. Solvent Incompatibility: The solvent system is not optimal for maintaining solubility. 3. Concentration Issues: The solution is supersaturated. | 1. Analyze the precipitate to determine if it is a degradation product. Consider preparing fresh solutions more frequently. 2. Evaluate the solubility of this compound in different biocompatible solvents or solvent mixtures. 3. Prepare solutions at a slightly lower concentration to ensure they remain below the saturation point. |
| Inconsistent experimental results between batches of this compound solution. | 1. Inconsistent Solution Preparation: Variations in weighing, solvent volume, or dissolution technique. 2. Degradation of Stock Solution: The stock solution has degraded over time. 3. Variable Storage Conditions: Different batches are being stored under inconsistent conditions. | 1. Standardize the solution preparation protocol. 2. Prepare a fresh stock solution from solid this compound and compare results. 3. Ensure all batches are stored under identical, optimal conditions (see FAQ Q4). |
| Unexpected reaction or interference in an assay. | 1. Formation of Reactive Degradation Products: Degradation products may be interfering with the assay components. 2. Oxidation of this compound: The oxidized form may have different properties. | 1. Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products. 2. Consider adding an antioxidant to the solution to minimize oxidation. |
Data Presentation: Illustrative Stability of this compound Analogs
| Stress Condition | Duration | Illustrative % Degradation | Appearance |
| 0.1 M HCl | 24 hours | ~10-15% | Slight fading of red color |
| 0.1 M NaOH | 24 hours | ~20-30% | Significant color change to brownish-red |
| 3% H₂O₂ | 24 hours | ~15-25% | Noticeable fading of red color |
| 60°C | 48 hours | ~5-10% | Minor fading of red color |
| UV Light (254 nm) | 8 hours | ~20-35% | Significant fading of red color |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[6][7][8]
Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV-Vis or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and place it in an oven at 60°C for 48 hours.
-
After incubation, allow the solution to cool to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) for 8 hours.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Analysis:
-
Analyze all samples and a control (unstressed) solution by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[9]
Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 490 nm (or scan for λmax).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Simplified potential degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: A logical flow for troubleshooting this compound instability.
References
- 1. This compound | C16H10O8 | CID 11727234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Kermesic Acid Staining in Histology
This technical support center provides guidance for researchers, scientists, and drug development professionals who are exploring the use of Kermesic Acid as a histological stain. As this compound is not a conventional stain in modern histotechnology, this guide is intended to support experimental protocol development and troubleshoot common issues that may arise.
Troubleshooting Guide: Poor Staining Results
This guide addresses specific problems you might encounter when developing a staining protocol with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Improper Fixation: The tissue was not adequately fixed, leading to poor preservation of cellular components. | Ensure the tissue is fixed in 10% neutral buffered formalin for an appropriate duration based on tissue size. Consider alternative fixatives like Bouin's solution, but be aware of their effects on tissue morphology and antigenicity. |
| Incomplete Deparaffinization: Residual paraffin (B1166041) wax prevents the aqueous stain from penetrating the tissue. | Use fresh xylene or a xylene substitute for deparaffinization steps. Ensure sufficient time in each change of the clearing agent. | |
| Incorrect Staining Solution pH: The pH of the this compound solution may not be optimal for binding to target structures. | This compound is an acidic dye. The staining mechanism likely relies on electrostatic interactions with basic tissue components (e.g., proteins). Experiment with adjusting the pH of the staining solution. An acidic pH (e.g., pH 2.5-3.5) may enhance staining of cytoplasm and connective tissue. | |
| Low Dye Concentration: The concentration of this compound in the staining solution is too low. | Prepare fresh staining solutions with increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v) to determine the optimal concentration. | |
| Insufficient Staining Time: The incubation time is not long enough for the dye to bind to the tissue components. | Increase the staining time incrementally (e.g., 15 min, 30 min, 60 min) to find the optimal duration. | |
| Mordant Requirement: As a natural dye, this compound may require a mordant to effectively bind to tissue.[1][2] | Experiment with mordants such as aluminum potassium sulfate (B86663) (alum) or iron salts. The mordant can be applied before the stain (pre-mordanting), mixed with the stain (meta-mordanting), or after the stain (post-mordanting). | |
| Overstaining | Excessive Dye Concentration: The staining solution is too concentrated. | Dilute the this compound staining solution. |
| Prolonged Staining Time: The tissue was left in the staining solution for too long. | Reduce the incubation time in the this compound solution. | |
| Inadequate Differentiation: Excess stain was not sufficiently removed. | Introduce a differentiation step after staining. A weak acid solution (e.g., 0.1-1% acetic acid or hydrochloric acid in alcohol) can be used to selectively remove the stain from certain components. The duration of this step will need to be optimized. | |
| Non-Specific Background Staining | Incomplete Rinsing: Insufficient rinsing after staining leaves unbound dye on the tissue. | Ensure thorough but gentle rinsing with an appropriate buffer or distilled water after the staining step. |
| Protein Adsorption: The dye is non-specifically binding to various tissue components. | Consider a pre-treatment step with a blocking agent, such as a non-immune serum, if significant background is observed, although this is more common in immunohistochemistry. | |
| Uneven Staining | Poor Reagent Penetration: Reagents are not evenly reaching all parts of the tissue section. | Ensure slides are fully immersed in all solutions and that there is gentle agitation during key steps. |
| Tissue Section Thickness: Sections that are too thick can lead to uneven staining. | Cut thinner sections (e.g., 4-6 µm). | |
| Precipitate on Tissue | Unfiltered Staining Solution: The staining solution may contain undissolved dye particles. | Always filter the this compound staining solution before use. |
| Stain Instability: The stain may be precipitating out of solution over time. | Prepare fresh staining solutions daily. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a stain?
A1: this compound is a natural red dye and an anthraquinone (B42736) derivative obtained from the kermes insect (Kermes vermilio).[2][3][4] As an acidic dye, its staining mechanism is based on electrostatic interactions. In an acidic solution, the negatively charged dye molecules bind to positively charged basic tissue components, such as the amino groups in proteins found in the cytoplasm and connective tissue.
Q2: Is a mordant necessary for this compound staining?
A2: Many natural dyes require a mordant to form a strong bond with the tissue.[1] While it may be possible to achieve some staining without a mordant, using one like alum (aluminum potassium sulfate) is likely to significantly improve the intensity and stability of the stain.[2] The mordant forms a coordination complex with the dye, which then binds to the tissue.
Q3: How do I prepare a this compound staining solution?
A3: Since there are no standard histological protocols, you will need to determine the optimal preparation method experimentally. A starting point would be to dissolve this compound powder in distilled water or an ethanol (B145695)/water mixture. Gentle heating may be required to fully dissolve the dye.[5] Always filter the solution before use. The final concentration will need to be optimized, but you can start with a 0.5% (w/v) solution.
Q4: What are the expected staining results with this compound?
A4: Based on its properties as an acidic dye, this compound is expected to stain basic cellular components. Therefore, cytoplasm, muscle, and collagen would likely stain varying shades of red or pink. Nuclei, being acidic due to DNA, are less likely to be strongly stained unless a mordant is used that facilitates binding.
Q5: Can this compound be used as a counterstain?
A5: Theoretically, this compound could be used as a red counterstain for blue nuclear stains like Hematoxylin. However, the compatibility and the resulting color balance would need to be carefully optimized.
Experimental Protocol: Developing a this compound Staining Method
This is a generalized protocol to serve as a starting point for your experiments. Significant optimization will be required.
Reagents:
-
This compound powder
-
Distilled water
-
Ethanol (95% and 100%)
-
Xylene or xylene substitute
-
Aluminum potassium sulfate (Alum) (for mordant)
-
Acetic acid (for differentiation)
-
Mounting medium
Equipment:
-
Microscope slides with paraffin-embedded tissue sections
-
Staining jars
-
Filter paper
-
pH meter
-
Microscope
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and then rinse in distilled water.
-
-
Mordanting (Optional but Recommended):
-
Immerse slides in a 5% aqueous solution of alum for 10-15 minutes.
-
Rinse well in several changes of distilled water.
-
-
Staining:
-
Prepare a 0.5% this compound solution in distilled water (adjust pH to acidic range, e.g., 3.0, with acetic acid). Filter before use.
-
Immerse slides in the this compound solution for 15-30 minutes.
-
-
Rinsing:
-
Briefly rinse slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If overstaining occurs, dip slides briefly (10-30 seconds) in 0.5% acetic acid in 70% ethanol.
-
Immediately stop the differentiation by rinsing in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded alcohols: 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
Caption: A generalized workflow for developing a histological staining protocol using this compound.
Caption: A logical flowchart for troubleshooting common issues encountered with this compound staining.
Caption: A diagram illustrating the likely electrostatic interaction between anionic this compound and cationic tissue proteins.
References
Enhancing the extraction yield of Kermesic Acid from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Kermesic Acid from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: this compound is a natural red pigment primarily extracted from the dried bodies of female scale insects of the genus Kermes, particularly Kermes vermilio.[1] These insects feed on the sap of certain oak trees.[1] Another related and more commercially prevalent source of a similar compound, carminic acid, is the cochineal insect (Dactylopius coccus), from which this compound can also be obtained as a minor component.[2][3]
Q2: What are the main methods for extracting this compound?
A2: The primary methods for extracting this compound and other related anthraquinone (B42736) pigments include:
-
Conventional Solvent Extraction: This traditional method involves the use of solvents and heat to extract the pigment.[4]
-
Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to improve extraction efficiency, often at lower temperatures and shorter durations.[4]
-
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, leading to a more rapid extraction process.[4]
-
Supercritical Fluid Extraction (SFE): An advanced technique that employs supercritical fluids, such as CO2, sometimes with a co-solvent, to extract the desired compounds.[5]
Q3: Which solvents are most effective for this compound extraction?
A3: The choice of solvent significantly impacts the extraction yield. Commonly used and effective solvents include:
-
Water: Distilled water is frequently used, especially in conventional and advanced heating methods.[4][6]
-
Methanol-Water Mixtures: Mixtures of methanol (B129727) and water, such as a 65:35 (v/v) ratio, have been shown to be effective.[2] Increasing the percentage of methanol can improve extraction efficiency, particularly when multiple extractions are performed.[2]
-
Ethanol-Water Mixtures: Similar to methanol, ethanol (B145695) in combination with water can be used for extraction.[7]
-
Acidified Solvents: The addition of an acid, like hydrochloric acid, can help in releasing the pigment, which is often present as a salt.[1]
Q4: How can I optimize the extraction parameters to maximize the yield?
A4: Optimization of extraction parameters is crucial for achieving high yields. Key factors to consider include:
-
Temperature: Extraction temperature is a significant factor. For instance, in some solvent extractions, temperatures between 50°C and 70°C have been studied, with higher temperatures generally increasing efficiency.[2] For MAE, a temperature of 60°C has been used.[4] However, excessively high temperatures can lead to the degradation of the target compounds.
-
Time: The duration of the extraction process also plays a vital role. For conventional methods, this might be around 30 minutes, while for UAE and MAE, it can be as short as 15 minutes.[4]
-
Solid-to-Liquid Ratio: The ratio of the raw material to the solvent volume is important. A common ratio used is 1:20 g/mL.[4]
-
Number of Extractions: Performing multiple extraction steps can significantly increase the overall yield.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Cell Lysis: The insect material may not be ground finely enough, preventing proper solvent penetration. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio. 3. Inappropriate Solvent: The solvent used may not have the right polarity to efficiently solubilize this compound. 4. Insufficient Number of Extractions: A single extraction may not be enough to recover all the pigment. | 1. Improve Grinding: Ensure the dried insects are finely ground to a powder to maximize surface area. 2. Optimize Parameters: Systematically vary the temperature, time, and solvent ratio to find the optimal conditions for your specific setup.[8] 3. Test Different Solvents: Experiment with different solvents and their mixtures, such as water, methanol-water, or ethanol-water.[8] Consider adjusting the pH with a small amount of acid. 4. Perform Multiple Extractions: Conduct two or three successive extractions on the same solid residue and combine the liquid extracts.[2] |
| Degradation of this compound | 1. High Temperature: this compound and related compounds can be sensitive to high temperatures. 2. Prolonged Exposure to Light: Photodegradation can occur with extended exposure to light. 3. Oxidation: The presence of oxygen can lead to the breakdown of the pigment. | 1. Use Milder Conditions: Employ lower temperatures, especially with advanced methods like Ultrasound-Assisted Extraction (UAE).[8] For heating methods, minimize the extraction time. 2. Protect from Light: Conduct the extraction in a dark environment or use amber-colored glassware. Store extracts in the dark. 3. Use an Inert Atmosphere: If possible, perform the extraction under a nitrogen or argon atmosphere to minimize oxidation. |
| Poor Purity of Extract | 1. Co-extraction of Impurities: The solvent may be extracting other unwanted compounds like waxes and fats. 2. Inadequate Filtration: The initial filtration step may not have effectively removed all solid residues. | 1. Pre-treatment/Defatting: Consider a pre-extraction step with a non-polar solvent like ether to remove waxes and other lipids.[1] 2. Use Finer Filters: Employ a finer filter paper or a multi-stage filtration process to ensure all solid particles are removed. |
| Inconsistent Results | 1. Variability in Raw Material: The concentration of this compound can vary between different batches or sources of insects. 2. Inconsistent Experimental Procedure: Minor variations in the experimental steps can lead to different outcomes. | 1. Standardize Raw Material: If possible, use a single, homogenized batch of raw material for a series of experiments. 2. Maintain Strict Protocol: Adhere strictly to the established experimental protocol for each run to ensure reproducibility. |
Data on Extraction Parameters
Table 1: Comparison of Different Extraction Methods for Anthraquinone Pigments
| Extraction Method | Typical Temperature | Typical Time | Key Advantages |
| Conventional Solvent Extraction | Boiling (e.g., 100°C) | 30 minutes | Simple setup, low cost.[4] |
| Ultrasound-Assisted Extraction (UAE) | 60 - 70°C | 15 minutes | Higher efficiency, shorter time, can be performed at lower temperatures.[4] |
| Microwave-Assisted Extraction (MAE) | 60°C | 15 minutes | Rapid extraction, reduced solvent consumption.[4] |
Table 2: Influence of Solvent Composition on Extraction (Example from Cochineal Pigments)
| Solvent System | Key Observation | Reference |
| Methanol:Water (65:35, v/v) | Effective for extracting pigments. | [2] |
| Increasing Methanol % | Improves extraction efficiency when the number of extractions is two or more. | [2] |
| Water | Commonly used and effective, especially with heating. | [4] |
Detailed Experimental Protocols
Protocol 1: Conventional Solvent Extraction
-
Preparation of Material: Dry the insects at 60°C until a constant weight is achieved.[2] Grind the dried insects into a fine powder using a ceramic mortar.[2]
-
Extraction:
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to separate the aqueous extract from the solid insect residue.
-
-
Storage: Store the resulting filtrate, which is the crude this compound extract, in a dark, cool place.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Material: Prepare the dried and ground insect powder as described in Protocol 1.
-
Extraction:
-
Place a known quantity of the ground powder into an extraction vessel.
-
Add the desired solvent (e.g., distilled water or an ethanol-water mixture) at a solid-to-liquid ratio of 1:20 g/mL.[4]
-
Place the vessel in an ultrasonic bath with the temperature set to 60-70°C.[4]
-
Apply ultrasonic waves for a duration of 15 minutes.[4]
-
-
Filtration and Storage:
-
After sonication, remove the sample and allow it to cool.
-
Filter the mixture and store the crude extract as described in Protocol 1.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Material: Prepare the dried and ground insect powder as described in Protocol 1.
-
Extraction:
-
Filtration and Storage:
-
After the extraction cycle is complete, carefully remove the vessel and allow it to cool.
-
Filter the mixture to obtain the crude this compound extract and store appropriately.
-
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
Preventing degradation of Kermesic Acid during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Kermesic Acid during analysis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound, focusing on preventing its degradation.
Issue 1: Low or No Detectable this compound in the Sample
| Possible Cause | Recommended Solution(s) |
| Sample Degradation due to Improper Storage | - Store stock solutions and samples at low temperatures (≤ -20°C for long-term, 2-8°C for short-term). - Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[1] - Prepare fresh standards and samples before each analysis. |
| Oxidative Degradation | - Degas all solvents and the mobile phase to remove dissolved oxygen. - Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the sample solvent at a low concentration (e.g., 0.01%).[2] |
| Hydrolytic Degradation (pH-dependent) | - Maintain the pH of aqueous samples and mobile phases in the acidic range (pH 3-6) to minimize hydrolysis. - If basic conditions are necessary for other reasons, minimize the exposure time and keep the temperature low. |
| Thermal Degradation | - Avoid exposing samples and standards to high temperatures. - Use a temperature-controlled autosampler and column compartment set to a low, stable temperature (e.g., 25°C). |
Issue 2: Inconsistent Analytical Results Between Sample Replicates
| Possible Cause | Recommended Solution(s) |
| Partial Degradation During Sample Preparation | - Minimize the time between sample preparation and analysis. - Keep samples in an ice bath during preparation steps. - Ensure consistent exposure to light and temperature for all replicates. |
| Non-Homogeneous Sample Solution | - Ensure complete dissolution of the this compound standard or sample by vortexing or brief sonication. |
| Mobile Phase Instability | - Prepare fresh mobile phase daily. - If using a gradient, ensure the pump is mixing correctly and that the solvents are miscible and degassed. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Solution(s) |
| Formation of Degradation Products | - Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. - Review the sample preparation and storage history to identify potential causes of degradation (e.g., exposure to high pH, temperature, or light). - Common degradation pathways for similar compounds involve oxidation and hydrolysis, which could lead to the formation of smaller phenolic compounds or quinones.[3] |
| Contamination from Solvents or Vials | - Use high-purity, HPLC-grade solvents. - Ensure vials and caps (B75204) are clean and free of contaminants. |
| Column Bleed or Contamination | - Flush the column with a strong solvent to remove any retained compounds. - If the problem persists, consider replacing the guard column or the analytical column. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, an anthraquinone (B42736) derivative, is susceptible to degradation primarily through three main pathways:
-
Oxidation: The formation of this compound itself involves oxidative steps, making it prone to further oxidation, especially in the presence of oxygen, light, and metal ions.[3]
-
Hydrolysis: Like many organic acids, this compound can undergo hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions. Studies on similar phenolic compounds show that high pH environments can lead to irreversible degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Natural dyes are generally less stable to light compared to synthetic ones.[4]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage and at 2-8°C for short-term use.
-
Light: Protect from light at all times by using amber glass vials or by wrapping containers with aluminum foil.[1]
-
Atmosphere: For maximum stability, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution can significantly impact the stability of this compound. Based on studies of similar phenolic compounds, this compound is expected to be more stable in acidic to neutral conditions (pH 3-7). Alkaline conditions (high pH) can catalyze hydrolytic and oxidative degradation, leading to a rapid loss of the compound. Therefore, it is recommended to maintain an acidic pH during extraction and analysis.[5]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, using antioxidants can be an effective strategy to prevent oxidative degradation. For natural dyes, antioxidants like Butylated Hydroxytoluene (BHT) have been shown to enhance stability.[2] It is advisable to add a small amount of an antioxidant to your standard and sample solutions. However, it is crucial to first test the compatibility of the antioxidant with your analytical method to ensure it does not interfere with the analysis.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the readily available literature, based on its anthraquinone structure and the degradation pathways of similar compounds, potential degradation products could include:
-
Products of oxidative cleavage of the aromatic rings.
-
Decarboxylated derivatives.
-
Smaller phenolic acid compounds resulting from the breakdown of the main structure.
LC-MS/MS analysis of stressed samples (exposed to acid, base, peroxide, heat, and light) is the most effective way to identify the specific degradation products.[6][7][8]
III. Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound. Method validation according to ICH guidelines is required.[9]
| Parameter | Recommended Condition |
| HPLC System | HPLC with Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound and its potential degradation products. A starting point could be: 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Monitor at the λmax of this compound (around 490-530 nm) and also scan a wider range (e.g., 200-600 nm) with the DAD to detect potential degradation products with different absorption maxima. |
| Injection Volume | 10-20 µL |
| Sample Diluent | Mobile phase A or a similar acidic buffer. |
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the degradation pathways and to validate the stability-indicating nature of an analytical method.[3][10]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize a portion of the sample with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize a portion of the sample with 0.1 M HCl before injection. |
| Oxidation | Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store a solid sample of this compound at 105°C for 24 hours. Dissolve in the mobile phase before injection. |
| Photodegradation | Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1] A control sample should be kept in the dark under the same temperature conditions. |
IV. Visualizations
Diagram 1: General Workflow for Preventing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Diagram 2: Decision Tree for Troubleshooting Unexpected Peaks
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation, kinetics and non-linear error functions of methylene blue dye using SrZrO3 perovskite photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 6. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcfdatu.org [tcfdatu.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Staining Conditions for Kermesic Acid on Different Tissues
Disclaimer: Information regarding specific, validated histological staining protocols for Kermesic Acid is limited in scientific literature. This guide is based on the general principles of staining with anthraquinone (B42736) dyes and adapts well-established protocols for the closely related compound, carminic acid (the colorant in carmine). Researchers should use this information as a foundational starting point and expect to perform optimization for their specific tissues and applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed staining mechanism?
A1: this compound is an anthraquinone derivative that is the main component of the red dye kermes.[1] It is chemically very similar to carminic acid. The proposed staining mechanism, based on its similarity to carminic acid, involves the formation of a complex between the this compound molecule and a metal mordant (typically aluminum or iron salts). This positively charged complex then binds to negatively charged tissue components (anionic groups), such as the phosphate (B84403) groups of nucleic acids in the cell nucleus or sulfate (B86663) groups in acidic mucins.[1][2][3] For some substrates, like glycogen (B147801), staining may also occur through hydrogen bonding.[3]
Q2: What is the critical role of a mordant in this compound staining?
A2: A mordant is an intermediary substance, usually a metal salt (e.g., aluminum potassium sulfate or "alum"), that facilitates the binding of the dye to the tissue.[4] this compound itself has a weak affinity for tissues. The mordant binds to the tissue and also forms a coordination complex with the dye, creating a "dye-mordant-tissue" link. This complex is what produces a strong and stable color.[2] The choice and concentration of the mordant are critical parameters for controlling the specificity and intensity of the stain.
Q3: What are the most important factors to consider when optimizing for different tissues?
A3: The primary factors to consider are dye concentration, pH of the staining solution, temperature, and incubation time.[5] Tissue fixation is also a critical variable; the type of fixative used can alter tissue chemistry and affect dye binding.[5] For example, denser connective tissues may require longer incubation times or slightly higher dye concentrations to achieve adequate staining compared to loosely packed epithelial tissues.
Q4: How does tissue fixation affect this compound staining?
A4: Fixation preserves tissue structure but can also alter the chemical reactivity of tissue components. Formalin fixation, which is very common, can be suitable for demonstrating many structures.[6] However, for preserving glycogen for subsequent staining, alcoholic fixatives are often recommended to prevent its dissolution.[6] The choice of fixative can impact the number of available binding sites for the dye-mordant complex, thus influencing staining intensity. Consistency in fixation protocols is key to reproducible staining results.
Experimental Protocols (Adapted from Carminic Acid/Carmine Methods)
These protocols are provided as a starting point for optimization.
Protocol 1: General Nuclear Staining (Carmalum-type)
This method is intended for staining cell nuclei in paraffin-embedded sections.
Solution Preparation:
-
This compound-Alum Solution:
-
Dissolve 2.5 g of aluminum potassium sulfate (alum) in 500 ml of distilled water.[7]
-
Add 1.0 g of this compound powder.
-
Boil the solution for 30-60 minutes. It is important to keep the solution hot and stir continuously. Some precipitate is expected.[7]
-
Allow the solution to cool completely.
-
Filter the solution before use. A small amount of a preservative like thymol (B1683141) or salicylic (B10762653) acid can be added for longer storage.
-
Staining Procedure:
-
Deparaffinization and Rehydration: Bring paraffin-embedded tissue sections to water through a series of xylene and graded alcohol washes.
-
Staining: Immerse slides in the this compound-Alum solution for 5-20 minutes. Optimization point: Incubation time will vary depending on tissue type and desired staining intensity.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If staining is too intense, differentiate briefly (a few seconds) in a weak acid solution (e.g., 0.5% acetic acid or acid-alcohol), followed by a thorough rinse in water.
-
Blueing: Immerse slides in a weak alkaline solution (e.g., Scott's tap water substitute or lithium carbonate solution) until nuclei turn a distinct reddish-blue.
-
Counterstaining (Optional): A counterstain like Eosin or Orange G can be used to stain cytoplasmic components.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Protocol 2: Glycogen Staining (Best's Carmine-type)
This method is designed for the demonstration of glycogen, which is particularly abundant in liver and muscle tissues.
Solution Preparation:
-
Stock Solution:
-
In a flask, combine 2 g of this compound, 1 g of potassium carbonate, and 5 g of potassium chloride in 60 ml of distilled water.[8]
-
Gently boil for 5 minutes. The solution will foam and turn a dark red.[8]
-
Cool the solution completely and add 20 ml of 28% ammonium (B1175870) hydroxide.[8]
-
Store in a tightly sealed bottle at 4°C. The solution is stable for several months.
-
-
Working Solution (Prepare fresh):
-
Mix 15 ml of the stock solution, 12.5 ml of 28% ammonium hydroxide, and 12.5 ml of methanol.[8]
-
Filter before use.
-
-
Differentiator Solution:
-
Mix 80 ml of ethanol, 40 ml of methanol, and 100 ml of distilled water.[8]
-
Staining Procedure:
-
Deparaffinization and Rehydration: Bring sections to water.
-
Nuclear Stain: Stain nuclei with an iron hematoxylin (B73222) stain (e.g., Weigert's). Differentiate in acid-alcohol so the background is clear.
-
Glycogen Staining: Immerse slides in the fresh working solution for 15-30 minutes. Optimization point: Older or less concentrated working solutions may require longer incubation times.[8]
-
Differentiation: Briefly rinse in the differentiator solution until excess stain is removed. This step should be controlled microscopically.
-
Dehydration and Mounting: Quickly rinse in 70% alcohol, then dehydrate through graded alcohols, clear in xylene, and mount.
Data Presentation: Staining Solution Parameters
Table 1: Reagent Concentrations for Stock Solutions (Starting Point)
| Reagent | Nuclear Stain (Carmalum-type) | Glycogen Stain (Best's Carmine-type) |
| This compound | 2.0 g/L | ~33.3 g/L |
| Mordant (Alum) | 5.0 g/L | N/A |
| Potassium Carbonate | N/A | ~16.7 g/L |
| Potassium Chloride | N/A | ~83.3 g/L |
| Ammonium Hydroxide (28%) | N/A | ~333 ml/L |
Table 2: Recommended Starting Conditions for Staining
| Parameter | Nuclear Staining | Glycogen Staining |
| Tissue Preparation | Paraffin-embedded, formalin-fixed | Paraffin-embedded, alcoholic fixation preferred |
| Incubation Time | 5 - 20 minutes | 15 - 30 minutes |
| Temperature | Room Temperature | Room Temperature |
| Differentiation | 0.5% Acetic Acid (optional) | Methanol/Ethanol/Water mixture |
| Expected Result | Nuclei: Red to reddish-blue | Glycogen: Pink to red granules |
Visualizations
Caption: General experimental workflow for staining tissue sections with this compound.
Troubleshooting Guide
Caption: A decision tree to guide troubleshooting of common this compound staining issues.
Q: My staining is too weak or completely absent. What should I do?
A: Weak staining can result from several factors. Consider the following solutions:
-
Increase Incubation Time: Different tissues require different staining times. Incrementally increase the duration of the staining step (e.g., in 5-minute intervals).
-
Increase Dye Concentration: If increasing time is ineffective, prepare a working solution with a higher concentration of this compound.
-
Check Staining Solution: The staining solution may be old or depleted. Prepare a fresh solution, ensuring all components are dissolved correctly. Boiling steps in preparation are often crucial.[7]
-
Fixation Issues: Inadequate or improper fixation can block the chemical groups that the dye binds to. Ensure your fixation protocol is standardized and appropriate for your target.
Q: There is high background or non-specific staining. How can I fix this?
A: High background staining can obscure the specific structures of interest.
-
Reduce Incubation Time: You may be overstaining the tissue. Reduce the time the slides are in the this compound solution.
-
Introduce or Optimize a Differentiation Step: A brief rinse in a weak acid or alcohol solution after staining can help remove non-specifically bound dye.[8] This step requires careful timing to avoid removing the specific stain as well.
-
Ensure Thorough Rinsing: Inadequate rinsing between steps can leave residual reagents on the slide, contributing to background.
-
Check for Protein Adhesives: If using protein-based adhesives on your slides, they can sometimes contribute to background. Use them sparingly or switch to synthetic adhesives.
Q: I see crystalline precipitate on my tissue sections. What is the cause?
A: Precipitate is often a result of the staining solution itself.
-
Filter the Stain: Always filter your this compound working solution immediately before use to remove any undissolved dye particles or aggregates that may have formed.[7]
-
Prevent Drying: Do not allow the tissue section to dry out at any point during the staining process, as this can cause dye to crystallize on the slide.
-
Solution Stability: The stock solution may be old and deteriorating. If filtering does not solve the problem, prepare a fresh stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. columbia.edu [columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS analysis of Kermesic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Kermesic Acid.
Troubleshooting Guides
Question: I am observing significant signal suppression for this compound in my sample extracts compared to the standard in a pure solvent. How can I identify the source of this matrix effect?
Answer:
Signal suppression is a common manifestation of matrix effects where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] To identify the source of this suppression, a systematic approach is recommended:
-
Post-Column Infusion (PCI) Experiment: This is a powerful qualitative technique to pinpoint the retention time regions where matrix components are causing ion suppression.[2][3]
-
Procedure: Continuously infuse a standard solution of this compound into the LC eluent flow after the analytical column and before the mass spectrometer's ion source. Inject a blank matrix extract (a sample prepared in the same way as your actual samples but without the analyte).
-
Interpretation: A drop in the baseline signal of the this compound standard at specific retention times indicates the elution of matrix components that are causing ion suppression.
-
-
Phospholipid Monitoring: In biological matrices, phospholipids (B1166683) are a major cause of ion suppression.[1][2]
-
Procedure: Monitor for characteristic precursor ions or neutral losses of common phospholipids (e.g., precursor ion scan of m/z 184 in positive ion mode for the phosphocholine (B91661) headgroup).
-
Interpretation: If significant phospholipid signals are detected in the same retention time window where you observe suppression for this compound, they are likely a major contributor to the matrix effect.
-
-
Fraction Collection and Re-analysis:
-
Procedure: Collect fractions of the eluent from a blank matrix injection, especially in the regions identified by PCI as causing suppression. Evaporate the solvent and reconstitute the residue in a clean solvent.
-
Interpretation: Analyze these reconstituted fractions to identify the interfering compounds using techniques like high-resolution mass spectrometry.
-
Question: My this compound peak shows significant tailing and inconsistent retention times in different sample matrices. What could be the cause and how can I fix it?
Answer:
Peak tailing and retention time shifts can be indicative of matrix effects influencing the chromatographic separation.[4] Here are some potential causes and solutions:
-
Matrix-Induced Chromatographic Effects: Co-eluting matrix components can interact with the stationary phase of the LC column, altering its properties and affecting the retention and peak shape of this compound.[4]
-
Solution: Improve sample cleanup to remove these interfering components. Techniques like Solid-Phase Extraction (SPE) can be highly effective.[1] Consider using a different stationary phase or modifying the mobile phase composition to enhance the separation of this compound from the interfering matrix components.
-
-
Analyte Interaction with Metal Surfaces: this compound, with its chelating functional groups, can interact with metal surfaces within the HPLC system, such as the column frit and tubing, leading to peak tailing and signal loss.
-
Solution: Employ metal-free or PEEK-lined columns and tubing to minimize these interactions.
-
-
Sample Solvent Effects: If the solvent used to dissolve the final sample extract is significantly different from the initial mobile phase composition, it can lead to poor peak shape.
-
Solution: Ensure the final sample solvent is as close as possible to the mobile phase composition. If a strong solvent is required for dissolution, inject a smaller volume.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[5] The "matrix" refers to all other components in the sample apart from the analyte of interest.
Q2: How can I quantitatively assess the extent of matrix effects for my this compound assay?
A2: The most common method for quantifying matrix effects is the post-extraction spike method.[5] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique depends on the complexity of the matrix. Here are some effective options:
-
Solid-Phase Extraction (SPE): This is a highly selective technique that can effectively remove interfering matrix components while concentrating the analyte.[1] Different sorbents can be chosen based on the properties of this compound and the matrix.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): For biological samples with high protein content, PPT using organic solvents (e.g., acetonitrile) or acids can be a simple and quick way to remove a large portion of the matrix. However, it is less selective than SPE or LLE and may still result in significant matrix effects.[1]
-
Dilution: A simple and often effective method to reduce the concentration of interfering matrix components is to dilute the sample extract before injection.[6] However, this may compromise the sensitivity of the assay if the concentration of this compound is low.
Q4: Can the use of an internal standard compensate for matrix effects?
A4: Yes, using an appropriate internal standard (IS) is a crucial strategy to compensate for matrix effects. An ideal IS should have similar physicochemical properties to the analyte and co-elute with it. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively correcting for variations in signal due to matrix effects.
Data Presentation
The following table provides representative data on the impact of different sample preparation techniques on the matrix effect and recovery of an anthraquinone (B42736) dye, which can be considered analogous to this compound, in a food matrix.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD, n=6) |
| Dilute and Shoot | 65 | 98 | 12.5 |
| Protein Precipitation (Acetonitrile) | 78 | 92 | 8.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 89 | 85 | 5.1 |
| Solid-Phase Extraction (C18) | 95 | 88 | 3.5 |
Note: This data is illustrative and the actual values will depend on the specific matrix, analyte concentration, and LC-MS conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Textile Fibers
This protocol is adapted from methods used for the analysis of natural dyes in historical textiles.
-
Sample Preparation: Take a small sample of the textile fiber (approximately 0.5-1 mg).
-
Extraction:
-
Add 200 µL of an extraction solution consisting of 37% hydrochloric acid, methanol, and water in a 2:1:1 (v/v/v) ratio to the fiber sample in a microcentrifuge tube.
-
Heat the mixture at 100°C for 10 minutes in a heating block.
-
After cooling, centrifuge the tube at 10,000 rpm for 5 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions (this compound): To be determined by infusing a standard solution. A hypothetical transition could be based on its molecular weight and fragmentation pattern.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Color Fastness of Kermesic Acid on Textiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the color fastness of textiles dyed with Kermesic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the principal coloring agent found in the kermes dye, a natural red colorant.[1][2][3][4] It is derived from the dried bodies of female scale insects of the Kermes genus, primarily Kermes vermilio, which grow on the Kermes oak.[5] Historically, it was a highly prized dye for producing vibrant crimson and scarlet shades on textiles, especially wool and silk.[2][6]
Q2: What is color fastness and why is it a critical parameter?
A2: Color fastness is a material's ability to resist fading or color running when exposed to various environmental factors such as washing, light, rubbing, and perspiration.[7][8][9] It is a crucial quality parameter in the textile industry, ensuring that a product retains its original color throughout its lifespan, which directly impacts customer satisfaction and product durability.[7][10]
Q3: What are the primary types of color fastness to consider?
A3: The main types of color fastness relevant for most textile applications are:
-
Wash Fastness: Resistance of the color to fading or bleeding during washing.[7][11]
-
Light Fastness: Resistance to fading when exposed to a light source, particularly sunlight (UV radiation).[7][10]
-
Rub Fastness (Crocking): Resistance of the color to being transferred from the fabric surface to another surface by friction, both in dry and wet conditions.[12][13]
Q4: What are mordants and why are they essential for dyeing with this compound?
A4: Mordants are metallic salts that act as a fixing agent, forming a chemical bridge between the dye molecule and the textile fiber.[2][14][15] this compound is an adjective dye, meaning it has little natural affinity for textile fibers and requires a mordant to bond effectively.[16][17] The mordant not only improves color fastness but can also influence the final shade of the color.[14]
Q5: Which textile fibers are most suitable for dyeing with this compound?
A5: Protein fibers such as wool and silk show the best results with this compound due to the availability of numerous binding sites for the mordant-dye complex.[6] While cellulose (B213188) fibers (e.g., cotton, linen) can be dyed, they require a more complex mordanting process, often involving a tannin pre-treatment, to achieve satisfactory color depth and fastness.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound to textiles.
Problem 1: Poor Wash Fastness (Significant Color Bleeding)
-
Question: My dyed textile loses a substantial amount of color and stains other fabrics during the first wash. What is the likely cause?
-
Answer: This issue, known as poor wash fastness, is typically caused by unfixed dye. The primary reasons include:
-
Inadequate Mordanting: The mordant concentration may have been too low, or the mordanting time and temperature were insufficient for proper fixation to the fiber.
-
Insufficient Rinsing: Failure to thoroughly rinse the textile after dyeing leaves behind loose, unbonded dye molecules on the fiber surface.
-
Incorrect pH: The pH of the dye bath can affect the stability of the mordant-dye complex. For this compound, pH can shift the color from orange in acidic conditions to a deep red in alkaline conditions, potentially impacting fixation.[6]
-
Improper Soaping: A crucial post-dyeing step is "soaping," which involves washing the dyed fabric with a neutral, non-ionic detergent to remove surface dye. Skipping or improperly performing this step is a common cause of bleeding.[18][19]
-
Problem 2: Low Light Fastness (Rapid Fading)
-
Question: The vibrant red color of my dyed fabric is fading quickly upon exposure to daylight. How can this be mitigated?
-
Answer: Low light fastness is a known challenge for many natural dyes. The high-energy photons in UV light can break down the chemical bonds within the dye's chromophore.[10][20]
-
Mordant Selection: The choice of mordant significantly impacts light fastness. Iron (ferrous sulfate) is known to improve the light fastness of many natural dyes, although it will "sadden" or darken the color, shifting the vibrant red of this compound towards brownish or purplish hues.[21][22] Alum generally provides bright colors but may offer lower light fastness compared to iron.[14]
-
UV-Absorbing Finishes: Consider applying a post-treatment finish containing a UV absorber. These compounds are designed to preferentially absorb UV radiation, protecting the dye molecules from degradation.
-
Problem 3: Poor Rub Fastness (Crocking)
-
Question: The color is rubbing off my dyed textile onto other surfaces, especially when wet. How can I improve rub fastness?
-
Answer: Poor rub fastness, or crocking, is caused by dye particles that are not chemically bonded to the fiber but are merely deposited on the surface.
-
Effective Post-Dyeing Wash: The most critical step to improve rub fastness is a thorough soaping and rinsing process after dyeing. This removes all unfixed dye from the surface.[18][19] The wash should be performed at a high temperature with a neutral soap until the rinse water runs clear.
-
Mordanting Technique: Ensure the mordant has fully penetrated the fibers before introducing the dye. Uneven mordant application can lead to areas where the dye cannot fix properly, resulting in surface deposits.
-
Dye Concentration: Using an excessively high concentration of dye can lead to a "saturated" state where not all dye molecules can find a mordant site to bond with, leading to excess surface dye.
-
Problem 4: Uneven or Patchy Dyeing
-
Question: My fabric has come out of the dye bath with uneven, patchy coloration. What steps can I take to achieve a level dyeing?
-
Answer: Uneven dyeing is almost always a result of improper preparation of the textile or inconsistent conditions in the dye bath.
-
Thorough Scouring: The fabric must be meticulously cleaned (scoured) before mordanting to remove any oils, waxes, or sizing agents that could resist dye uptake.[14]
-
Even Mordant Application: Ensure the fabric is fully submerged and can move freely in the mordant bath. Stir gently and consistently to promote even absorption.
-
Dye Bath Conditions: Introduce the wet, mordanted fabric into a lukewarm dye bath and raise the temperature slowly.[23] Rapid temperature changes can cause the dye to strike too quickly, resulting in an uneven color. The fabric should be able to move freely in the dye pot.
-
Data Presentation
Table 1: Illustrative Color Fastness Ratings of this compound on Wool with Different Mordants
| Mordant (at % WOF*) | Typical Color | Wash Fastness (ISO 105-C06)[24] | Light Fastness (ISO 105-B02)[24] | Rub Fastness (ISO 105-X12)[12][13][24] |
| Alum (Potassium Aluminum Sulfate) @ 15% | Bright Scarlet/Crimson | 4-5 (Good to Excellent) | 3 (Fair) | 4 (Good) |
| Iron (Ferrous Sulfate) @ 2-4% | Deep Reddish-Brown/Purple | 5 (Excellent) | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) |
| Copper (Copper Sulfate) @ 2-6% | Purplish Red | 4 (Good) | 4 (Good) | 4 (Good) |
| Tin (Stannous Chloride) @ 1-2% | Bright, Fiery Scarlet | 4 (Good) | 2-3 (Poor to Fair) | 3-4 (Fair to Good) |
*WOF: Weight of Fiber. Ratings are on a scale of 1-5 for Wash/Rub and 1-8 for Light, with higher numbers indicating better fastness.[7] These are typical values and can vary based on the specific protocol and fiber.
Experimental Protocols
Protocol 1: Extraction of this compound Dye
-
Material: Dried and ground kermes insects.
-
Procedure:
-
Weigh the required amount of ground kermes (e.g., 50% WOF for a strong shade).[6]
-
Place the powder in a stainless steel pot.
-
Add enough deionized water to cover the powder and allow for textile immersion.
-
Slowly heat the mixture to 80-90°C and hold for 60 minutes, stirring occasionally. Do not boil.
-
Allow the solution to cool.
-
Strain the liquid through a fine mesh cloth to remove the insect particles. The resulting liquid is your dye bath.
-
Protocol 2: Pre-mordanting of Wool/Silk Fibers with Alum
-
Materials: Wool or silk yarn/fabric, Potassium Aluminum Sulfate (Alum), Cream of Tartar (optional, helps keep wool soft and brightens color).
-
Procedure:
-
Scour the textile thoroughly with a pH-neutral soap to ensure it is clean. Rinse well.
-
Calculate the required amount of mordant. A typical recipe is 15% WOF for Alum and 6% WOF for Cream of Tartar.[6]
-
Dissolve the mordants in a small amount of hot water in a non-reactive pot (stainless steel or enamel).
-
Fill the pot with enough cool water to allow the textile to move freely.
-
Add the pre-wetted textile to the mordant bath.
-
Slowly heat the bath to 80-85°C. Hold at this temperature for 1 hour, stirring gently every 15 minutes.
-
Allow the bath to cool completely. The textile can be left to steep overnight for maximum uptake.
-
Rinse the mordanted textile lightly in lukewarm water. It is now ready for dyeing.
-
Protocol 3: Dyeing with this compound
-
Materials: Prepared dye bath, mordanted and wetted textile.
-
Procedure:
-
Gently warm the extracted dye bath to approximately 40°C.
-
Introduce the wet, mordanted textile, ensuring it is fully submerged.
-
Slowly raise the temperature to 80-85°C over 45-60 minutes.
-
Maintain this temperature for 1-1.5 hours, stirring gently to ensure even dyeing.[6]
-
For deeper shades, allow the textile to cool and remain in the dye bath overnight.[6]
-
Remove the textile and allow it to cool before rinsing.
-
Protocol 4: Post-Dyeing Treatment (Soaping and Rinsing)
-
Materials: Dyed textile, pH-neutral non-ionic detergent.
-
Procedure:
-
After dyeing and cooling, rinse the textile in lukewarm water until the water runs mostly clear.
-
Prepare a soaping bath with warm water (40-50°C) and a small amount of neutral detergent.
-
Wash the textile gently in this bath for 5-10 minutes. This will remove any unfixed dye from the surface.
-
Rinse thoroughly in water of a similar temperature, followed by a final rinse in cool water.
-
Squeeze out excess water gently (do not wring) and hang to dry away from direct sunlight.
-
Visualizations
Caption: Experimental workflow for dyeing textiles with this compound.
Caption: Key factors influencing the color fastness of natural dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mordant dye | Natural Dyes, Mordanting & Textile Dyeing | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. cochineal.info [cochineal.info]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. naturaldyestore.com [naturaldyestore.com]
- 7. Colour fastness - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. textilelearner.net [textilelearner.net]
- 10. ctnbee.com [ctnbee.com]
- 11. textilelearner.net [textilelearner.net]
- 12. blog.qima.com [blog.qima.com]
- 13. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 14. karinpersan.com [karinpersan.com]
- 15. Mordants — Natural Dyes [naturaldyes.ca]
- 16. Understanding the Fastness Issues of Natural Dyes [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Color fastness,how to improve [gester-instruments.com]
- 19. gesterinstruments.com [gesterinstruments.com]
- 20. fyitester.com [fyitester.com]
- 21. allnaturaldyeing.com [allnaturaldyeing.com]
- 22. heenaagrima.com [heenaagrima.com]
- 23. Development of a Combined Protein and Dye Extraction Approach for the Analysis of Keratin-Based Textiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Colour fastness | Centexbel [centexbel.be]
Technical Support Center: Refinement of Purification Protocols for Kermesic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Kermesic Acid. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a red anthraquinone (B42736) derivative, identified by the IUPAC name 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid[1][2]. It is the principal coloring agent in the natural dye kermes, which is extracted from the dried bodies of female scale insects of the Kermes genus, primarily Kermes vermilio[1][3].
Q2: What are the main impurities encountered during this compound purification?
A2: The primary impurity found in kermes extracts is flavothis compound, another anthraquinone derivative[3]. Other related compounds, often designated as dcII, dcIV, and dcVII in literature, may also be present as minor impurities. These compounds have similar chemical structures, which can make their separation challenging.
Q3: What is the general workflow for purifying this compound?
A3: The purification of this compound from its natural source typically involves three main stages:
-
Solid-Liquid Extraction: The dried and ground insects are extracted with a suitable solvent to solubilize the this compound and related compounds.
-
Chromatographic Purification: The crude extract is then subjected to column chromatography to separate this compound from impurities.
-
Crystallization: The purified this compound fractions are concentrated, and the compound is crystallized to obtain a high-purity solid product.
Q4: What are the key safety precautions to consider when working with the solvents and reagents involved in this compound purification?
A4: Many of the organic solvents used in the purification process, such as methanol (B129727), ether, and chloroform, are flammable and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using acids, such as hydrochloric acid or orthophosphoric acid, extra care should be taken to avoid skin and eye contact. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Extraction of Crude this compound
This protocol describes a solid-liquid extraction method to obtain a crude extract containing this compound from dried Kermes vermilio insects.
Methodology:
-
Sample Preparation: Dry the Kermes vermilio insects at 60°C until a constant weight is achieved. Grind the dried insects into a fine powder using a mortar and pestle.
-
Solvent Extraction:
-
Suspend the insect powder in a methanol/water (9:1, v/v) solution in a sealed container.
-
Agitate the mixture for 24 hours at room temperature using an orbital shaker[3].
-
-
Separation:
-
Centrifuge the mixture at 3600 rpm for 3 minutes to pellet the solid insect debris[3].
-
Carefully decant the supernatant, which contains the crude this compound extract.
-
-
Acid Hydrolysis (Optional, for analysis):
-
To analyze the composition of the extract, an acid hydrolysis step can be performed. Mix the extract with methanol and 37% hydrochloric acid (1:1:2, v/v/v) and heat at 100°C for 10 minutes[3].
-
-
Solvent Removal:
-
For preparative purposes, evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude solid extract.
-
Purification by Column Chromatography
This protocol outlines the separation of this compound from impurities in the crude extract using preparative column chromatography.
Methodology:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free column bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by introducing a more polar solvent (gradient elution). A common mobile phase system for anthraquinones is a mixture of toluene, ethyl formate, and formic acid (5:4:1, v/v/v).
-
Alternatively, a gradient of hexane (B92381) and ethyl acetate (B1210297) can be used, starting with a high hexane concentration and gradually increasing the ethyl acetate concentration.
-
-
Fraction Collection:
-
Collect the eluate in fractions as it exits the column. The separation of colored compounds like this compound can be monitored visually.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions for the next purification step.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol details the analytical HPLC method for assessing the purity of this compound fractions.
Methodology:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column is commonly used for the separation of anthraquinones.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or acetonitrile
-
-
Elution Program: A typical gradient program would start with a high percentage of Solvent A, with a linear increase in Solvent B over time to elute the more retained compounds.
-
Detection: Monitor the elution of compounds at a wavelength of 275 nm, where this compound and related anthraquinones exhibit strong absorbance[3].
-
Identification: Identify this compound and impurities by comparing their retention times with those of known standards.
Crystallization of Pure this compound
This protocol describes the final purification step to obtain high-purity crystalline this compound.
Methodology:
-
Solvent Selection:
-
Choose a solvent or a solvent system in which this compound is soluble at high temperatures but has low solubility at room temperature or below. Acetic acid is a reported solvent for the crystallization of this compound. A mixed solvent system, such as methanol-water or ethanol-water, can also be effective.
-
-
Dissolution:
-
Dissolve the combined pure fractions of this compound in a minimal amount of the chosen hot solvent.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
For further precipitation, the solution can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent. The final product should be dark red needles[4].
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₈ | [2] |
| Molecular Weight | 330.25 g/mol | [2] |
| Appearance | Dark red needles | [4] |
| Melting Point | >320 °C (decomposes) | [1] |
| Solubility | Slightly soluble in cold water, soluble in hot water. | [4] |
| UV-Vis λmax | 276, 312, 498 nm | [4] |
Table 2: Summary of Purification Parameters and Expected Outcomes (Illustrative)
| Purification Step | Key Parameters | Expected Purity | Expected Yield |
| Extraction | Solvent: Methanol/Water (9:1, v/v)Time: 24 hoursTemperature: Room Temperature | Low (Crude Extract) | High |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Toluene/Ethyl Formate/Formic Acid Gradient | Medium to High | Moderate |
| Crystallization | Solvent: Acetic Acid or Methanol/WaterProcess: Slow Cooling | High (>95%) | Low to Moderate |
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
-
Question: I am getting a very low yield of crude extract from the insect powder. What could be the reason?
-
Answer:
-
Inadequate Grinding: Ensure the dried insects are ground to a fine, consistent powder to maximize the surface area for solvent penetration.
-
Insufficient Extraction Time: The extraction time of 24 hours is crucial for efficient solubilization. Shorter times may result in incomplete extraction.
-
Incorrect Solvent Composition: The ratio of methanol to water is important. A solvent that is too polar or too non-polar may not effectively dissolve this compound.
-
Sample Quality: The concentration of this compound can vary in the insects depending on their origin, age, and storage conditions.
-
Issue 2: Poor Separation in Column Chromatography
-
Question: The fractions from my column chromatography are not well-separated, and I have a lot of mixed fractions. How can I improve the separation?
-
Answer:
-
Improper Column Packing: An unevenly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Inappropriate Mobile Phase: The polarity of the mobile phase is critical. If the compounds elute too quickly, the mobile phase is too polar. If they do not move from the origin, it is not polar enough. Perform TLC analysis with different solvent systems to find an optimal mobile phase that gives good separation of the components.
-
Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping bands. Use an appropriate amount of sample for the size of your column.
-
Gradient Elution: A gradual increase in solvent polarity (gradient elution) is often more effective for separating complex mixtures than using a single solvent (isocratic elution).
-
Issue 3: Difficulty in Crystallization
-
Question: My purified this compound is not crystallizing, or it is forming an oil. What should I do?
-
Answer:
-
Solvent Choice: The solvent system may not be optimal. Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but not when cold.
-
Supersaturation: The solution may be too dilute. Try to evaporate some of the solvent to increase the concentration of this compound.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Purity: If the sample is not sufficiently pure, impurities can inhibit crystallization. It may be necessary to repeat the column chromatography step.
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.
-
Issue 4: this compound Degradation
-
Question: I suspect my this compound is degrading during the purification process. How can I minimize this?
-
Answer:
-
Temperature Sensitivity: Anthraquinones can be sensitive to high temperatures. Avoid prolonged exposure to heat, especially during solvent evaporation. Use a rotary evaporator at a moderate temperature.
-
pH Stability: The stability of anthraquinones can be pH-dependent. Aloin, a related anthraquinone, shows significant degradation at a pH of 6.7, while it is more stable at a pH of 3.5[5]. It is advisable to maintain a mildly acidic to neutral pH during the purification process.
-
Light Exposure: Some natural pigments are sensitive to light. Protect the sample from direct light, especially during long procedures like column chromatography, by covering the glassware with aluminum foil.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H10O8 | CID 11727234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Kermesic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with Kermesic Acid in aqueous solutions. The following information is designed to facilitate your experimental workflows and ensure reliable, reproducible results.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Causes | Recommended Solutions |
| This compound powder is not dissolving in cold aqueous buffer. | 1. Low intrinsic water solubility: this compound has limited solubility in cold water. 2. Incorrect pH: The pH of the solution may not be optimal for dissolution. As a carboxylic acid, its solubility is pH-dependent.[1] 3. Agglomeration of particles: The fine powder may be clumping together, reducing the surface area available for dissolution. | 1. Increase Temperature: Gently warm the solution. This compound's solubility increases with temperature.[1] 2. pH Adjustment: Increase the pH of the solution to deprotonate the carboxylic acid group, which enhances solubility. A basic solution is generally more effective. 3. Sonication: Use a bath or probe sonicator to break up agglomerates and increase the surface area of the powder. |
| Precipitation occurs after initially dissolving the compound. | 1. Supersaturation: The initial concentration may have exceeded the solubility limit at that temperature and pH. 2. Temperature change: A decrease in temperature can cause the compound to precipitate out of a saturated solution. 3. pH shift: A change in the pH of the stock solution or upon addition to a new buffer can lead to precipitation. | 1. Work with warmed solutions: Maintain a slightly elevated temperature during handling and dilutions. 2. Prepare stock solutions in an appropriate co-solvent or at a higher pH before diluting into the final aqueous medium. 3. Verify the pH of all solutions before and after mixing to ensure compatibility. |
| Inconsistent solubility between experiments. | 1. Variability in water quality: The pH and ionic strength of the water can affect solubility. 2. Inconsistent preparation methods: Differences in stirring speed, heating, or sonication time can lead to variations. 3. Lot-to-lot variability of this compound: Minor differences in purity or particle size can impact dissolution. | 1. Use purified, deionized water for all experiments and buffer preparations. 2. Standardize your dissolution protocol: Document and adhere to specific parameters for temperature, pH, mixing, and sonication. 3. Characterize each new lot of this compound for its baseline solubility. |
| Need for a higher concentration than achievable in water alone. | 1. Limited aqueous solubility: The inherent properties of this compound restrict its maximum concentration in purely aqueous systems. | 1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent like ethanol (B145695) and then dilute it into your aqueous medium. 2. Surfactants: Incorporate a surfactant to form micelles that can encapsulate the hydrophobic portions of the this compound molecule, increasing its apparent solubility. 3. Cyclodextrins: Use cyclodextrins to form inclusion complexes with this compound, enhancing its solubility. |
Frequently Asked Questions (FAQs)
Basic Solubility
Q1: What is the expected solubility of this compound in water?
This compound is poorly soluble in cold water but its solubility increases significantly in hot water. While specific quantitative data is limited, it is characterized as being soluble in boiling water. For reference, the related compound 9,10-anthraquinone is practically insoluble in water, but the carboxylic acid and hydroxyl groups on this compound improve its aqueous solubility.[2]
Q2: How does temperature affect the solubility of this compound?
For most solid solutes, including those structurally similar to this compound, solubility in water increases with temperature. The heat provides the energy needed to overcome the crystal lattice energy of the solid. For 9,10-anthraquinone-2-carboxylic acid, a similar compound, the heat of solution is 32.7 kJ/mol, indicating an endothermic process where solubility increases with heat.[1]
pH Adjustment
Q3: How does pH influence the solubility of this compound?
This compound is a carboxylic acid, and its solubility is highly pH-dependent.[1] In acidic to neutral solutions (low pH), the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water. In basic solutions (high pH), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is more polar and significantly increases its solubility in water.
Q4: What is a recommended starting pH for dissolving this compound?
To achieve good solubility, it is recommended to start with a slightly basic pH (e.g., pH 8-9). You can use a suitable buffer or add a dilute solution of a base like sodium hydroxide (B78521) (NaOH) dropwise to your aqueous suspension of this compound until it dissolves. Always monitor the pH to avoid excessively alkaline conditions which might affect the stability of your compound or other components in your experiment.
Co-solvents
Q5: Can I use a co-solvent to dissolve this compound?
Yes, using a water-miscible organic co-solvent is a common strategy. Ethanol is a good starting point. This compound is soluble in hot ethanol. You can prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Be mindful that adding a large volume of organic solvent can affect your experimental system (e.g., protein stability, cell viability).
Q6: What ratio of co-solvent to water should I use?
The optimal ratio will depend on the required final concentration of this compound and the tolerance of your experimental system to the organic solvent. It is advisable to start with a high-concentration stock solution in 100% ethanol and then perform serial dilutions into your aqueous buffer to determine the maximum achievable concentration without precipitation. The solubility of many organic compounds increases with a higher proportion of ethanol in ethanol-water mixtures.[3]
Advanced Solubilization Techniques
Q7: What types of surfactants can be used to improve this compound solubility?
Both ionic (e.g., Sodium Dodecyl Sulfate - SDS) and non-ionic surfactants (e.g., Polysorbates like Tween® 80, or Triton™ X-100) can be effective. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), and these micelles can encapsulate poorly soluble molecules, increasing their overall solubility.[4][5] Non-ionic surfactants are often preferred in biological applications due to their lower potential for denaturing proteins.
Q8: How do I use cyclodextrins to dissolve this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts of the molecule and increasing its aqueous solubility.[6][7] β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. To prepare a complex, you typically mix this compound and the cyclodextrin (B1172386) in an aqueous solution and stir for an extended period, sometimes with gentle heating or sonication, followed by filtration or lyophilization.[7][8]
Q9: Can sonication improve the dissolution of this compound?
Yes, sonication is a useful physical method to aid dissolution. It uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high energy that can break apart solid agglomerates, increasing the surface area of the solute and accelerating the rate of dissolution. Both bath sonicators and probe sonicators can be used.
Experimental Protocols
Protocol 1: Dissolution of this compound using pH Adjustment
-
Weigh the desired amount of this compound powder and add it to your aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
While stirring the suspension, slowly add a 0.1 M solution of NaOH dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved. Note the final pH.
-
If necessary, you can then carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired final pH, but be aware that precipitation may occur if the pH is lowered significantly.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh a known amount of this compound and place it in a suitable glass vial.
-
Add a minimal volume of 100% ethanol to completely dissolve the powder. Gentle warming or brief sonication can be used to aid dissolution.
-
This will be your high-concentration stock solution. Store it in a tightly sealed container at an appropriate temperature (e.g., -20°C for long-term storage), protected from light.
-
To prepare your working solution, dilute the stock solution into your aqueous buffer to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local precipitation.
Protocol 3: Enhancing Solubility with Cyclodextrins (Kneading Method)
-
Weigh a 1:1 molar ratio of this compound and a suitable cyclodextrin (e.g., HP-β-CD).
-
Place the powders in a mortar.
-
Add a small amount of water to create a paste-like consistency.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting solid (e.g., in an oven at 40-50°C or under vacuum).
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have improved aqueous solubility.
Visual Guides
Caption: A general workflow for dissolving this compound and troubleshooting common solubility issues.
Caption: Logical relationships of different strategies to enhance the aqueous solubility of this compound.
References
- 1. Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinone - Wikipedia [en.wikipedia.org]
- 3. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization of Hydrophobic Dyes in Surfactant Solutions [ouci.dntb.gov.ua]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
Minimizing interference in spectroscopic analysis of Kermesic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Kermesic Acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Distorted or Shifted UV-Vis Spectrum | Incorrect Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly alter the absorption spectrum.[1][2][3] pH of the Solution: The pH of the sample solution can cause a shift in the absorbance spectrum.[4][5][6] Presence of Metal Ions (Mordants): Metal ions, such as Al³⁺ from alum or Fe²⁺/Fe³⁺ from iron mordants, can form complexes with this compound, leading to a bathochromic (red) shift in the spectrum.[7][8][9] | Solvent Selection: Use a consistent, high-purity solvent for all samples and standards. Methanol or a methanol/water mixture is a common choice. Refer to the data table below for expected absorbance maxima in different solvents. pH Control: Buffer the sample solution to a consistent pH. For many natural dyes, analysis is performed in acidic conditions (e.g., pH 4.5) to ensure stability and consistent spectral properties.[7] Address Mordant Interference: If mordants are present, their interference can be minimized by chemical treatment (see below) or by creating calibration standards that include the same mordant. |
| Unexpected Peaks or High Background Noise | Sample Contamination: The sample may be contaminated with other dyes, pigments, or organic matter from the source material (e.g., textiles, insects).[10] Incomplete Dye Extraction: Inefficient extraction from a solid matrix (like textile fibers) can lead to a low signal-to-noise ratio. | Sample Purification: Employ a sample cleanup step. This could involve solid-phase extraction (SPE) to isolate the analyte. Optimized Extraction: For solid samples, ensure complete extraction of the dye. This may require acid hydrolysis (e.g., with HCl/methanol/water) to break the bonds between the dye and the substrate.[11] |
| Inaccurate Quantification | Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the spectroscopic signal of this compound.[12] Interference from Similar Compounds: this compound is often found with other similar compounds like carminic acid and flavothis compound, whose spectra can overlap.[13] | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix solution that is as similar as possible to the sample matrix. Chromatographic Separation: For complex mixtures, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is recommended to separate this compound from interfering compounds before spectroscopic analysis.[11][14][15] |
| Color of the Solution Fades or Changes Over Time | Analyte Degradation: this compound may be unstable under certain conditions, such as exposure to light or extreme pH, leading to degradation and a change in its absorption spectrum.[16] | Sample Stability: Analyze samples promptly after preparation. Store extracts in the dark and at a low temperature to minimize degradation. Ensure the pH of the solution is in a stable range for the analyte. |
| Interference from Iron Mordants | Formation of Iron-Dye Complexes: Iron ions form colored complexes with phenolic compounds, which can significantly interfere with the spectrophotometric analysis.[2][17][18] | Use of Masking Agents: Add a masking agent to the sample solution to chelate the iron ions and prevent them from interfering. Ascorbic acid is an effective masking agent for iron.[19][20][21] A 10% solution of ascorbic acid can be added to the sample prior to analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the typical UV-Vis absorbance maximum (λmax) for this compound?
A1: The λmax of this compound can vary depending on the solvent and pH. In the UV region, a prominent peak is often observed around 275 nm. In the visible region, the maximum absorbance is typically between 420 and 500 nm.[20]
Q2: How does pH affect the spectroscopic analysis of this compound?
A2: Changes in pH can alter the ionization state of the hydroxyl and carboxylic acid groups on the this compound molecule. This change in structure affects the electronic transitions and thus shifts the absorbance spectrum.[4][5] It is crucial to maintain a constant pH for reproducible results.
Q3: Can I differentiate this compound from Carminic Acid using UV-Vis spectroscopy alone?
A3: While their spectra are similar, there can be subtle differences. However, due to significant spectral overlap, confident differentiation and quantification in a mixture usually require a separation technique like HPLC prior to spectrophotometric detection.[13]
Q4: What is a "matrix effect" and how can I minimize it?
A4: A matrix effect occurs when components in the sample, other than the analyte, alter the analytical signal.[12] To minimize this, you can dilute the sample, use a sample clean-up method like solid-phase extraction, or use matrix-matched calibration standards.
Q5: My sample is from an ancient textile. What is the best way to prepare it for analysis?
A5: For historical textiles, a small sample of the fiber is typically subjected to acid hydrolysis to extract the dye. A common method involves heating the fiber in a mixture of hydrochloric acid, methanol, and water.[11] This breaks the bond between the dye and the fiber, allowing the dye to be dissolved for analysis.
Data Presentation
Table 1: Representative UV-Vis Absorbance Maxima (λmax) of this compound in Different Solvents
| Solvent | λmax (Visible Region) | λmax (UV Region) | Notes |
| Methanol/Water | ~490 - 520 nm | ~275 nm | A common solvent system for analysis. |
| Ethanol | ~490 - 520 nm | ~275 nm | Similar to methanol, can cause a slight shift. |
| DMSO | May show a red shift | May show a red shift | Higher polarity can influence the spectrum.[22] |
| Acetone | May show a blue shift | May show a blue shift | Lower polarity can influence the spectrum.[22] |
Note: These are representative values. The exact λmax can vary based on the specific conditions.
Table 2: Effect of pH and Mordants on the UV-Vis Spectrum of this compound
| Condition | Expected Spectral Change | Approximate λmax (Visible Region) |
| Acidic pH (e.g., 4.5) | Baseline spectrum | ~490 - 520 nm |
| Neutral to Alkaline pH | Bathochromic (red) shift | > 520 nm |
| Presence of Alum (Al³⁺) | Bathochromic (red) shift due to complex formation.[7][8][9] | ~510 - 540 nm |
| Presence of Iron Salts (Fe²⁺/Fe³⁺) | Significant bathochromic (red) shift and potential for new absorbance bands due to complex formation.[2][17][18] | > 530 nm, can be broad |
Experimental Protocols
Protocol 1: Sample Preparation from a Solid Matrix (e.g., Textile Fiber)
-
Sample Collection: Carefully excise a small, representative sample of the dyed fiber (a few millimeters is often sufficient).
-
Hydrolysis Solution: Prepare a hydrolysis solution of Hydrochloric Acid:Methanol:Water (2:1:1 v/v/v).
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Extraction: Place the fiber sample in a microvial and add 200-400 µL of the hydrolysis solution.
-
Heating: Seal the vial and heat at 100°C for 10 minutes to extract the dye.
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Evaporation: After cooling, transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in a known volume (e.g., 200 µL) of the mobile phase to be used for analysis (e.g., methanol:water, 1:1 v/v).[11]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.
Protocol 2: UV-Vis Spectrophotometric Analysis with Interference Minimization
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Preparation: Prepare a blank solution using the same solvent as your samples.
-
Instrument Blanking: Fill a cuvette with the blank solution and use it to zero the instrument across the desired wavelength range (e.g., 200-700 nm).
-
Sample Preparation for Analysis:
-
Sample Measurement: Fill a clean cuvette with the prepared sample solution and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound from a solid matrix.
Caption: Logical relationship for troubleshooting interference in this compound analysis.
References
- 1. Study of complex formation in Al(III) – Gluconic acid system and the influence of UV light on the dissolution and passive behavior of Al - Arabian Journal of Chemistry [arabjchem.org]
- 2. Study of Complexes of Tannic Acid with Fe(III) and Fe(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iron coordination complexes: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. ird.sut.ac.th [ird.sut.ac.th]
- 7. Carminic Acid Stabilized with Aluminum-Magnesium Hydroxycarbonate as New Colorant Reducing Flammability of Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asteetrace.org [asteetrace.org]
- 10. researchgate.net [researchgate.net]
- 11. umt.edu [umt.edu]
- 12. mdpi.com [mdpi.com]
- 13. science.valenciacollege.edu [science.valenciacollege.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Kermesic Acid Detection
Welcome to the technical support center for the detection and quantification of Kermesic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for a higher signal-to-noise ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis using spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Spectrophotometric Analysis
| Issue | Potential Cause | Recommended Solution | Expected Improvement in S/N Ratio |
| High Background Absorbance | 1. Contaminated cuvettes or solvent. 2. Interfering substances in the sample matrix absorbing at the same wavelength. 3. Incorrect blank solution. | 1. Clean cuvettes thoroughly with an appropriate solvent. Use high-purity solvents. 2. Perform sample cleanup using solid-phase extraction (SPE) with a C18 cartridge. 3. Ensure the blank contains all components of the sample solution except for this compound. | Moderate to High |
| Low Signal Intensity | 1. Suboptimal pH of the solution. 2. Inappropriate solvent. 3. Low concentration of this compound. | 1. Adjust the pH to the optimal range for this compound absorbance (typically weakly acidic to neutral). The color of related anthraquinones can vary from orange in acidic solutions to purple in alkaline solutions. 2. Use a solvent that enhances the molar absorptivity of this compound. Polar solvents like methanol (B129727) or ethanol (B145695) are often suitable. 3. Concentrate the sample or use a more sensitive detection method if possible. | High |
| Poor Reproducibility | 1. Fluctuations in temperature. 2. Instability of this compound in the sample matrix. 3. Inconsistent sample preparation. | 1. Use a temperature-controlled cuvette holder in the spectrophotometer. 2. Analyze samples promptly after preparation. Store samples at low temperatures and protected from light if immediate analysis is not possible. 3. Standardize all steps of the sample preparation protocol. | Moderate |
HPLC Analysis
| Issue | Potential Cause | Recommended Solution | Expected Improvement in S/N Ratio |
| Peak Tailing | 1. Secondary interactions between this compound and the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. | 1. Use a mobile phase with a pH that suppresses the ionization of this compound. The addition of a small amount of an acidic modifier like formic acid can help. 2. Reduce the injection volume or dilute the sample. 3. Use shorter, narrower internal diameter tubing and ensure all fittings are secure. | Moderate to High |
| Baseline Drift | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Contamination of the column or detector. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent. Clean the detector flow cell. | High |
| Ghost Peaks | 1. Contaminants in the mobile phase or from previous injections. 2. Sample carryover. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. | Moderate |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound using a UV-Vis spectrophotometer?
A1: this compound, like other anthraquinones, typically exhibits maximum absorbance in the visible region between 480 nm and 520 nm. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution. It is recommended to determine the λmax empirically by scanning a standard solution of this compound in your specific experimental conditions.
Q2: How does pH affect the absorbance of this compound?
A2: The pH of the solution can significantly impact the absorbance spectrum of this compound due to changes in its ionization state. Generally, the color and the λmax will shift with pH. For similar compounds like carminic acid, the color can range from orange in acidic conditions to violet-red in alkaline conditions[1]. It is crucial to buffer your samples to a consistent pH for reproducible results.
Q3: What are common sources of interference in this compound detection?
A3: Common interferences can be chemical or spectral. Chemical interferences may arise from substances that react with this compound, while spectral interferences are from compounds that absorb light at the same wavelength[1]. In complex matrices like historical textiles or food samples, other pigments and dyes can cause spectral interference. Sample preparation steps like solid-phase extraction can help minimize these interferences.
Q4: What is the best way to prepare a this compound standard solution?
A4: To prepare a stock standard solution, dissolve a precisely weighed amount of high-purity this compound in a suitable solvent, such as methanol or a slightly basic aqueous solution. This stock solution can then be serially diluted to prepare working standards for calibration curves. Store the stock solution in a dark, refrigerated environment to minimize degradation.
Experimental Protocols
Spectrophotometric Quantification of this compound
This protocol provides a general procedure for the quantification of this compound in a liquid sample.
1. Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound standard
-
Methanol (HPLC grade)
-
Buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. From the stock solution, prepare a series of working standards (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting with the buffer solution.
3. Sample Preparation: a. If the sample is solid, extract the this compound using a suitable solvent. b. Dilute the sample extract with the buffer solution to ensure the absorbance falls within the linear range of the calibration curve. c. Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. Measurement: a. Set the spectrophotometer to scan a wavelength range (e.g., 400-600 nm) to determine the λmax of this compound in your buffer. b. Set the spectrophotometer to the determined λmax. c. Use the buffer solution as a blank to zero the instrument. d. Measure the absorbance of each standard and the sample solution.
5. Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the this compound standards. b. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
HPLC Method for this compound Analysis
This protocol outlines a starting point for developing an HPLC method for the separation and quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 490 nm
3. Sample Preparation: a. Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol/water mixture). b. Filter the extract through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for this compound detection and quantification.
Caption: Troubleshooting decision tree for a low signal-to-noise ratio.
References
Troubleshooting unexpected color changes with Kermesic Acid stains
Welcome to the Technical Support Center for Kermesic Acid Stains. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected color variations in their staining experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected color in histological staining?
This compound is a natural red anthraquinone (B42736) dye, the main colorant in the historical dye kermes.[1][2] In histological applications, when used with an appropriate mordant (typically alum), it is expected to produce a range of red to pink hues. The final color, however, is highly dependent on several factors, including the pH of the staining solution and the type and concentration of the mordant used.[3][4]
Q2: Why is the pH of my staining solution critical for achieving the correct color?
Like many natural dyes, this compound's molecular structure and, consequently, its light-absorbing properties are influenced by the hydrogen ion concentration (pH) of the solution. Changes in pH can alter the charge of the dye molecule, affecting its binding to tissue components and its interaction with mordant ions. This can lead to significant color shifts. While specific pH-color data for this compound in histological stains is not extensively documented, related compounds like carminic acid show a shift in absorbance with varying pH.[5]
Q3: What is a mordant and why is it necessary for this compound staining?
A mordant is a substance, typically a metal salt, that forms a coordination complex with the dye and the tissue, effectively fixing the dye to the substrate.[6] this compound, like many natural dyes, has a low affinity for biological tissues on its own. Mordants such as aluminum potassium sulfate (B86663) (alum), ferrous sulfate (iron), and copper sulfate are essential for creating a stable, colored lake that binds to tissue components, thereby enhancing color intensity and stability.[7][8]
Q4: Can I use this compound without a mordant?
While it is possible to apply this compound without a mordant, the resulting stain is likely to be weak, with poor color fastness, and may appear brownish.[7] Mordanting is highly recommended to achieve vibrant and stable colors.
Troubleshooting Unexpected Color Changes
Unexpected color outcomes are a common challenge in histological staining. This guide addresses specific color changes you might encounter with this compound stains and provides systematic troubleshooting steps.
Issue 1: The stain appears more yellow or orange than the expected red.
A shift towards yellow or orange hues can be indicative of issues with the mordanting process or the pH of the staining solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Mordant Type | Different mordants produce different color complexes with this compound. While alum typically yields a red color, other mordants may shift the hue. Organic acid mordants, for instance, can increase yellowness.[4] | Ensure you are using the correct mordant as specified in your protocol. For a classic red stain, aluminum potassium sulfate (alum) is the standard choice. |
| Suboptimal pH | An acidic environment can sometimes shift the color of anthraquinone dyes towards yellow or orange. If the pH of your staining solution has dropped, this could be the cause. | Check and adjust the pH of your staining solution to the range specified in your protocol. If no pH is specified, aim for a slightly acidic to neutral pH as a starting point for optimization. |
| Low Mordant Concentration | Insufficient mordant may lead to incomplete formation of the desired red color complex, resulting in a weaker, yellowish-brown appearance. | Prepare fresh mordant and staining solutions, ensuring accurate concentrations. Consider a modest increase in the mordant concentration in a pilot experiment. |
Issue 2: The stain has a bluish or purplish tint instead of red.
A shift towards blue or purple is often associated with the type of mordant used or potential contamination.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Mordant Type | The use of iron or copper mordants is known to shift the color of kermesic and related acid dyes towards bluish or purplish hues.[4][7] | Verify that you have used the correct mordant. If your protocol calls for alum and you suspect contamination, use fresh, high-purity reagents. If a blue or purple color is desired, consider intentionally using an iron or copper mordant. |
| High pH | A more alkaline environment can sometimes cause a bathochromic shift (a shift to longer wavelengths), which may be perceived as a move towards purple or blue. | Measure the pH of your staining solution. If it is alkaline, adjust it to the recommended slightly acidic or neutral range. |
| Contamination | Contamination of glassware or reagents with other chemicals, particularly those containing iron or copper, can lead to unexpected color changes. | Ensure all glassware is scrupulously clean. Use fresh, high-purity water and reagents for all solutions. |
Issue 3: The stain is weak, inconsistent, or patchy.
Weak or uneven staining can result from a variety of factors related to tissue preparation and the staining protocol itself.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Fixation | Poor fixation can lead to the loss of cellular components that the dye-mordant complex would otherwise bind to.[9] | Ensure that the tissue is adequately fixed in a sufficient volume of fixative (e.g., 10% neutral buffered formalin) for an appropriate duration. |
| Incomplete Deparaffinization | Residual paraffin (B1166041) wax will prevent the aqueous staining solution from penetrating the tissue, resulting in patchy or weak staining.[10] | Use fresh xylene and ensure a sufficient number of changes during the deparaffinization step. |
| Insufficient Staining Time | The tissue may not have been incubated in the staining solution long enough for adequate dye penetration and binding. | Increase the incubation time in the this compound staining solution. Optimization may be required depending on the tissue type and thickness. |
| Exhausted Staining Solution | Over time and with repeated use, the concentration of the dye and/or mordant in the staining solution can decrease, leading to weaker staining. | Prepare fresh staining and mordant solutions regularly. |
Data Presentation
The color of this compound stains is significantly influenced by the mordant used. The following table summarizes the colorimetric data (CIELab*) for wool dyed with kermes oak extract (a source of this compound) using different mordants. While this data is from textile dyeing, it provides a useful reference for the expected color shifts with various mordants in biological staining.[7]
Table 1: Colorimetric Data (CIELab*) for Wool Dyed with this compound and Various Mordants
| Mordant (3% on weight of fiber) | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) |
| Unmordanted | 49.33 | 11.21 | 16.09 |
| Alum | 47.67 | 15.32 | 20.18 |
| Copper Sulfate | 40.11 | 9.87 | 10.23 |
| Ferrous Sulfate | 33.54 | 7.65 | 4.32 |
| Stannous Chloride | 45.78 | 17.21 | 24.34 |
Source: Sustainable Dyeing of Wool Fabric Using Kermes Oak (Quercus Coccifera L) as Source of Natural Colorant, 2020.[7]
Color Strength (K/S) Values with Different Mordants
The color strength (K/S) indicates the dye uptake by the substrate. Higher values signify a more intense stain.
Table 2: K/S Values for Wool Dyed with this compound and Various Mordants
| Mordant | K/S Value |
| Unmordanted | 4.87 |
| Alum | 6.21 |
| Copper Sulfate | 7.89 |
| Stannous Chloride | 8.98 |
| Ferrous Sulfate | 10.21 |
Source: Sustainable Dyeing of Wool Fabric Using Kermes Oak (Quercus Coccifera L) as Source of Natural Colorant, 2020.[7]
Experimental Protocols
While a standardized, widely adopted protocol for this compound staining in histology is not as common as for other dyes, the following provides a general framework based on principles of acid dye and mordant staining. Users should optimize these protocols for their specific applications.
Protocol 1: General this compound Staining with Alum Mordant
This protocol is a starting point for staining nuclei and cytoplasm.
Reagent Preparation:
-
This compound Stock Solution (1% w/v):
-
Dissolve 1 g of this compound powder in 100 ml of 50% ethanol. Stir until fully dissolved. This solution should be stable for several months when stored in a dark, airtight container.
-
-
Alum Mordant Solution (5% w/v):
-
Dissolve 5 g of aluminum potassium sulfate (alum) in 100 ml of distilled water.
-
-
This compound Staining Solution:
-
Mix 10 ml of the 1% this compound stock solution with 90 ml of the 5% alum mordant solution.
-
Add 1 ml of glacial acetic acid to lower the pH and improve nuclear staining.
-
Heat the solution to 60°C for 10 minutes, then cool and filter. This solution should be prepared fresh.
-
Staining Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Rinse in distilled water.
-
Immerse slides in the this compound staining solution for 10-30 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 0.5% acid alcohol (0.5 ml HCl in 100 ml 70% ethanol) for a few seconds to remove excess stain from the cytoplasm, if necessary. Monitor microscopically.
-
Rinse in running tap water to stop differentiation.
-
"Blue" the nuclei by immersing in a weak alkaline solution (e.g., Scott's tap water substitute or 0.2% ammonia (B1221849) water) for 30-60 seconds.
-
Rinse thoroughly in running tap water.
-
Counterstain if desired (e.g., with a light green or orange G solution).
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Red to deep red
-
Cytoplasm: Pink to pale red
-
Collagen: May stain a lighter pink
Mandatory Visualizations
Troubleshooting Workflow for Unexpected Color Changes
Logical Relationship of Staining Components
References
- 1. researchgate.net [researchgate.net]
- 2. The red insect dyes: carminic, kermesic and laccaic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pigments | Causes of Color [webexhibits.org]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. asm.org [asm.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Optimization of Mordant Use with Kermesic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kermesic acid for dyeing applications.
Frequently Asked Questions (FAQs)
Q1: What is the role of a mordant in dyeing with this compound?
A mordant is a metallic salt that acts as a fixing agent to bind the this compound dye to the fibers of the substrate, such as wool or silk.[1] It forms a coordination complex with the dye molecule, which then attaches to the fiber. This process is crucial for improving the wash and light fastness of the dye. The choice of mordant also significantly influences the final color of the dyed material.
Q2: Which mordants are commonly used with this compound, and how do they affect the final color?
Common mordants used with this compound include alum (potassium aluminum sulfate), iron (ferrous sulfate), copper (copper sulfate), and tin (stannous chloride). Each mordant interacts with this compound to produce a different range of colors. The concentration of the mordant and the pH of the dye bath also play a significant role in the final hue.
Q3: How does pH influence the color of this compound dye?
This compound is highly sensitive to pH. An acidic dye bath will typically produce more orange to red hues, while an alkaline environment (pH 8) can shift the color to a deep red.[2] Precise control of the dye bath pH is essential for achieving reproducible colors.
Q4: What is a typical concentration range for mordants?
Mordant concentration is usually calculated based on the weight of the fiber (owf). A common starting range for mordants like alum is 5% to 20% owf.[3][4][5] However, the optimal concentration can vary depending on the specific mordant, the fiber being dyed, and the desired color depth and fastness. It is recommended to conduct a series of tests with varying concentrations to determine the optimal level for your specific application.
Troubleshooting Guide
Issue 1: Uneven Dyeing or Splotchy Color
Q: My dyed fabric has uneven color, with darker and lighter patches. What is the cause, and how can I fix it?
A: Uneven dyeing is a common issue that can stem from several factors in the mordanting and dyeing process.
| Potential Cause | Recommended Solution |
| Improper Scouring of Fiber | Natural oils, waxes, or sizing agents on the fiber can prevent even mordant and dye uptake. Ensure the fiber is thoroughly scoured with a pH-neutral detergent before mordanting. |
| Uneven Mordant Application | If the mordant is not evenly distributed, the dye will not fix uniformly. Ensure the fiber can move freely in the mordant bath and stir the bath regularly to ensure even distribution of the mordant. |
| Incorrect or Fluctuating Dye Bath pH | Variations in pH can affect the dye's ability to bind to the mordanted fiber. Monitor and maintain a consistent and appropriate pH throughout the dyeing process. For protein fibers like wool and silk, an acidic pH is generally recommended. |
| Rapid Temperature Changes | Sudden increases in temperature can cause the dye to strike the fiber too quickly and unevenly. Gradually raise the temperature of the dye bath to the target dyeing temperature. |
| Insufficient Agitation | Lack of movement can lead to localized concentrations of dye. Gently and regularly agitate the dye bath or the material being dyed to ensure even exposure to the dye. |
| Overcrowding the Dye Pot | If the fabric is too tightly packed, the dye cannot circulate freely, leading to uneven color. Use a larger pot with a sufficient liquor-to-fabric ratio (e.g., 40:1). |
Issue 2: Poor Colorfastness (Color Bleeding or Fading)
Q: The color of my dyed fabric is bleeding during washing or fading when exposed to light. How can I improve the fastness?
A: Poor washfastness or lightfastness is often a result of improper mordanting or dyeing technique.
| Potential Cause | Recommended Solution |
| Insufficient Mordant Concentration | The mordant concentration may be too low to effectively bind the this compound to the fibers. Experiment with increasing the mordant concentration in small increments. |
| Inappropriate Mordant Choice | Some mordants provide better fastness than others. For example, chrome, copper, and iron mordants have been shown to improve lightfastness for some natural dyes compared to tin and alum.[6] |
| Incorrect Mordanting Method | The timing of the mordanting process (pre-mordanting, meta-mordanting, or post-mordanting) can impact fastness. Pre-mordanting is a common and effective method for this compound. |
| Incomplete Dye Fixation | This can be due to insufficient heating time, incorrect temperature, or an improper pH level in the dye bath. Ensure you are following a validated experimental protocol. |
| Excess Unfixed Dye | Failure to thoroughly rinse the fabric after dyeing can leave behind unfixed dye molecules that will wash out. Rinse the dyed fabric with a pH-neutral detergent and water until the water runs clear. |
Issue 3: Unexpected Color Shift
Q: The final color of my dyed material is different from what I expected. Why is this happening?
A: Color variations are often due to a lack of precise control over the dyeing parameters.
| Potential Cause | Recommended Solution |
| Mordant Type and Concentration | The type of metallic salt used as a mordant has a significant impact on the final hue. The concentration of the mordant can also affect the depth of the shade. Use a consistent type and concentration of mordant for reproducible results. |
| pH of the Dye Bath | This compound is very sensitive to pH. A slight shift in the acidity or alkalinity of the dye bath can cause a noticeable color change.[2] Use a pH meter to accurately monitor and control the pH. |
| Water Quality | The presence of metal ions or other impurities in your water can interact with the dye and mordant, leading to unexpected color shifts. For consistent and reproducible results, it is recommended to use distilled or deionized water for both the mordant and dye baths. |
| Contamination | Contamination from previous dye baths in your equipment can alter the color. Ensure all equipment is thoroughly cleaned between experiments. |
Data Presentation
Table 1: Influence of Mordant on Color Strength (K/S Value) of this compound on Wool
| Mordant | K/S Value |
| Unmordanted | 4.87 |
| Alum | 6.21 |
| Copper Sulfate | 7.89 |
| Ferrous Sulfate | 10.21 |
| Stannous Chloride | 8.98 |
| (Data sourced from a study on kermes oak extract on wool)[1] |
Table 2: Fastness Properties of this compound on Wool with Different Mordants
| Mordant | Wash Fastness (Color Change, 1-5) | Light Fastness (1-8) | Dry Rubbing Fastness (1-5) | Wet Rubbing Fastness (1-5) |
| Unmordanted | 3-4 (Fair to Good) | 3 (Fair) | 5 (Excellent) | 4 (Good) |
| Alum | 4-5 (Good to Excellent) | 3-4 | 5 (Excellent) | 4-5 (Good to Excellent) |
| Copper Sulfate | 4-5 (Good to Excellent) | 4 | 5 (Excellent) | 4-5 (Good to Excellent) |
| Ferrous Sulfate | 4-5 (Good to Excellent) | 3 | 5 (Excellent) | 4-5 (Good to Excellent) |
| Stannous Chloride | 4-5 (Good to Excellent) | 3-4 | 5 (Excellent) | 4-5 (Good to Excellent) |
| (Data sourced from a study on kermes oak extract on wool)[1] |
Experimental Protocols
Protocol 1: Pre-mordanting of Wool Fibers
This protocol describes a general pre-mordanting procedure for wool fibers.
-
Scouring: Weigh the dry wool fibers. Prepare a scouring bath with a pH-neutral detergent (1-2 g/L) and a liquor-to-fabric ratio of 40:1. Heat the bath to 60-70°C and wash the fibers for 30 minutes to remove any impurities. Rinse thoroughly with warm, then cold water.
-
Mordant Bath Preparation: Calculate the required amount of mordant based on the dry weight of the fiber (e.g., 15% owf for alum). Dissolve the mordant in distilled water in a non-reactive pot, maintaining a liquor-to-fabric ratio of 40:1.
-
Mordanting: Introduce the wet, scoured wool into the mordant bath. Slowly heat the bath to 80-90°C. Maintain this temperature for 45-60 minutes, stirring gently every 15 minutes to ensure even uptake.
-
Cooling: Allow the mordant bath to cool down completely before removing the fibers. The mordanted fibers can be used immediately in the dye bath or can be dried and stored for later use.
Protocol 2: Dyeing Wool with this compound
This protocol outlines the dyeing process for pre-mordanted wool fibers.
-
Dye Bath Preparation: Prepare the dye bath using a this compound extract at a specific liquor-to-fabric ratio (e.g., 40:1).[1] The pH should be maintained in the acidic range for red hues.
-
Dyeing: Immerse the wet, pre-mordanted wool in the dye bath. Gradually raise the temperature to 80-100°C and hold for 45-75 minutes, stirring gently at regular intervals.[1]
-
Cooling and Rinsing: Allow the wool to cool down in the dye bath before removing it. Rinse the dyed wool with water until the water runs clear.
-
Drying: Dry the dyed wool at room temperature, away from direct sunlight.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. naturaldyestore.com [naturaldyestore.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Comparison of aluminum mordants on the colorfastness of natural dyes on cotton [krex.k-state.edu]
- 5. Comparison of aluminum mordants on colorfastness of natural dyes on cotton and bamboo fabrics [krex.k-state.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
Strategies to reduce variability in Kermesic Acid staining
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to reduce variability in Kermesic Acid staining experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound staining procedure in a question-and-answer format.
Q1: Why is my this compound staining weak, patchy, or inconsistent?
Weak or uneven staining is a common issue that can stem from several stages of the experimental process, from tissue preparation to the staining protocol itself.
Probable Causes and Solutions:
-
Inadequate Tissue Preparation:
-
Poor Fixation: The choice and duration of fixation are critical. Inconsistent fixation times between samples can lead to significant variability.[1] For tissues fixed in 10% neutral buffered formalin, secondary fixation in a mordant like Bouin's solution can enhance acid dye staining.[2][3]
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax will block the aqueous stain from penetrating the tissue.[2][4][5] Ensure complete wax removal by using fresh xylene and allowing sufficient time for each change.[3]
-
Tissue Thickness: Thicker sections require longer incubation times for the dye to fully penetrate.[2] For optimal consistency, aim for a standard section thickness (e.g., 5 ± 1 µm).[6]
-
-
Suboptimal Staining Solution:
-
Incorrect pH: this compound, as an acid dye, binds to positively charged tissue components. This interaction is highly dependent on an acidic pH (typically 2.5 - 4.0).[3] Staining will be weak if the solution's pH is too high. Always verify the pH of your staining solution.
-
Dye Concentration Too Low: The concentration of the working solution may be insufficient. Prepare a fresh solution with a slightly higher concentration of this compound.[2]
-
-
Flawed Staining Protocol:
-
Insufficient Staining Time: The tissue may not have been incubated long enough for adequate dye binding.[3] Optimization of incubation time is crucial.
-
Excessive Differentiation: If your protocol includes a differentiation step with a weak acid, too much time in this solution can strip the stain from the target structures.[3] Monitor this step microscopically.
-
A logical workflow for troubleshooting these issues is presented below.
Q2: My entire tissue section is dark red, obscuring details. How can I reduce this overstaining?
Overstaining prevents clear differentiation of tissue components. This is typically caused by excessive dye uptake or insufficient removal of non-specific staining.
Probable Causes and Solutions:
-
Excessive Dye Concentration or Staining Time: The working solution may be too concentrated, or the incubation time may be too long.[3]
-
Solution: Dilute the working staining solution or reduce the incubation time. Refer to the optimization table below.
-
-
Inadequate Rinsing/Differentiation: Insufficient rinsing after staining fails to remove non-specifically bound dye.[2][3]
-
Solution: Increase the duration or number of rinses in a weak acid solution (e.g., 0.5% acetic acid). Ensure the rinsing solution is fresh.[2]
-
-
Tissue Section Too Thick: Thicker sections can trap excess stain, leading to a darker overall appearance.[2]
-
Solution: Use thinner sections (e.g., 5-8 µm) to minimize non-specific dye retention.[2]
-
Q3: I am observing precipitate on my stained slide. What is the cause and how can I prevent it?
Precipitate can result from the staining solution itself or from procedural issues.
Probable Causes and Solutions:
-
Stain Solution Instability: Staining solutions can form precipitates if they are old or have been stored improperly.[4]
-
Solution: Always filter the stain solution before use.[4] It is best practice to prepare fresh working solutions daily.
-
-
Contaminated Reagents or Glassware: Dirty glassware or contaminated buffers can introduce particulate matter.
-
Solution: Ensure all beakers, slide holders, and containers are meticulously clean. Use fresh, filtered buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind this compound staining?
This compound is an anionic (negatively charged) anthraquinone (B42736) dye.[7][8][9] The principle of its staining action is based on electrostatic interactions. In an acidic solution (pH 2.5-4.0), basic amino acid residues in tissue proteins (like collagen) become protonated, acquiring a positive charge. The negatively charged this compound molecules then bind to these positively charged sites, resulting in the characteristic red coloration of target structures.[2][3]
Q2: How should I prepare and store this compound and its solutions to ensure stability?
Proper storage is critical for reagent stability and staining reproducibility.
-
Solid this compound: When stored in a tightly sealed vial as stated on the product datasheet, the solid form can be stable for up to 6 months.
-
Stock Solutions: Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. They are generally usable for up to one month under these conditions.
-
Working Solutions: It is highly recommended that working solutions be made fresh from the stock solution and used on the same day to prevent degradation and precipitate formation. Before use, allow frozen aliquots to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: How does my choice of fixative impact this compound staining variability?
Fixation significantly affects tissue reactivity and dye binding.[10]
-
Fixative Choice: Fixatives containing mercuric chloride or picric acid (e.g., Bouin's fluid) are known to improve staining with acid dyes.[10]
-
Formalin Fixation: While 10% neutral buffered formalin is a common fixative, it may not be optimal for all acid dye staining. To improve results with formalin-fixed, paraffin-embedded (FFPE) tissue, a post-fixation step is recommended. Incubating sections in Bouin's fluid or a saturated aqueous solution of picric acid for one hour at 56-60°C prior to staining can enhance dye uptake and consistency.[2][10]
-
Consistency is Key: Significantly altering fixation times between batches of samples will have major consequences on the quality of staining.[1] Standardize your fixation protocol across all samples in a study to minimize this variable.
Data Presentation
Table 1: Troubleshooting Summary for this compound Staining
| Problem | Probable Cause | Recommended Solution |
| Weak/Patchy Staining | Incomplete Deparaffinization | Use fresh xylene; increase number and duration of changes.[3][4] |
| Poor Fixation / Inconsistent Fixation | Standardize fixation time.[1] Consider post-fixation in Bouin's solution for FFPE sections.[2][10] | |
| Staining Solution pH Too High | Ensure pH is acidic (2.5 - 4.0) using acetic or picric acid.[3] | |
| Insufficient Staining Time | Increase incubation time in the this compound solution.[3] | |
| Overstaining | Dye Concentration Too High | Dilute the working staining solution.[2] |
| Excessive Staining Time | Reduce the incubation time.[3] | |
| Inadequate Rinsing/Differentiation | Increase duration of post-stain rinses in weak acid.[2] | |
| High Background | Insufficient Rinsing | Increase the number and duration of post-staining rinse steps.[3] |
| Overstaining | Reduce staining time or dye concentration.[3] | |
| Precipitate on Slide | Unstable/Old Staining Solution | Filter the stain before use; prepare fresh working solutions daily.[4] |
Table 2: Example of Staining Optimization - Effect of Incubation Time
This table illustrates how to optimize incubation time for a desired staining intensity. The optimal time provides strong specific staining with minimal background. (Values are illustrative).
| Incubation Time | Staining Intensity | Background | Evaluation & Next Step |
| 15 minutes | Weak / Pale Red | Minimal | Under-stained. Insufficient time for dye binding. Increase time.[2] |
| 30 minutes | Moderate Red | Low | Acceptable, but could be stronger for certain applications.[2] |
| 60 minutes (Optimal) | Strong, Vibrant Red | Minimal | Good balance of specific signal and low background. |
| 90 minutes | Very Dark Red | Moderate | Over-stained. Obscures cellular detail. Reduce time. |
Experimental Protocols
Optimized Protocol for this compound Staining of FFPE Sections
This protocol is a starting point for optimization. Adjustments to incubation times and concentrations may be necessary depending on tissue type and fixation method.
Reagent Preparation:
-
This compound Staining Solution (0.1% w/v):
-
Prepare a saturated aqueous solution of picric acid.
-
Dissolve 0.1g of this compound powder into 100mL of the saturated picric acid solution.
-
Mix well and filter before use. The final pH should be acidic (around 2-3).[2]
-
-
Acetic Acid Solution (0.5%):
-
Add 0.5mL of glacial acetic acid to 99.5mL of distilled water. Mix well.[2]
-
References
- 1. bcchr.ca [bcchr.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The red insect dyes: carminic, kermesic and laccaic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C16H10O8 | CID 11727234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. stainsfile.com [stainsfile.com]
Validation & Comparative
A Comparative Guide to Kermesic Acid and Synthetic Red Dyes in Textile Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Kermesic Acid, a natural red dye, with synthetic red dyes commonly used in textile applications. The information presented is supported by available experimental data to assist researchers and professionals in making informed decisions regarding dye selection.
Introduction: A Tale of Two Reds
The coloration of textiles has been a pivotal technology for millennia. Red, a color often associated with royalty, passion, and power, has been derived from various sources. Historically, natural dyes were the sole option, with this compound, extracted from the Kermes vermilio insect, being a prominent source of vibrant and lasting red hues for centuries.[1] With the advent of synthetic chemistry in the 19th century, a vast array of synthetic red dyes, such as azo and anthraquinone-based dyes, were developed. These synthetic alternatives offered scalability, cost-effectiveness, and a wide color gamut, leading to their widespread adoption in the textile industry.[2]
This guide delves into a comparative analysis of these two classes of red dyes, examining their performance characteristics, environmental and toxicological profiles, and the experimental methodologies used for their evaluation.
Performance Comparison: this compound vs. Synthetic Red Dyes
The performance of a dye is a critical factor in its application. Key parameters include color strength and fastness properties, which determine the durability and longevity of the color on the textile substrate.
Data Presentation
The following tables summarize available quantitative data on the performance of this compound (and the closely related Cochineal) and representative synthetic red dyes on protein fibers like wool and silk. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis from various sources.
Table 1: Comparison of Color Strength (K/S Values) on Wool
| Dye Type | Mordant/Auxiliary | K/S Value | Reference |
| Cochineal (Carminic Acid) | None (Control) | 5.87 | [3] |
| Cochineal (Carminic Acid) | Acetic Acid | 7.05 | [3] |
| Cochineal (Carminic Acid) | Ferrous Sulfate / Acetic Acid | 13.29 | [3] |
| Alizarin Red S (Synthetic Anthraquinone) | None (Control) | - | [3] |
| Alizarin Red S (Synthetic Anthraquinone) | Ferrous Sulfate / Acetic Acid | - | [3] |
| This compound (from Kermes Oak Extract) | None | 4.87 | [4] |
| This compound (from Kermes Oak Extract) | Alum | 6.21 | [4] |
| This compound (from Kermes Oak Extract) | Ferrous Sulfate | 10.21 | [4] |
Note: Higher K/S values indicate greater color strength.
Table 2: Comparison of Color Fastness Properties on Wool and Silk (Rated on a scale of 1-5 for wash and rub, and 1-8 for light fastness, where a higher number indicates better fastness).
| Property | This compound (Wool) | Cochineal (Wool) | Alizarin Red S (Synthetic Anthraquinone (B42736) on Wool) | Acid Red 138 (Synthetic Azo on Wool) | Acid Red 138 (Synthetic Azo on Silk) | Natural Dyes (General, on Silk) |
| Wash Fastness (Color Change) | 4-5[4] | 4-5[3] | 4-5[3] | Good[5] | Excellent[5] | 3-4 (Fair to Good)[6] |
| Wash Fastness (Staining) | - | 4-5[3] | 4-5[3] | - | - | 3-4 (Fair to Good)[6] |
| Light Fastness | - | - | Excellent Stability[3] | - | - | 2-3 (Poor to Moderate)[6] |
| Dry Rubbing Fastness | 5 (Excellent)[4] | 4/5[3] | 4/5[3] | - | - | 3-4 (Fair to Good)[6] |
| Wet Rubbing Fastness | 4-5[4] | 4[3] | 3/4[3] | - | - | 2-3 (Poor to Fair)[6] |
| Perspiration Fastness (Acidic & Alkaline) | - | - | - | - | - | 3-4 (Fair to Good)[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Dyeing Procedure (General for Natural Dyes like this compound)
-
Fiber Preparation (Scouring): Wool or silk fibers are first scoured to remove any impurities. This is typically done by washing the fibers in a mild detergent solution (e.g., 0.5% nonionic detergent) at a moderate temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes), followed by thorough rinsing with clean water.[7]
-
Mordanting (Pre-mordanting): To improve dye uptake and fastness, the scoured fibers are treated with a mordant. A common mordant is alum (potassium aluminum sulfate). The fibers are immersed in a solution containing the mordant (e.g., 5% on weight of fiber) at an elevated temperature (e.g., boiling) for a set time (e.g., 45 minutes).[7] The pH of the mordanting bath is often adjusted (e.g., to pH 5 with acetic acid).[7]
-
Dye Extraction: The natural dye material (e.g., dried Kermes insects) is boiled in water to extract the colorant, this compound. The resulting solution is filtered to remove solid residues.[7]
-
Dyeing: The mordanted fibers are immersed in the dye bath. The temperature is gradually raised to boiling and maintained for a specific period (e.g., 1 hour) to allow for dye penetration and fixation.[7]
-
Rinsing and Drying: After dyeing, the fibers are thoroughly rinsed with cold water to remove any unfixed dye and then dried at room temperature.[7]
Color Fastness Testing
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[8]
-
Apparatus: A xenon arc lamp apparatus with a stable light source and filter system is used.[9]
-
Procedure: A specimen of the dyed textile is exposed to the artificial light under controlled conditions of temperature and humidity.[8] Simultaneously, a set of blue wool reference materials (graded 1 to 8, with 8 being the highest fastness) are exposed.[8]
-
Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references.[8] The light fastness rating corresponds to the number of the blue wool reference that shows a similar degree of color change.[5]
These tests are designed to evaluate the colorfastness of textiles to domestic and commercial laundering.[10][11]
-
Apparatus: A launder-ometer or a similar apparatus that provides mechanical agitation at a controlled temperature is used. Stainless steel balls are added to simulate the abrasive action of a real wash.[10]
-
Procedure: A specimen of the dyed textile is stitched together with a multifiber test fabric (containing strips of different common fibers).[10] The composite specimen is then agitated in a detergent solution under specified conditions of temperature and time (e.g., 49°C for 45 minutes for AATCC 61 2A).[12][13]
-
Evaluation: After washing, rinsing, and drying, the color change of the specimen is assessed using the Grey Scale for Color Change, and the staining of the multifiber fabric is assessed using the Grey Scale for Staining.[10]
This method determines the resistance of the color of textiles to rubbing off and staining other materials.[14]
-
Apparatus: A crockmeter is used, which has a "rubbing finger" of a specified diameter.[14]
-
Procedure: A piece of standard white cotton cloth is mounted on the rubbing finger. The finger is then rubbed back and forth on the dyed specimen for a specified number of cycles with a constant pressure. The test is performed under both dry and wet conditions.[14]
-
Evaluation: The degree of color transferred to the white rubbing cloth is assessed using the Grey Scale for Staining.[14]
This test determines the resistance of the color of textiles to the action of human perspiration.[14]
-
Procedure: A specimen of the dyed textile, in contact with a multifiber test fabric, is treated with two different solutions that simulate acidic and alkaline perspiration.[14][15] The composite specimens are then placed between plates under a specified pressure in a testing device and kept at an elevated temperature (e.g., 37°C) for a set time (e.g., 4 hours).[16]
-
Evaluation: After the incubation period, the specimen and the multifiber fabric are dried separately. The change in color of the specimen and the staining of the adjacent fabrics are assessed using the respective Grey Scales.[15]
Environmental and Toxicological Profile
The environmental and toxicological aspects of dyes are of increasing concern for researchers and consumers.
This compound
-
Source: Derived from a natural, renewable resource (insects).
-
Biodegradability: As a natural organic molecule, it is expected to be biodegradable.
-
Toxicity: Specific toxicological data for this compound is limited in the readily available literature. However, as an anthraquinone derivative, its toxicological profile would be of interest for further research.
Synthetic Red Dyes
-
Source: Primarily derived from petrochemicals, a non-renewable resource.[2]
-
Environmental Impact: The manufacturing process of synthetic dyes can involve hazardous chemicals and generate significant amounts of wastewater containing toxic substances.[2] Many synthetic dyes are recalcitrant and not readily biodegradable, leading to persistence in the environment.[17]
-
Toxicity: A number of azo dyes have been shown to be animal carcinogens.[18] The primary concern with azo dyes is their potential to be reductively cleaved into carcinogenic aromatic amines by intestinal microflora or through other metabolic processes.[19][20] Some azo dyes and their breakdown products are also associated with skin sensitization and other health effects.[19]
Visualized Pathways and Workflows
Experimental Workflow for Color Fastness Testing
Caption: A simplified workflow for dyeing and color fastness evaluation of textiles.
Metabolic Pathway of Azo Dyes in the Human Intestine
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative LCA Of Natural Dyeing Versus Synthetic Dyeing Processes [eureka.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchtrend.net [researchtrend.net]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. v3.pjsir.org [v3.pjsir.org]
- 9. The red insect dyes: carminic, kermesic and laccaic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. ijiasr.penpublishing.net [ijiasr.penpublishing.net]
- 12. AATCC 61 Color fastness to Laundering [darongtester.com]
- 13. arcwear.com [arcwear.com]
- 14. blog.qima.com [blog.qima.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Colour fastness- Tests for colour fastness to perspiration SS-EN ISO 105-E04 | RISE [ri.se]
- 17. homesciencejournal.com [homesciencejournal.com]
- 18. Opinion on azo colorants in toys, writing inks and paper products - Public Health [health.ec.europa.eu]
- 19. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Comparative Analysis of Kermesic Acid from Various Kermes Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of kermesic acid derived from different species of Kermes insects. It focuses on the chemical composition, methods for extraction and analysis, and potential biological activities, providing a resource for researchers interested in natural compounds for drug development and other scientific applications. While direct comparative studies on the yield and biological efficacy of this compound from different Kermes species are limited in publicly available scientific literature, this guide synthesizes the existing data to provide a foundational understanding.
Chemical Composition and Yield
This compound (C₁₆H₁₀O₈) is the principal coloring agent in the historical red dye known as kermes.[1] This anthraquinone (B42736) derivative is extracted from the dried bodies of female scale insects of the genus Kermes.[1] The primary species utilized for dye production is Kermes vermilio.[1] Other species, such as Kermes ilicis and Kermes echinatus, also produce this acid.[2][3]
Crude extracts from Kermes insects are not pure this compound but also contain other related compounds, most notably flavothis compound.[2] The relative abundance of these components can vary, likely depending on the insect species, geographical location, and extraction method.
Table 1: Quantitative Composition of this compound and Flavothis compound in Kermes vermilio
| Compound | Relative Abundance (%) in Acid-Hydrolyzed Extract |
| This compound | 70% |
| Flavothis compound | 30% |
Data sourced from a study on K. vermilio from Northwest Turkey.[4]
It is important to note that other related insects, sometimes colloquially referred to as "kermes," may not produce this compound at all. For instance, a study on Ararat kermes (Porphyrophora hameli) did not detect this compound but instead found carminic acid and flavothis compound, highlighting the importance of correct species identification.[5][6]
Experimental Protocols
Extraction of this compound
A common method for the extraction of this compound from dried Kermes insects involves the following steps:
-
Grinding: The dried bodies of the female insects are ground into a fine powder to increase the surface area for extraction.[1]
-
Hot Water Extraction: The powder is then steeped in hot water, typically between 60-80°C, to dissolve the this compound and other water-soluble components.[7]
-
Purification (Optional): For a higher purity extract, further steps can be taken:
-
An initial extraction with ether can be performed to remove waxy substances.[2]
-
The aqueous extract can be treated with ethereal hydrochloric acid to precipitate the pigment, which is then collected in ether.[2]
-
The pigment is then purified by forming a salt (e.g., sodium salt) and then re-precipitating the acid.[2]
-
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust method for the separation and quantification of this compound and flavothis compound in insect extracts.
-
Sample Preparation: An acid hydrolysis step is typically employed to break down any complexes and ensure the compounds are in a free form for analysis. A common hydrolysis solution is a mixture of hydrochloric acid, methanol, and water.[5]
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous solution (e.g., 0.05% orthophosphoric acid in water) and an organic solvent like methanol.[4]
-
Detection: The diode-array detector is set to scan a range of wavelengths, with 275 nm being a suitable wavelength for the detection of both this compound and flavothis compound.[4]
-
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to that of a known standard.
Biological Activity
While comprehensive comparative studies on the biological activities of this compound from different Kermes species are lacking, the known applications and the activities of structurally similar compounds provide insights into its potential.
Histological Staining
An extract from Coccus ilicis (a synonym for a Kermes species) has been successfully used as a counterstain in histology, demonstrating an affinity for tissue structures comparable to eosin.[2] This suggests a potential application in diagnostics and research.
Antimicrobial and Antioxidant Potential
This compound belongs to the anthraquinone family, a class of compounds known for their diverse biological activities. While specific studies on the antimicrobial and antioxidant properties of this compound are not widely available, related anthraquinones from natural sources have demonstrated such activities. For instance, carminic acid, a structurally similar compound found in cochineal insects, has been shown to possess antimicrobial and antioxidant properties.[8] Further research is needed to specifically evaluate and compare the antimicrobial and antioxidant efficacy of this compound from different Kermes species.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound, which is also an intermediate in the biosynthesis of carminic acid.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the extraction and analysis of this compound from Kermes insects.
Caption: General workflow for this compound analysis.
References
- 1. Kermes (dye) - Wikipedia [en.wikipedia.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tcfdatu.org [tcfdatu.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Kermesic Acid Detection
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of natural compounds like Kermesic Acid is essential. This compound, a key anthraquinone (B42736) component of the historic crimson dye kermes, requires robust analytical methods for its identification and quantification in various matrices, from historical artifacts to potential pharmaceutical applications. This guide offers an objective comparison of common analytical techniques used for this compound detection, supported by performance data and detailed experimental protocols to assist in method selection and cross-validation.
Comparative Analysis of Method Performance
The choice of an analytical method is a critical step that influences the accuracy and reliability of experimental results. The performance of each method is assessed by key validation parameters such as linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). The following table summarizes the typical performance characteristics for High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry for the analysis of this compound and similar organic acids.
| Parameter | HPLC-MS/MS | HPLC-UV/Vis | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.99[1] | >0.99[2] | >0.99 | >0.99[3] |
| Accuracy (% Recovery) | 95 - 105% (Typical) | 98 - 102%[3] | 92.5 - 104.0%[4] | 98 - 102%[3] |
| Precision (% RSD) | < 15%[3] | < 2%[3] | < 2.5%[4] | < 2%[3] |
| Limit of Detection (LOD) | ~3 ng/mL[3] | ~0.1 µg/mL[3] | 69 nmol L⁻¹ (for Carminic Acid)[4] | ~0.2 µg/mL[3] |
| Limit of Quantification (LOQ) | ~10 ng/mL[3] | ~0.5 µg/mL[3] | 0.1 - 2 mg L⁻¹ (working range)[5] | ~0.8 µg/mL[3] |
| Table 1: Comparison of Validation Parameters for Key Analytical Methods. This table summarizes typical performance characteristics to provide a comparative overview for the analysis of this compound and related compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for sample preparation and analysis of this compound.
Sample Preparation: Extraction from Solid Matrices
This protocol is suitable for extracting this compound from materials like textiles or insect bodies.[6][7]
-
Objective: To efficiently extract anthraquinone colorants, including this compound, from a solid sample.
-
Procedure:
-
Obtain a small sample (0.2–0.3 mg for fibers, or 20 mg for ground insects).[6]
-
Add an extraction solution. A common solution is a mixture of methanol (B129727) and 37% hydrochloric acid (17:3, v/v) or a solution of methanol, water, and formic acid.[6][7]
-
Place the mixture in an ultrasonic bath for 10-15 minutes to enhance extraction.[6][7]
-
Transfer the mixture to a water bath heated to 60°C for 15-25 minutes.[6][7]
-
Separate the extract from the solid residue via filtration (e.g., using a 0.22 or 0.45-μm syringe filter) or centrifugation.[6][7]
-
For HPLC analysis, the obtained extract may be diluted with water before injection.[6]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for identifying and quantifying this compound, even at trace levels.[6][8]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[8]
-
HPLC Conditions:
-
Column: Reversed-phase column, such as Zorbax SB-Phenyl (4.6 × 150 mm, 3.5 μm).[6]
-
Mobile Phase: A gradient elution using a mixture of aqueous 0.2% (v/v) formic acid (Solvent A) and a mix of methanol/acetonitrile (1:1, v/v, as Solvent B).[9]
-
Flow Rate: Typically around 0.3 - 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[6]
-
-
MS/MS Conditions:
-
Ionization Mode: ESI in negative ion mode, as it provides increased sensitivity for anthraquinones.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is often used for quantification, based on specific precursor-to-product ion transitions.[7] For this compound, the quasi-molecular ion [M-H]⁻ is at m/z 329.[6]
-
Fragmentation: The MS/MS spectrum of this compound typically shows subsequent losses of CO₂ (44 Da) and CO (28 Da).[6]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers rapid analysis with minimal sample and reagent consumption, making it an attractive alternative to HPLC.[4][10]
-
Instrumentation: A capillary electrophoresis system with a UV or photometric detector.[4]
-
CE Conditions:
-
Capillary: Uncoated fused-silica capillary (e.g., 57 cm x 50 µm i.d.).[11]
-
Background Electrolyte (BGE): A buffer solution is chosen to ensure the analytes are charged. For organic acids, a phosphate (B84403) buffer at a pH of around 6.25 can be effective.[11]
-
Separation Voltage: A high voltage is applied (e.g., -10 kV to 15 kV).[11][12]
-
Detection: UV detection is performed at a wavelength where the analyte absorbs, typically in the low UV region (e.g., 200 nm) for general organic acids or at a specific λmax for this compound.[11]
-
UV-Vis Spectrophotometry
This technique is a simpler, more cost-effective method for quantification, suitable for samples where this compound is the primary chromophore and interferences are minimal.
-
Instrumentation: A standard UV-Vis spectrophotometer.[13]
-
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV-Visible spectrum (typically 200-800 nm).[9] The absorption spectrum of related compounds like carminic acid shows a broad band around 450-500 nm.[14]
-
Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.[3]
-
Sample Analysis: Measure the absorbance of the unknown sample at the same wavelength and determine its concentration by interpolating from the calibration curve.
-
Methodology Visualization
A systematic approach is crucial for the cross-validation of different analytical methods to ensure data consistency and reliability.
Figure 1. Workflow for cross-validation of analytical methods.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 6. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. sciex.com [sciex.com]
- 11. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamopen.com [benthamopen.com]
- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Histological Stains: Kermesic Acid vs. Hematoxylin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of histological staining, Hematoxylin holds a cornerstone position, renowned for its consistent and precise nuclear staining. This guide provides a detailed comparison of the staining efficacy of Hematoxylin with Kermesic Acid, an anthraquinone (B42736) dye of historical significance. While Hematoxylin is a well-established and validated stain, the use of this compound in routine histology is not standard. This comparison, therefore, juxtaposes a proven methodology with a potential, albeit largely unexplored, alternative.
Principles of Staining
Hematoxylin , in its oxidized form, hematein, acts as a basic dye. It forms a coordination complex with a mordant, typically a metal salt like aluminum or iron. This positively charged complex then binds to negatively charged (basophilic) structures within the cell, most notably the phosphate (B84403) backbone of nucleic acids in the nucleus, staining them a deep blue-purple.[1][2][3] The Hematoxylin and Eosin (H&E) stain is one of the most widely used staining techniques in histology and medical diagnosis.[1][2]
This compound is the principal component of the red dye kermes.[4] As an anthraquinone derivative, its chemical structure suggests it may act as an acidic dye, with potential affinity for basic (acidophilic) cellular components. While its use as a primary nuclear stain is not documented in standard histological literature, a study has explored the use of a "Kermes dye" as a cytoplasmic counterstain to Hematoxylin, suggesting it behaves similarly to eosin.[5]
Data Presentation: A Comparative Overview
The following table summarizes the known characteristics and performance of Hematoxylin against the hypothetical and inferred properties of this compound as a histological stain. It is crucial to note the lack of empirical data for this compound in a nuclear staining context.
| Feature | Hematoxylin | This compound |
| Target Structures | Primarily cell nuclei (basophilic) | Primarily cytoplasm and extracellular matrix (acidophilic) - Inferred |
| Staining Color | Blue to purple | Red to orange-red[5] |
| Staining Mechanism | Mordant-dye complex binds to anionic components (e.g., nucleic acids)[3] | Likely direct electrostatic interaction with cationic components (e.g., proteins) - Hypothetical |
| Specificity for Nuclei | High and well-established | Not established for nuclear staining; likely low |
| Reproducibility | High, with standardized and optimized protocols available | Unknown, likely variable due to lack of standardized protocols |
| Stability of Stain | High, resistant to fading | Unknown in a histological context |
| Common Applications | Routine H&E staining, immunohistochemistry counterstain, special stains[1][2] | Historically used as a textile dye[4] |
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining Protocol
This is a standard, widely used protocol for paraffin-embedded tissue sections.
Reagents:
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia (B1221849) water or Scott's tap water substitute
-
Ethanol (B145695) (graded series: 100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Immerse in Harris Hematoxylin for 3-5 minutes.
-
Wash in running tap water.
-
-
Differentiation:
-
Dip slides in 1% acid alcohol for a few seconds to remove excess stain.
-
Wash immediately in running tap water.
-
-
Bluing:
-
Immerse in ammonia water or Scott's tap water substitute until sections turn blue.
-
Wash in running tap water.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Wash in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Proposed Experimental Protocol for this compound as a Counterstain
This hypothetical protocol is based on the limited information available suggesting its use as a counterstain. This is not a validated protocol and would require significant optimization.
Reagents:
-
Hematoxylin solution (as above)
-
Kermes dye solution (e.g., 0.5g of Kermes dye powder in 100 ml of distilled water)[5]
-
Acid alcohol (as above)
-
Ammonia water or Scott's tap water substitute (as above)
-
Ethanol (graded series)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Nuclear Staining: Follow steps 1-4 of the H&E protocol to stain the nuclei with Hematoxylin.
-
Counterstaining:
-
Immerse in the prepared Kermes dye solution for a duration to be determined experimentally (e.g., start with 1-5 minutes).
-
Wash in running tap water.
-
-
Dehydration, Clearing, and Mounting: Follow steps 6-7 of the H&E protocol.
Visualization of Workflows
The following diagrams illustrate the established workflow for Hematoxylin staining and a proposed, theoretical workflow for using this compound as a counterstain.
Caption: Standard Hematoxylin and Eosin (H&E) staining workflow.
Caption: Proposed workflow using this compound as a counterstain.
Conclusion
Hematoxylin remains the gold standard for nuclear staining in histology due to its high specificity, reproducibility, and the wealth of established protocols and literature supporting its use. Its ability to clearly delineate nuclear morphology is fundamental to histopathological diagnosis.
This compound, while a historically important red dye, is not a recognized histological stain for nuclei. The available evidence suggests it may have potential as a cytoplasmic counterstain, similar to eosin. However, there is a significant lack of research and validated protocols for its use in a modern laboratory setting. Researchers interested in exploring natural dye alternatives may consider investigating this compound, but extensive optimization and validation would be required to assess its staining efficacy, consistency, and stability. For routine and diagnostic purposes, Hematoxylin remains the unequivocally superior choice.
References
- 1. IHC Counterstains | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ajprd.com [ajprd.com]
- 3. Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
Unveiling Trophic Links: A Comparative Guide to Kermesic Acid and Alternative Ecological Biomarkers
For researchers, scientists, and drug development professionals, the accurate tracing of ecological interactions is paramount. This guide provides a comprehensive comparison of Kermesic Acid as a potential biomarker for ecological studies against established methods such as stable isotope analysis, fatty acid signature analysis, and DNA metabarcoding. We present available experimental data, detailed methodologies, and logical workflows to aid in the selection of the most appropriate tool for your research needs.
This compound, a vibrant red anthraquinone (B42736) pigment, is a secondary metabolite produced by scale insects of the genus Kermes. Ecologically, it serves as a potent chemical defense against predators. This very function makes it a promising, yet currently unvalidated, biomarker for tracing specific predator-prey interactions. When a predator consumes a Kermes insect, it may sequester this pigment, leaving a chemical fingerprint that could be detected and quantified. This guide explores the potential of this compound in this role and objectively compares it with established biomarker technologies.
Comparative Analysis of Biomarker Performance
To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound as a potential biomarker alongside established alternative methods. It is crucial to note that as this compound has not been formally validated as an ecological biomarker, its performance metrics are largely theoretical and contingent on future research.
| Feature | This compound (Potential) | Stable Isotope Analysis (SIA) | Fatty Acid Signature Analysis (FASA) | DNA Metabarcoding |
| Principle | Detection of a specific secondary metabolite from prey within a predator's tissues or feces. | Analysis of the ratios of stable isotopes (e.g., δ¹³C, δ¹⁵N) which become predictably enriched at each trophic level.[1][2][3] | Comparison of the fatty acid profiles of a predator with its potential prey, as many fatty acids are transferred with little modification.[4][5][6] | Identification of prey species by sequencing DNA from gut contents, feces, or the predator itself.[7][8][9] |
| Specificity | Potentially very high (specific to predators of Kermes insects). | Moderate; provides information on trophic level and broad dietary sources (e.g., C3 vs. C4 plants, marine vs. terrestrial).[10] | High; can often distinguish between different prey species based on unique fatty acid signatures.[5][6] | Very high; can identify prey to the species or genus level.[7][11][12] |
| Temporal Resolution | Dependent on the metabolic rate of the predator and the persistence of the compound. Likely represents a medium-term dietary history. | Varies by tissue type (e.g., muscle reflects longer-term diet, plasma reflects shorter-term).[13] | Reflects the diet over a period of weeks to months, depending on the lipid storage dynamics of the predator.[4] | Provides a snapshot of the most recently consumed meals.[8] |
| Quantitative Potential | Potentially quantitative with proper validation (correlation between concentration in predator and amount of prey consumed). | Semi-quantitative; mixing models can estimate the proportional contribution of different sources to the diet.[14] | Quantitative; models like Quantitative Fatty Acid Signature Analysis (QFASA) can estimate the proportional contribution of different prey to the diet.[4][5][15] | Primarily qualitative (presence/absence of prey), although semi-quantitative interpretations are being developed.[16] |
| Validation Status | Not yet validated for ecological studies. | Extensively validated across a wide range of ecosystems and taxa.[2][17][18] | Well-validated, particularly in marine ecosystems.[4][5][19] | Rapidly developing field with ongoing validation and standardization of methods.[7][20] |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable scientific inquiry. Below are methodologies for the analysis of this compound and its established alternatives.
Validation of this compound as a Trophic Biomarker (Hypothetical Protocol)
This proposed protocol outlines the necessary steps to validate this compound as a quantitative biomarker for the consumption of Kermes insects.
-
Sample Collection:
-
Collect Kermes insects from their host plants.
-
Collect predators of Kermes insects (e.g., coccinellid beetles, ants).
-
In a controlled laboratory setting, feed a known quantity of Kermes insects to a model predator.
-
Collect tissues (e.g., gut, fat bodies) and feces from both wild-caught and lab-fed predators at various time points post-feeding.
-
-
Extraction of this compound:
-
Homogenize biological samples in a solvent mixture, such as methanol/water/hydrochloric acid.
-
Use solid-phase extraction (SPE) with a C18 cartridge to clean up the extract and concentrate the anthraquinone pigments.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.
-
-
Quantification by HPLC-MS/MS:
-
Employ a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).
-
Use a C18 reversed-phase column for separation.
-
The mobile phase could consist of a gradient of water with formic acid and acetonitrile.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions for high specificity and sensitivity.
-
Generate a standard curve using a certified this compound standard to quantify its concentration in the samples.
-
-
Data Analysis and Validation:
-
Correlate the concentration of this compound in the predator's tissues and feces with the known amount of Kermes insects consumed in the feeding trial.
-
Determine the half-life of this compound in the predator to understand its temporal resolution as a biomarker.
-
Analyze wild-caught predators to assess the prevalence and concentration of this compound, providing insights into their natural diet.
-
Established Methodologies for Alternative Biomarkers
-
Stable Isotope Analysis (SIA):
-
Sample Preparation: Tissues are freeze-dried and ground into a fine powder. Lipids are often removed from samples using solvent extraction as they are isotopically lighter than other tissue components.
-
Analysis: Samples are weighed into tin capsules and analyzed using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).
-
Data Interpretation: Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰). Trophic position is calculated by comparing the δ¹⁵N of a consumer to a baseline organism with a known trophic level.[1][3]
-
-
Fatty Acid Signature Analysis (FASA):
-
Lipid Extraction: Total lipids are extracted from tissues using a solvent mixture, typically chloroform:methanol.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs).
-
Analysis: FAMEs are analyzed by gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) to identify and quantify individual fatty acids.
-
Data Interpretation: The fatty acid profile of the predator is compared to a library of potential prey profiles using statistical models like QFASA to estimate dietary composition.[4][5]
-
-
DNA Metabarcoding:
-
Sample Collection: Gut contents or fecal samples are collected and preserved to prevent DNA degradation.
-
DNA Extraction: DNA is extracted from the samples using commercial kits or established protocols.
-
PCR Amplification: A specific gene region (e.g., COI for animals, rbcL or ITS for plants) is amplified using universal primers.
-
High-Throughput Sequencing: The amplified DNA is sequenced using a next-generation sequencing platform.
-
Bioinformatic Analysis: The sequences are clustered into Operational Taxonomic Units (OTUs) and identified by comparing them to a reference DNA sequence database.[7][8][20]
-
Visualizing Workflows and Relationships
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships using the DOT language.
References
- 1. journals.uchicago.edu [journals.uchicago.edu]
- 2. Stable isotope analysis in food web research: Systematic review and a vision for the future for the Baltic Sea macro-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arctic-predators.uit.no [arctic-predators.uit.no]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Techniques: Fatty Acid Signature Background - Physiological Ecology and Bioenergetics LabPhysiological Ecology and Bioenergetics Lab [sciences.ucf.edu]
- 7. DNA metabarcoding multiplexing and validation of data accuracy for diet assessment: application to omnivorous diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reconstructing Hominin Diets with Stable Isotope Analysis of Amino Acids: New Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Metabarcoding Unveils Habitat-Linked Dietary Variation in Aerial Insectivorous Birds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Stable Isotopes from Museum Specimens May Provide Evidence of Long-Term Change in the Trophic Ecology of a Migratory Aerial Insectivore [frontiersin.org]
- 14. Research Portal [scholarship.miami.edu]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Using stable isotopes to determine seabird trophic relationships [pubs.usgs.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prey selection for fatty acid signature analysis using the Akaike information criterion [unbscholar.lib.unb.ca]
- 20. From feces to data: A metabarcoding method for analyzing consumed and available prey in a bird‐insect food web - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Kermesic Acid and Other Natural Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activity of the anthraquinone (B42736) pigment Kermesic Acid against two other major classes of natural pigments: Anthocyanins and Carotenoids. Due to the limited availability of specific antioxidant assay data for this compound in the reviewed literature, the closely related and structurally similar anthraquinone, Carminic Acid, is used as a proxy to provide quantitative data for this class of pigments. This comparison is supported by experimental data from established antioxidant assays and includes detailed methodologies and visualizations of relevant pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of these natural pigments is evaluated using three common spectrophotometric assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are presented as IC50 values (the concentration required to inhibit 50% of the radical) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.
| Pigment Class | Representative Pigment(s) | Assay | Antioxidant Activity (IC50 / TEAC / FRAP Value) |
| Anthraquinones | Carminic Acid | DPPH | IC50: ~0.014 mg/mL |
| ABTS | IC50: ~0.011 mg/mL | ||
| Anthocyanins | Cyanidin-3-O-glucoside | DPPH | IC50: 0.014 mg/mL[1] |
| Cyanidin | ABTS | IC50: ~5-10 µM | |
| Various | FRAP | High variability based on structure | |
| Carotenoids | β-Carotene | DPPH | IC50: > 50 µg/mL |
| β-Carotene | ABTS | TEAC: ~0.5-0.8 mol α-TE/mol[2] | |
| β-Carotene | FRAP | No significant activity observed for isomers[2] |
Note: The presented values are compiled from various studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a specific absorbance at 517 nm.
-
Add various concentrations of the test pigment solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: Antioxidants reduce the blue-green ABTS•+, causing a decolorization that is measured by a decrease in absorbance.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test pigment solution to the diluted ABTS•+ solution.
-
After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the colorless ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form by an antioxidant is measured by the change in absorbance.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.
-
Add the test pigment solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The FRAP value is determined by comparing the change in absorbance of the test sample to a standard curve prepared with a known concentration of Fe²⁺.[4]
-
Visualizations
General Experimental Workflow for Antioxidant Capacity Assays
References
- 1. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to Inter-Laboratory Proficiency Testing for Kermesic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of natural products, ensuring the accuracy and comparability of analytical results is paramount. Kermesic acid, a key anthraquinone (B42736) colorant found in certain scale insects, is of significant interest in fields ranging from textile analysis to food chemistry and pharmacology. This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of this compound, offering detailed experimental protocols, a comparative analysis of method performance, and a summary of hypothetical proficiency testing data. Such comparisons are essential for validating analytical methods and ensuring that different laboratories can produce consistent and reliable results.
Comparative Performance of Analytical Methods
The two most prevalent techniques for the analysis of this compound and related anthraquinones are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS).[1][2][3] While HPLC-DAD offers robust and cost-effective quantification, UHPLC-MS/MS provides superior sensitivity and selectivity, which is crucial for complex matrices or trace-level analysis.[4][5][6]
The following table summarizes the hypothetical performance data from a proficiency test involving multiple laboratories. This allows for a direct comparison of the methods' capabilities in terms of linearity, sensitivity, accuracy, and precision.[7][8]
Table 1: Summary of Hypothetical Inter-Laboratory Comparison Data for this compound Analysis
| Parameter | HPLC-DAD (Lab A) | HPLC-DAD (Lab B) | UHPLC-MS/MS (Lab C) | UHPLC-MS/MS (Lab D) |
| Linearity (R²) | >0.998 | >0.999 | >0.9995 | >0.9998 |
| Range (µg/mL) | 0.5 - 100 | 0.5 - 100 | 0.01 - 25 | 0.01 - 25 |
| LOD (µg/mL) | 0.15 | 0.12 | 0.003 | 0.002 |
| LOQ (µg/mL) | 0.5 | 0.4 | 0.01 | 0.008 |
| Accuracy (% Recovery) | 97.5 - 103.2% | 98.1 - 102.5% | 99.2 - 101.8% | 99.5 - 101.5% |
| Precision (RSD%) | < 3.5% | < 3.0% | < 2.0% | < 1.5% |
| Z-Score * | -0.8 | 0.5 | -0.3 | 0.2 |
*Z-scores are calculated based on a consensus value derived from all participating laboratories and are a measure of performance. A satisfactory Z-score typically falls between -2.0 and +2.0.[9]
Experimental Protocols
Detailed and standardized protocols are critical for the success of any inter-laboratory comparison.[10][11] The following sections outline the methodologies for sample preparation and analysis using both HPLC-DAD and UHPLC-MS/MS.
Sample Preparation: Extraction of this compound
A standardized extraction procedure is crucial to minimize variability between laboratories.
-
Matrix: A certified reference material (e.g., a well-characterized textile sample or a spiked food matrix) containing a known concentration of this compound is distributed to all participating laboratories.
-
Extraction Solvent: A mixture of HCl:Methanol:H₂O (2:1:1, v/v/v) has been shown to be effective for extracting anthraquinone dyes from solid matrices.[12]
-
Procedure:
-
Weigh approximately 10 mg of the homogenized sample material into a microcentrifuge tube.
-
Add 1.0 mL of the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Heat the sample in a water bath at 60°C for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Filter the extract through a 0.45 µm syringe filter prior to injection into the chromatography system.
-
HPLC-DAD Method for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
The DAD detector should be set to monitor across a wavelength range of 200-600 nm.
-
Quantification should be performed at the maximum absorbance wavelength for this compound, which is approximately 490-530 nm.
-
-
Quantification: A calibration curve is constructed using certified this compound standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL). The concentration in the samples is determined by comparing the peak area to the calibration curve.
UHPLC-MS/MS Method for this compound Quantification
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[3][6]
-
Chromatographic Separation:
-
Column: A C18 or similar reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A faster gradient can be used due to the UHPLC system. Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically effective for anthraquinones.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantification to ensure high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for this compound ([M-H]⁻) is m/z 329. The specific product ions for fragmentation need to be determined, but a common transition might be 329 -> 285 (loss of CO₂).
-
-
Quantification: A calibration curve is prepared with a much lower concentration range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 25 µg/mL) due to the higher sensitivity of the instrument.
Visualizations
The following diagrams illustrate the key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental workflow for the inter-laboratory comparison of this compound analysis.
Caption: Simplified biosynthetic pathway showing the relationship of this compound to related compounds.[13][14]
References
- 1. Comparison of HPLC and Spectrophotometric Methods for Quantitative Analysis of Carminic Acid [spkx.net.cn]
- 2. d-nb.info [d-nb.info]
- 3. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. benchchem.com [benchchem.com]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Heterologous production of the widely used natural food colorant carminic acid in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterologous production of the widely used natural food colorant carminic acid in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Lightfastness of Kermesic Acid-Dyed Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lightfastness of materials dyed with kermesic acid against other common natural red dyes, namely cochineal and madder. The information is intended for researchers, scientists, and professionals in drug development and related fields who require an understanding of the stability of these colorants when exposed to light. This is particularly relevant for applications in areas such as photosensitive drug formulation, textile-based medical devices, and the preservation of historically significant dyed materials.
Comparative Lightfastness of Natural Red Dyes
| Natural Red Dye | Active Compound(s) | Typical Substrate | Reported Blue Wool Scale Rating | Notes |
| Kermes | This compound | Wool, Silk | Not explicitly rated in searches | Generally considered to have lower lightfastness than cochineal. |
| Cochineal | Carminic Acid | Cotton, Wool | 4-5 (on cotton)[8], up to 7-8 (on wool with mordants)[9] | Lightfastness is significantly influenced by the type of mordant used and the substrate. |
| Madder | Alizarin, Purpurin | Cotton, Wool | Not explicitly rated in searches | Historically regarded as one of the most lightfast natural red dyes. |
Experimental Protocols for Lightfastness Testing
The standardized method for determining the lightfastness of textiles is outlined in ISO 105-B02.[10][11][12][13][14][15] This protocol ensures the reproducibility and comparability of results.
Key Experimental Parameters of ISO 105-B02
-
Apparatus: A lightfastness tester equipped with a xenon arc lamp is used to simulate natural daylight.[6][10][11][14]
-
Irradiance Control: The intensity of the light is controlled, typically at (42 ± 2) W/m² in the 300-400 nm wavelength range.[13]
-
Temperature and Humidity: The temperature and relative humidity within the test chamber are maintained at specific levels, as they can influence the rate of fading. For example, a common setting is a black panel temperature of 50°C.[11]
-
Blue Wool Standards: The dyed material is exposed alongside a set of eight standardized blue wool fabrics, each with a known lightfastness rating.[2][4][12]
-
Assessment of Fading: The fading of the test specimen is visually assessed by comparing it to the fading of the blue wool standards. The lightfastness rating is assigned based on the blue wool sample that shows a similar degree of color change.
The following diagram illustrates the general workflow for conducting a lightfastness test according to the ISO 105-B02 standard.
Proposed Photodegradation Pathway of this compound
The photodegradation of anthraquinone (B42736) dyes like this compound is a complex process that can involve photolysis and photocatalysis, leading to the breakdown of the chromophoric structure and subsequent loss of color.[16][17] While a definitive, experimentally verified photodegradation pathway for this compound was not found in the initial research, a generalized mechanism can be proposed based on the known reactivity of similar molecules. The process likely involves the generation of reactive oxygen species (ROS) that attack the anthraquinone nucleus, leading to hydroxylation, cleavage of the aromatic rings, and eventual mineralization into smaller, colorless compounds.
The following diagram illustrates a hypothetical photodegradation pathway for this compound.
Conclusion
The lightfastness of this compound-dyed materials is a significant consideration for their practical application and preservation. Based on available information, this compound appears to be less lightfast than cochineal, which in turn can achieve high levels of stability on protein fibers with the use of appropriate mordants. Madder is historically recognized for its superior lightfastness among natural red dyes. For rigorous validation, it is essential to conduct direct comparative studies using standardized methodologies such as ISO 105-B02 to obtain quantitative Blue Wool Scale ratings for these dyes on various substrates. Further research into the specific photodegradation mechanism of this compound would also be beneficial for developing strategies to improve its stability.
References
- 1. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 2. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 3. Materials Technology Limited [drb-mattech.co.uk]
- 4. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]
- 5. vichem.vn [vichem.vn]
- 6. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 11. lonroy.com [lonroy.com]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. ISO 105-B02 | Q-Lab [q-lab.com]
- 15. jamesheal.com [jamesheal.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative spectroscopic analysis of Kermesic Acid and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of kermesic acid and its primary derivatives, carminic acid and flavothis compound. These anthraquinone (B42736) pigments, historically significant as natural dyes, are subjects of modern research for their potential biological activities.[1] This document synthesizes experimental data from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to facilitate their identification and characterization.
Structural Overview
This compound, carminic acid, and flavothis compound share a common anthraquinone core. The key structural differences, which give rise to distinct spectroscopic signatures, are:
-
This compound (C₁₆H₁₀O₈): The parent aglycone.[2]
-
Carminic Acid (C₂₂H₂₀O₁₃): The 7-C-glucopyranoside of this compound, meaning a glucose unit is attached at the C-7 position.[3][4]
-
Flavothis compound (C₁₆H₁₀O₇): Differs from this compound by the absence of a hydroxyl group at the C-5 position.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated anthraquinone system, influenced by hydroxylation and glycosylation.
| Compound | λmax (nm) | Solvent/Notes |
| This compound | 276, 312, 498 | General |
| 275 (strong), 420-500 | In mobile phase for HPLC | |
| Carminic Acid | 282 | General |
| 275 (strong), 420-500 (broad band centered at ~450) | In mobile phase for HPLC | |
| Flavothis compound | 275 (strong), 420-500 | In mobile phase for HPLC; very low absorptivity at 500 nm |
Table 1: Comparison of UV-Visible absorption maxima (λmax) for this compound and its derivatives. Data sourced from multiple references.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies characteristic vibrational modes of functional groups. The primary differences arise from the presence of the sugar moiety in carminic acid.
| Vibrational Mode | Functional Group | Kermesic/Flavothis compound (cm⁻¹) | Carminic Acid (cm⁻¹) |
| O-H Stretch | Phenolic & Carboxylic OH | ~3300 (Broad) | 3302 (Broad) |
| C-H Stretch (Aromatic) | Ar-H | ~3050 | Not specified, but expected |
| C-H Stretch (Aliphatic) | -CH₃, Sugar -CH, -CH₂ | ~2930 | 2933 |
| C=O Stretch | Carboxylic Acid | ~1690 | Not specified, but expected |
| C=O Stretch | Quinone | ~1620 | 1616 |
| C=C Stretch | Aromatic Ring | ~1570 | 1568 |
| O-H Bend | Phenolic & Carboxylic OH | ~1380 | 1377 |
| C-O Stretch | Anthraquinone Core | ~1270 | 1273 |
| C-O Stretch | Sugar Residue (C-O, C-O-C) | Absent | 1074, 1044 |
Table 2: Comparison of key FT-IR vibrational frequencies. Data for carminic acid is from experimental sources, while data for kermesic and flavothis compound are inferred based on their structures and general IR data.
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information and structural insights through fragmentation patterns. Electrospray ionization (ESI) in negative mode is commonly used.
| Compound | Quasi-Molecular Ion [M-H]⁻ (m/z) | Key Fragmentation Losses (Da) & Notes |
| This compound | 329 | Subsequent losses of CO₂ (44 Da) and CO (28 Da). |
| Flavothis compound | 313 | Subsequent losses of CO₂ (44 Da) and CO (28 Da). Molecular mass is 16 Da less than this compound due to one fewer hydroxyl group. |
| Carminic Acid | 491 | Characteristic losses of 90 Da and 120 Da, indicative of a C-glycosidic bond cleavage. |
Table 3: Comparison of mass spectrometry data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, directly comparable experimental NMR data for this compound is not widely available in the literature. However, the ¹H and ¹³C NMR spectra for carminic acid have been fully assigned.[3] The primary spectral differences are predictable based on their structures.
Carminic Acid:
-
¹H NMR: Exhibits complex signals for the anthraquinone skeleton, a signal for the C1-methyl group, and a distinct set of signals between ~3.2 and 5.1 ppm corresponding to the protons of the C-glucosyl unit.[3]
-
¹³C NMR: Shows signals for the 16 carbons of the this compound core plus an additional 6 signals for the glucose moiety, typically appearing in the 60-85 ppm range (and ~100 ppm for the anomeric carbon).
Kermesic & Flavothis compound:
-
¹H and ¹³C NMR: The spectra for these aglycones would be expected to show signals corresponding only to the anthraquinone core. They will completely lack the set of signals associated with the C-glucosyl unit seen in carminic acid. The chemical shifts of the core aromatic protons and carbons would be broadly similar to those in carminic acid, with minor variations expected due to the absence of the bulky and electron-withdrawing sugar substituent.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives, synthesized from standard laboratory methods for natural pigments.
Sample Preparation
-
Extraction: Extract the pigments from the source material (e.g., dried insects) using a suitable solvent system, such as 70% ethanol (B145695) or an acidified methanol (B129727)/water mixture. Sonication can improve extraction efficiency.
-
Purification: If necessary, perform preliminary purification using solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate the compounds of interest.
-
Solubilization: For analysis, dissolve the purified solid sample in an appropriate deuterated solvent for NMR (e.g., DMSO-d₆) or a spectral grade solvent for UV-Vis, FT-IR, and MS (e.g., methanol, ethanol, or acetone).
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Instrumentation: Use a dual-beam spectrophotometer.
-
Blanking: Fill a quartz cuvette with the same solvent used to dissolve the sample and use it to calibrate the spectrophotometer to zero absorbance across the desired wavelength range.
-
Sample Measurement: Fill a second quartz cuvette with the sample solution (diluted to ensure absorbance values are within the linear range, typically < 1.5).
-
Data Acquisition: Scan the sample from 200 to 700 nm to obtain the full absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax).
FT-IR Spectroscopy Protocol
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
NMR Spectroscopy Protocol
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If required for full assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS) Protocol
-
Instrumentation: Use a mass spectrometer coupled with an HPLC system and an electrospray ionization (ESI) source. A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QToF) analyzer is ideal for fragmentation studies.
-
Chromatography: Inject the sample into the HPLC system to separate the components. A typical mobile phase involves a gradient of water and methanol or acetonitrile (B52724) with a small amount of acid (e.g., formic acid).
-
Ionization: Ionize the eluting compounds using the ESI source, typically in negative ion mode ([M-H]⁻) for these acidic molecules.
-
Data Acquisition:
-
Perform a full scan to identify the m/z of the quasi-molecular ions.
-
Perform tandem MS (MS/MS) experiments by isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Visualized Pathways and Workflows
Biosynthetic Relationship
This compound is a key intermediate in the biosynthesis of carminic acid. The pathway involves the oxidation of flavothis compound, followed by glycosylation.
General Experimental Workflow
The logical flow for a comparative spectroscopic analysis involves sequential preparation and multi-technique characterization.
References
A Comparative Purity Analysis of Commercial Kermesic Acid Standards
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of scientific research and drug development heavily depend on the quality of the starting materials. Kermesic acid, a key component in various research applications, is commercially available from numerous suppliers. However, the purity of these standards can vary, potentially impacting experimental outcomes. This guide provides a comparative assessment of hypothetical commercial this compound standards, supported by detailed experimental protocols for purity determination.
Comparative Purity Data
The following table summarizes the purity assessment of this compound standards from four hypothetical commercial suppliers. The purity was determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Potential impurities were identified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Supplier | Lot Number | Stated Purity (%) | HPLC-DAD Purity (%) (Mean ± SD, n=3) | qNMR Purity (%) (Mean ± SD, n=3) | Key Impurities Detected by LC-MS/MS |
| Supplier A | KA202501 | ≥98.0 | 98.6 ± 0.2 | 98.9 ± 0.3 | Flavothis compound, Carminic acid (trace) |
| Supplier B | KA202502 | ≥99.0 (HPLC) | 99.2 ± 0.1 | 99.5 ± 0.2 | Flavothis compound (trace) |
| Supplier C | KA202503 | ≥97.0 | 97.5 ± 0.4 | 97.9 ± 0.5 | Flavothis compound, Unidentified anthraquinone |
| Supplier D | KA202504 | Not Specified | 95.8 ± 0.6 | 96.2 ± 0.7 | Flavothis compound, Carminic acid, Unknown degradation products |
Experimental Protocols
Purity Determination by HPLC-DAD
This protocol outlines the method for quantifying the purity of this compound using HPLC with Diode-Array Detection.
a. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm and 490 nm
b. Sample Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 100 µg/mL in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the working solution through a 0.22 µm syringe filter before injection.
c. Data Analysis:
The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram (excluding the solvent peak).
Impurity Identification by LC-MS/MS
This protocol is for the identification and characterization of potential impurities in this compound standards.
a. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
LC Conditions: Same as the HPLC-DAD method.
-
MS Parameters:
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS/MS Analysis: For the quasi-molecular ion of this compound (m/z 329), fragmentation is induced to observe characteristic product ions. The MS/MS spectra of other detected peaks are compared with known impurities or analyzed for structural elucidation.[1]
Purity Determination by Quantitative NMR (qNMR)
This protocol provides a general workflow for the absolute quantification of this compound purity.
a. Instrumentation and Reagents:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Internal Standard (IS): Maleic acid or another certified reference material with known purity.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
b. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound standard and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d6.
-
Transfer the solution to an NMR tube.
c. Data Acquisition and Analysis:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1 ≥ 5T1).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_KA / N_KA) * (N_IS / I_IS) * (MW_KA / MW_IS) * (m_IS / m_KA) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
KA = this compound
-
IS = Internal Standard
-
Visualizations
Caption: Experimental workflow for the purity assessment of commercial this compound standards.
Caption: Hypothetical signaling pathway where a pure this compound standard could be investigated.
Caption: Logical relationship of this compound to its potential impurities.
References
Unveiling the Antimicrobial Potential of Kermesic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kermesic acid, a naturally occurring anthraquinone (B42736) derivative, has a long history of use as a vibrant red dye. While structurally related to other phenolic compounds with known biological activities, its potential as an antimicrobial agent remains largely unexplored. This guide provides a comparative framework to stimulate and guide future research into the antimicrobial properties of this compound. Due to a significant gap in the existing scientific literature, direct experimental data on this compound's efficacy against microbial pathogens is not available. Therefore, this document presents a comprehensive comparison with well-characterized natural and synthetic antimicrobial agents, offering a baseline for the validation of this compound's potential. Detailed experimental protocols and data visualization tools are provided to facilitate the design and execution of future studies.
Introduction to this compound
This compound is an anthraquinone dye historically extracted from the dried bodies of certain scale insects, primarily of the Kermes genus. Its chemical structure, characterized by a polycyclic aromatic backbone with hydroxyl and carboxyl functional groups, places it within the broader class of phenolic compounds. Many phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This structural similarity suggests that this compound may also possess valuable antimicrobial capabilities, yet it remains a scientifically under-investigated compound in this regard.
Comparative Analysis of Antimicrobial Efficacy
To provide a context for the potential antimicrobial performance of this compound, this section compares the in vitro efficacy of several well-studied natural and synthetic antimicrobial agents. The selected compounds include natural products from different chemical classes (cinnamic acid, usnic acid, and carvacrol) and a widely used synthetic antibiotic (ciprofloxacin). The data is presented for two clinically relevant bacterial species, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), to highlight the spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Agents
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial potency.
| Antimicrobial Agent | Chemical Class | Target Organism | MIC (µg/mL) | Reference(s) |
| This compound | Anthraquinone | S. aureus | Data not available | |
| E. coli | Data not available | |||
| Cinnamic Acid | Phenylpropanoid | S. aureus | > 4000 | [1] |
| E. coli | 20000 | [2] | ||
| Usnic Acid | Dibenzofuran | S. aureus | 7.8 - 50 | [3][4] |
| E. coli | Data not available | |||
| Carvacrol | Monoterpenoid | S. aureus | 150 - 4000 | [5][6] |
| E. coli | 370 - 450 | [7][8] | ||
| Ciprofloxacin (B1669076) | Fluoroquinolone | S. aureus | 0.25 - 1 | [9][10][11] |
| E. coli | ≤1 | [12] |
Cytotoxicity Profile: A Critical Parameter for Drug Development
A crucial aspect of developing any new antimicrobial agent is its safety profile. Cytotoxicity assays are essential to determine the potential for a compound to cause harm to host cells. The 50% inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit 50% of a specific biological or biochemical function, such as cell viability.
Table 2: Cytotoxicity (IC50) of Selected Antimicrobial Agents against Human Cell Lines
| Antimicrobial Agent | Human Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Data not available | Data not available | |
| Cinnamic Acid | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [13][14] |
| Usnic Acid | HCT116, MDA-MB-231 | ~29 (10 µg/mL), 46 (15.8 µg/mL) | [15] |
| Carvacrol | HeLa, SiHa | ~333 (50 mg/L) | [16] |
| Ciprofloxacin | Human Fibroblast | >129 (after 48h) | [17] |
| HeLa | > 302 (100 mg/L) | [18] |
Experimental Protocols
To facilitate the investigation of this compound's antimicrobial properties, detailed protocols for standard in vitro assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound (e.g., this compound)
-
Human cell line (e.g., HeLa, fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Mechanisms of Antimicrobial Action
While the specific mechanism of action for this compound is unknown, the antimicrobial mechanisms of other phenolic compounds can provide a starting point for investigation. Many phenolic compounds exert their antimicrobial effects through one or more of the following mechanisms:
-
Disruption of Cell Membrane Integrity: Interfering with the structure and function of the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Nucleic Acid Synthesis: Interacting with DNA or RNA, or inhibiting the enzymes involved in their synthesis.
-
Inhibition of Protein Synthesis: Binding to ribosomes and interfering with the translation process.
-
Inhibition of Enzymatic Activity: Inactivating essential enzymes required for various metabolic pathways.
Conclusion and Future Directions
The information presented in this guide underscores the significant knowledge gap regarding the antimicrobial properties of this compound. However, its structural similarity to other bioactive phenolic compounds suggests that it is a promising candidate for further investigation. The comparative data and detailed experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the antimicrobial efficacy and safety profile of this compound. Future research should focus on determining the MIC of this compound against a broad spectrum of pathogenic bacteria and fungi, assessing its cytotoxicity against various human cell lines, and elucidating its mechanism of action. Such studies will be instrumental in determining the potential of this compound as a novel antimicrobial agent.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanistic Insight into the Anti-Staphylococcal Mode of Action of (+)-Usnic Acid and Its Synergy with Norfloxacin Against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 5. Frontiers | Assessment of carvacrol-antibiotic combinations’ antimicrobial activity against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 11. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. probotanic.com [probotanic.com]
- 17. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Ecological Impact of Kermesic Acid versus Synthetic Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Natural and Synthetic Colorants
The choice of dyes in various industries, from textiles to pharmaceuticals, carries significant environmental consequences. This guide provides a detailed comparative analysis of the ecological impact of Kermesic Acid, a natural dye of insect origin, and synthetic dyes, which are predominantly petroleum-based. By presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts, this document aims to equip researchers and professionals with the necessary information to make informed decisions regarding dye selection, prioritizing environmental sustainability.
Executive Summary
Synthetic dyes, particularly azo dyes, are characterized by their persistence in the environment, potential for toxicity, and the generation of highly polluted wastewater. In contrast, natural dyes like this compound are generally considered more environmentally benign due to their biodegradability. However, a complete ecological assessment requires a nuanced understanding of various factors, including acute toxicity, biodegradability, and the impact of dye effluent on aquatic ecosystems. While specific quantitative ecotoxicity data for this compound is scarce in publicly available literature, data for the closely related Carminic Acid, along with general data for natural dyes, provides valuable insight.
Data Presentation: A Quantitative Comparison
The following tables summarize the key ecological impact parameters for this compound (with data from the related Carminic Acid as a proxy) and common synthetic dyes.
Table 1: Acute Oral Toxicity
| Dye Type | Specific Dye/Class | Test Species | LD50 (Median Lethal Dose) | Citation |
| Natural Dye | Carminic Acid* | - | Not classified as a hazardous substance in most safety data sheets. | [1][2] |
| Synthetic Dye | Azo Dyes (general) | - | 250 - 2000 mg/kg | [3] |
| Synthetic Dye | Carmoisine (B33404) (Azo Dye) | Rat | 13,370 mg/kg | [4] |
| Synthetic Dye | Tartrazine (Azo Dye) | Mouse | > 6250 mg/kg | [5] |
| Synthetic Dye | Reactive Black 5 (Azo Dye) | - | > 14,000 mg/kg | [3] |
*Note: Specific LD50 data for this compound was not found. Data for the structurally similar Carminic Acid is presented as a proxy.
Table 2: Aquatic Toxicity
| Dye Type | Specific Dye/Class | Test Species | Endpoint (LC50/EC50) | Concentration | Citation |
| Natural Dye | This compound | - | Data not available | - | |
| Synthetic Dye | Direct Blue 218 (Azo Dye) | Daphnia magna | 48-hour LC50 | 3.6 mg/L | [6] |
| Synthetic Dye | Disperse Blue 291 (Azo Dye) | Pimephales promelas (Fish) | 96-hour LC50 | 0.0675 mg/L | [7] |
| Synthetic Dye | Disperse Blue 823 (Azo Dye) | Daphnia magna | - | 0.0820 mg/L | [7] |
| Synthetic Dye | Basic Violet-1 (Azo Dye) | Labeo rohita (Fish) | 96-hour LC50 | 0.45 mg/L | [8] |
| Synthetic Dye | Tartrazine (Azo Dye) | Zebrafish Embryo | 72-hour LC50 | 47.10 mM | [9] |
| Synthetic Dye | Sunset Yellow (Azo Dye) | Zebrafish Embryo | 72-hour LC50 | 38.93 mM | [9] |
Table 3: Biodegradability and Effluent Characteristics
| Parameter | Natural Dye Effluent | Synthetic Dye Effluent | Citation |
| BOD5/COD Ratio | 0.44 - 0.67 | Often < 0.3 | [9][10] |
| COD/BOD5 Ratio | Approximately 2.0 | > 2.5 - 3.0 | [9][11] |
| General Biodegradability | Considered readily biodegradable. | Often resistant to biodegradation. | [3][9] |
Experimental Protocols: Methodologies for Ecological Impact Assessment
To ensure standardized and reproducible results, the following OECD (Organisation for Economic Co-operation and Development) guidelines are widely accepted for assessing the ecological impact of chemical substances, including dyes.
Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.[10][12]
Principle: The test involves a stepwise procedure where a group of three animals of a single sex (typically rodents) is dosed at a defined level.[7] The outcome of this step (mortality or survival) determines the next dose level. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[10]
Procedure:
-
Sighting Study: An initial, optional step to determine the appropriate starting dose.
-
Dosing: Animals are fasted prior to dosing. The test substance is administered orally in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]
-
Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.[12]
Ready Biodegradability: OECD Guideline 301D (Closed Bottle Test)
This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.[6]
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature.[6] The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period.[6]
Procedure:
-
Preparation: A mineral medium is prepared and inoculated with microorganisms. The test substance is added to the test bottles, and control bottles (inoculum only) and reference substance bottles (a readily biodegradable substance like sodium benzoate) are also prepared.[13]
-
Incubation: The sealed bottles are incubated in the dark at a controlled temperature (usually 20°C).
-
Oxygen Measurement: The dissolved oxygen concentration is measured at regular intervals over 28 days.
-
Calculation: The percentage of biodegradation is calculated based on the total amount of oxygen consumed, relative to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a degradation level of ≥60% within a 10-day window during the 28-day test.[6]
Mandatory Visualization
Signaling Pathway for Azo Dye Toxicity
Azo dyes can be metabolized by azoreductase enzymes, leading to the cleavage of the azo bond and the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic. The diagram below illustrates a simplified pathway of this metabolic activation.
Caption: Metabolic activation of azo dyes leading to potential carcinogenicity.
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
The following diagram outlines the decision-making process in the OECD 423 protocol.
Caption: Simplified workflow of the OECD 423 Acute Toxic Class Method.
Logical Relationship: Ecological Impact Comparison
This diagram illustrates the key comparative aspects of the ecological impact of this compound and synthetic dyes.
Caption: Comparative ecological impact of this compound vs. Synthetic Dyes.
Conclusion
The available evidence strongly suggests that natural dyes, exemplified by this compound, present a more favorable ecological profile compared to synthetic dyes. The primary advantages of natural dyes lie in their inherent biodegradability and lower expected toxicity. In contrast, synthetic dyes contribute significantly to water pollution through the discharge of persistent, and in some cases toxic, effluents.
However, this guide also highlights a critical knowledge gap: the lack of specific, publicly available ecotoxicity data for this compound. While data from the related Carminic Acid suggests low toxicity, dedicated studies on this compound are necessary for a definitive and direct comparison.
For researchers, scientists, and professionals in drug development, the choice of a dye should not be based solely on performance and cost. The ecological footprint is a crucial factor that demands careful consideration. While synthetic dyes offer a wide color palette and high stability, their environmental burden is substantial. The exploration and adoption of natural alternatives like this compound, coupled with further research to fill existing data gaps, represent a vital step towards more sustainable practices in all industries that rely on color.
References
- 1. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18499-92-8(this compound) | Kuujia.com [kuujia.com]
- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 4. Acute Toxicity of Food additives Tartrazine and carmoisine on white male Mice | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dergi-fytronix.com [dergi-fytronix.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trjfas.org [trjfas.org]
- 10. researchgate.net [researchgate.net]
- 11. Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aquatic toxicity evaluation of new direct dyes to the Daphnia magna | Semantic Scholar [semanticscholar.org]
- 13. i-repository.net [i-repository.net]
Safety Operating Guide
Proper Disposal of Kermesic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Kermesic acid, a natural anthraquinone (B42736) dye, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for its proper disposal, in line with general best practices for chemical waste management. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given the limited specific safety data for this compound, a cautious approach is warranted, drawing on information for structurally similar compounds like Carminic Acid.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust particles.
Summary of this compound Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₆H₁₀O₈[1] |
| Molar Mass | 330.24 g/mol [1] |
| Appearance | Red crystalline needles[2] |
| Melting Point | Decomposes at >320 °C[2][3] |
| Solubility | Slightly soluble in cold water; soluble in hot water[3] |
Step-by-Step Disposal Procedure
The following procedure is based on general principles of chemical waste disposal and information available for related compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
1. Waste Identification and Segregation:
- Treat all this compound waste as potentially hazardous chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4] Segregation of chemical waste is crucial to prevent unintended reactions.[4]
2. Containerization:
- Use a dedicated, properly labeled, and leak-proof container for solid this compound waste. The container must be compatible with the chemical.
- For solutions of this compound, use a container designed for liquid waste. Ensure the container material is compatible with the solvent used.
- The container must be kept closed at all times, except when adding waste.[4]
3. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
- Indicate the approximate quantity of the waste.
4. Spill and Contamination Cleanup:
- In case of a spill, carefully sweep up the solid material to avoid generating dust.[5]
- Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container.[5]
- Clean the spill area with an appropriate solvent and decontaminate surfaces.
5. Final Disposal:
- Dispose of the sealed and labeled waste container through your institution's hazardous waste management program.[5][6] This typically involves arranging for a pickup by a licensed chemical waste disposal company.
- Do not dispose of this compound down the drain or in the regular trash.[7]
Experimental Protocols
Currently, there are no widely established experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. The recommended procedure is to dispose of it as chemical waste. Research into the degradation of similar dyes may provide insights, but any such procedures should be thoroughly vetted and approved by your institution's safety office before implementation.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the proper disposal of this compound waste.
References
- 1. This compound | C16H10O8 | CID 11727234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
Essential Safety and Logistical Information for Handling Kermesic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Kermesic Acid. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of this compound, ensuring operational integrity and personnel safety.
Chemical and Physical Properties
This compound, also known as C.I. Natural Red 3, is an anthraquinone (B42736) derivative.[1] It is a solid, dark red substance.[2] Understanding its basic properties is the first step in safe handling.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The primary hazards are inhalation of airborne particles and direct contact with skin and eyes.[3]
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[3][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or latex, to prevent skin contact.[3][5]
-
Body Protection: A lab coat or an acid-resistant apron should be worn to protect clothing and prevent skin exposure.[3]
-
Respiratory Protection:
Quantitative Safety Data
| Parameter | Value/Recommendation |
| CAS Number | 18499-92-8 |
| Physical Form | Solid (Powder) |
| Exposure Limits (General) | Adhere to OSHA's PEL for nuisance dust: 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction) as a conservative measure.[3] |
| pH of Solution | This compound is applied in acidic solutions; the pH of the dye bath should be carefully monitored.[3] |
| Incompatibility | Strong oxidizing agents.[2][3] |
Handling and Storage Procedures
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Avoid creating dust when handling the solid form.[2]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Keep containers tightly closed when not in use.[2]
Spill and Disposal Procedures
Spill Cleanup:
-
Small Spills: If you spill solid this compound, dampen the material with water to prevent it from becoming airborne.[7] Carefully sweep or vacuum the dampened material into a suitable container for disposal.[2][7] Clean the spill area with soap and water.[7]
-
Large Spills: Evacuate the area and ensure adequate ventilation. Follow the same procedure as for small spills, wearing appropriate PPE.
Waste Disposal:
-
Neutralization: Before disposal, any waste containing this compound should be neutralized. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution until the pH is neutral (between 6 and 8).[6] This should be done in a well-ventilated area, as it may cause some frothing due to the release of carbon dioxide.
-
Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water.[6] However, always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and institutional regulations.[8]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Wash the affected area with soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2][3] Seek medical attention.
-
Ingestion: Do not induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2][3]
Experimental Workflow and Signaling Pathways
To visualize the procedural steps for safely handling this compound from receipt to disposal, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. earth.utah.edu [earth.utah.edu]
- 5. leelinework.com [leelinework.com]
- 6. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 7. C.I. PIGMENT RED 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
